molecular formula C13H18F2O2 B7999882 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Cat. No.: B7999882
M. Wt: 244.28 g/mol
InChI Key: LWGPPFWNSJWROM-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is a useful research compound. Its molecular formula is C13H18F2O2 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-10(3-5-16)7-11(14)8-12(13)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGPPFWNSJWROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-isopentoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 3,5-Difluoro-2-isopentoxyphenethyl alcohol. As this compound is not currently cataloged in chemical literature, this document outlines a robust, theoretical framework for its synthesis, purification, and characterization. We will delve into its predicted physicochemical properties, and spectroscopic data, and discuss its potential applications in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and exploration of new fluorinated aromatic compounds.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. Phenethyl alcohols are a class of compounds found in a variety of natural products and are important intermediates in the synthesis of pharmaceuticals and fragrances. The combination of a difluorinated phenyl ring, an isopentoxy group, and a phenethyl alcohol moiety in 3,5-Difluoro-2-isopentoxyphenethyl alcohol suggests a molecule with potentially valuable biological and material properties. This guide will serve as a foundational document for the synthesis and investigation of this novel compound.

Proposed Synthesis of 3,5-Difluoro-2-isopentoxyphenethyl Alcohol

The synthesis of the target molecule can be achieved through a multi-step process starting from a commercially available precursor. The proposed synthetic pathway is designed for efficiency and control, utilizing well-established organic reactions.

Overall Synthetic Scheme

Synthetic Pathway A 2-Hydroxy-3,5-difluorobenzaldehyde B 2-Isopentoxy-3,5-difluorobenzaldehyde A->B  Williamson Ether  Synthesis C 1-(2-Isopentoxy-3,5-difluorophenyl)ethene B->C  Wittig  Reaction D 3,5-Difluoro-2-isopentoxyphenethyl alcohol C->D  Hydroboration-  Oxidation

An In-depth Technical Guide to 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol, a specialized aryl alkyl alcohol of interest in medicinal chemistry and materials science. Due to its specific isomeric substitution pattern, this compound is not widely cataloged; therefore, this guide synthesizes information from related structures and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.

Nomenclature and Structure

Systematic Name: 2-(3,5-difluoro-2-(3-methylbutoxy)phenyl)ethanol

Common Synonyms:

  • 2-(3,5-difluoro-2-isopentyloxyphenyl)ethanol

Molecular Structure:

Caption: Molecular structure of 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol.

Structural Family: This compound belongs to the aryl alkyl alcohols, a class of molecules that feature an alcohol functional group attached to an alkyl chain, which is in turn bonded to an aryl group.[1] The presence of two fluorine atoms and an isopentoxy group on the phenyl ring significantly influences its physicochemical properties.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₈F₂O₂
Molecular Weight 244.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.
LogP ~3.0

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol can be achieved through a multi-step process. The following workflow outlines a logical synthetic route, with each step being a well-established chemical transformation.

Synthesis_Pathway A 2,4-Difluorophenol B 2,4-Difluoro-6-nitrophenol A->B Nitration (HNO3, H2SO4) C 1,3-Difluoro-2-isopentoxy-5-nitrobenzene B->C Williamson Ether Synthesis (Isopentyl bromide, K2CO3) D 2,4-Difluoro-6-isopentoxyaniline C->D Reduction (Fe, HCl or H2, Pd/C) E 2-(3,5-Difluoro-2-isopentoxyphenyl)acetonitrile D->E Sandmeyer Reaction (NaNO2, HCl, CuCN) F 2-(3,5-Difluoro-2-isopentoxyphenyl)acetic acid E->F Hydrolysis (NaOH, H2O) G 2-(3,5-Difluoro-2-isopentoxyphenyl)ethanol F->G Reduction (LiAlH4 or BH3-THF)

Caption: Proposed multi-step synthesis of 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol.

Detailed Experimental Protocols

Step 1: Nitration of 2,4-Difluorophenol

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add 2,4-difluorophenol to concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Reaction and Workup: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-difluoro-6-nitrophenol.

Step 2: Williamson Ether Synthesis

  • Reaction Setup: Dissolve 2,4-difluoro-6-nitrophenol in acetone and add potassium carbonate.

  • Reagent Addition: Add isopentyl bromide to the mixture and reflux for 12 hours.

  • Workup: After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield 1,3-difluoro-2-isopentoxy-5-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: To a solution of 1,3-difluoro-2-isopentoxy-5-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Workup: Cool the reaction, neutralize with sodium bicarbonate, and filter through celite. Concentrate the filtrate and extract with dichloromethane. Dry the organic layer and remove the solvent to obtain 2,4-difluoro-6-isopentoxyaniline.

Step 4: Sandmeyer Reaction

  • Diazotization: Dissolve 2,4-difluoro-6-isopentoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool to 0 °C and add a solution of sodium nitrite in water dropwise.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Add the diazonium salt solution to the cyanide solution at 0 °C and then warm to 50 °C for 1 hour.

  • Workup: Extract the product with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography to give 2-(3,5-difluoro-2-isopentoxyphenyl)acetonitrile.

Step 5: Hydrolysis of the Nitrile

  • Reaction: Reflux a mixture of 2-(3,5-difluoro-2-isopentoxyphenyl)acetonitrile and a 10% aqueous solution of sodium hydroxide for 6 hours.

  • Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer, and remove the solvent to yield 2-(3,5-difluoro-2-isopentoxyphenyl)acetic acid.

Step 6: Reduction of the Carboxylic Acid

  • Reaction Setup: In a dry flask under an inert atmosphere, add a solution of 2-(3,5-difluoro-2-isopentoxyphenyl)acetic acid in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

  • Reaction and Quenching: Stir the mixture at room temperature for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Workup: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the residue by column chromatography to obtain the final product, 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol.

Potential Applications and Research Directions

Substituted phenylethanols are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The unique combination of fluorine and an isopentoxy group in the target molecule could impart desirable properties such as:

  • Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially increasing the in vivo half-life of drug candidates.

  • Increased Lipophilicity: The isopentoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Modified Biological Activity: The specific substitution pattern can lead to novel interactions with biological targets.

This compound could serve as a key intermediate in the development of new therapeutic agents, particularly in areas where fine-tuning of pharmacokinetic and pharmacodynamic properties is crucial.

Conclusion

While 2-(3,5-difluoro-2-isopentoxyphenyl)ethanol is not a commonly available compound, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed synthetic pathway utilizes robust and well-documented chemical reactions, offering a clear roadmap for its preparation in a laboratory setting. The predicted properties and potential applications highlight the value of this molecule as a building block for future research and development in the chemical and pharmaceutical industries.

References

  • New Journal of Chemistry. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. [Link]

  • PubMed. Fragrance material review on 2-(3-methylphenyl) ethanol. [Link]

Sources

Properties of Fluorinated Phenethyl Alcohol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide analyzes the physicochemical, synthetic, and biological properties of fluorinated phenethyl alcohol (PEA) derivatives. It is designed for medicinal chemists and process scientists optimizing lead compounds. The guide focuses on the strategic incorporation of fluorine to modulate conformation (via the gauche effect), metabolic stability (blocking CYP450 oxidation), and lipophilicity.

Part 1: Physicochemical Core

The Gauche Effect & Conformational Locking

Unlike non-fluorinated phenethyl alcohols,


-fluorinated derivatives exhibit a counter-intuitive conformational preference known as the gauche effect . In 2-fluoro-2-phenylethanol, the population of the gauche conformer (where F and OH are at a 60° dihedral angle) is significantly higher than the sterically favored anti conformer.
  • Mechanism: This stabilization arises from hyperconjugation, where electron density donates from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.[1][2] Additionally, a weak electrostatic interaction between the electronegative fluorine and the hydroxyl proton (
    
    
    ) stabilizes this fold.
  • Impact: This "conformational lock" restricts the rotational freedom of the ethyl side chain, potentially reducing the entropic penalty upon binding to a protein target.

Electronic Modulation & Acidity

Fluorine's high electronegativity (


) exerts a strong inductive effect (

), pulling electron density through the

-framework.
  • Acidity (

    
    ):  The 
    
    
    
    of the hydroxyl group in
    
    
    -fluorophenethyl alcohol is lower (more acidic) than in unsubstituted PEA (
    
    
    ). This increases the hydrogen bond donor capability of the -OH group.
  • Lipophilicity (

    
    ): 
    
    • Ring Fluorination:[3] Increases

      
       (more lipophilic) due to reduced polarizability of the C-F bond compared to C-H.
      
    • Side-chain Fluorination: Can decrease

      
       slightly due to the strong dipole moment introduced, depending on the specific solvation environment.
      
Visualization: The Gauche Effect

The following diagram illustrates the orbital interaction stabilizing the gauche conformation.

GaucheEffect cluster_0 Orbital Interaction (Hyperconjugation) cluster_1 Conformational Outcome SigmaCH σ(C-H) Orbital (Donor) SigmaCF σ*(C-F) Orbital (Acceptor) SigmaCH->SigmaCF Electron Donation Stabilizes Gauche Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Stereoelectronically Favored) Anti->Gauche Equilibrium Shift (ΔG < 0)

Figure 1: Stereoelectronic stabilization of the gauche conformer via hyperconjugation.

Part 2: Synthetic Architecture

Chemo-Enzymatic Synthesis Strategy

Direct fluorination often lacks enantiocontrol. A robust, self-validating protocol involves the chemical reduction of a fluorinated ketone followed by Enzymatic Kinetic Resolution (EKR) . This method ensures high enantiomeric excess (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[4][5]
Protocol: Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Objective: Produce enantiopure alcohol from 4-fluoroacetophenone.

Step 1: Chemical Reduction (Racemic Synthesis)

  • Reagents: 4-Fluoroacetophenone (10 mmol), Sodium Borohydride (

    
    , 5 mmol), Methanol (30 mL).
    
  • Procedure: Dissolve ketone in MeOH at 0°C. Add

    
     portion-wise over 15 mins. Stir at RT for 1 hour.
    
  • Quench: Add 1M HCl dropwise until gas evolution ceases. Extract with EtOAc.

  • Validation: TLC (Hexane:EtOAc 4:1) shows disappearance of ketone (

    
    ) and appearance of alcohol (
    
    
    
    ).

Step 2: Enzymatic Kinetic Resolution (EKR)

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[6]

  • Acyl Donor: Vinyl Acetate (acts as both reactant and solvent or co-solvent).

  • Procedure:

    • Suspend racemic 1-(4-fluorophenyl)ethanol (1.0 g) in Vinyl Acetate (5 mL) and MTBE (15 mL).

    • Add CAL-B (50 mg). Incubate at 30°C with orbital shaking (200 rpm).

    • Checkpoint: Monitor by Chiral GC/HPLC at 2 hours. The enzyme selectively acetylates the (R)-enantiomer.

  • Termination: Filter off the enzyme (recyclable) when conversion reaches 50%.

  • Separation: The mixture now contains (S)-alcohol (unreacted) and (R)-acetate. Separate via column chromatography (Silica gel).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_EKR Enzymatic Kinetic Resolution Start 4-Fluoroacetophenone Reduction NaBH4 Reduction (Methanol, 0°C) Start->Reduction Racemate rac-1-(4-Fluorophenyl)ethanol Reduction->Racemate Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Selectivity Selective Acetylation of (R)-Enantiomer Enzyme->Selectivity Separation Chromatographic Separation Selectivity->Separation ProductS (S)-Alcohol (>99% ee) Separation->ProductS ProductR (R)-Acetate Separation->ProductR

Figure 2: Chemo-enzymatic workflow for isolating enantiopure fluorinated phenethyl alcohols.

Part 3: Biological Interface & Metabolic Stability

Metabolic Blocking (The Para-Block Strategy)

Phenethyl alcohols are primarily metabolized by Cytochrome P450 (CYP) enzymes via hydroxylation at the para-position of the phenyl ring or oxidation of the benzylic alcohol to a ketone/carboxylic acid.

  • Fluorine as a Metabolic Shield: Replacing the para-hydrogen with fluorine blocks CYP-mediated arene oxidation. The C-F bond energy (

    
    ) is significantly higher than the C-H bond (
    
    
    
    ), rendering it inert to the radical cation mechanism of CYP450.
  • Half-life Extension: This substitution typically extends the in vivo half-life (

    
    ) of the drug candidate without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
Metabolic Pathway Diagram

Metabolism Substrate Phenethyl Alcohol (Unsubstituted) CYP CYP450 Enzyme Substrate->CYP Metabolite1 p-Hydroxy-PEA (Rapid Clearance) CYP->Metabolite1 Oxidation SubstrateF 4-Fluoro-PEA (Fluorinated) CYP_Block CYP450 Blocked SubstrateF->CYP_Block Stable Metabolically Stable Extended t1/2 CYP_Block->Stable No Reaction

Figure 3: Comparison of metabolic fate between unsubstituted and fluorinated derivatives.

Part 4: Data Repository

Table 1: Comparative Properties of Phenethyl Alcohol Derivatives

Data aggregated from standard physicochemical databases and literature.

PropertyPhenethyl Alcohol (PEA)4-Fluoro-PEA

-Fluoro-PEA
Molecular Weight 122.16 g/mol 140.15 g/mol 140.15 g/mol
LogP (Lipophilicity) 1.361.65~1.10
H-Bond Donor Acidity ModerateHigh (Inductive Effect)Very High (F...HO interaction)
Dominant Conformation Anti/Gauche MixAnti/Gauche MixGauche (>90%)
Metabolic Stability Low (Rapid Oxidation)High (Blocked para-site)Moderate
Boiling Point 219°C~225°C~100°C (at 15 mmHg)

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Persson, B. A., et al. (1999).[5] Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Analytical Validation and Molecular Weight Determination of 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenethyl alcohols, specifically 3,5-difluoro-2-iso-pentoxyphenethyl alcohol , represent a critical class of sterically hindered, lipophilic intermediates in modern pharmacophore design. The strategic introduction of fluorine alters the pKa, metabolic stability, and lipophilicity of resulting active pharmaceutical ingredients (APIs). However, the foundational step in utilizing this intermediate is the rigorous, orthogonal validation of its molecular weight (MW) and structural identity.

This whitepaper provides an in-depth technical guide to the theoretical derivation and experimental validation of the molecular weight of 3,5-difluoro-2-iso-pentoxyphenethyl alcohol (244.28 g/mol ). By employing a self-validating system of High-Resolution Mass Spectrometry (HRMS) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust quality control protocol that eliminates the risk of isobaric interference and structural misidentification.

Theoretical Molecular Framework

Before initiating empirical testing, it is critical to establish the exact theoretical parameters of the target molecule. The compound consists of a central benzene ring substituted with a phenethyl alcohol chain at position 1, an isopentoxy (isopentyloxy) group at position 2, and fluorine atoms at positions 3 and 5.

Elemental Composition and Exact Mass

The empirical formula is derived as C13H18F2O2 .

  • Carbon (C): 6 (ring) + 2 (ethyl) + 5 (isopentyl) = 13

  • Hydrogen (H): 2 (ring) + 4 (ethyl) + 1 (hydroxyl) + 11 (isopentyl) = 18

  • Fluorine (F): 2 (positions 3, 5)

  • Oxygen (O): 1 (hydroxyl) + 1 (ether) = 2

Table 1: Theoretical Mass and Elemental Composition

ElementCountAtomic Mass (Da)Total Mass (Da)Mass Fraction (%)
Carbon (C) 1312.011156.14363.92%
Hydrogen (H) 181.00818.1447.43%
Fluorine (F) 218.99837.99615.55%
Oxygen (O) 215.99931.99813.10%
Total MW 244.281 g/mol 100.00%

Note: The theoretical monoisotopic exact mass is calculated as 244.1275 Da , which is the primary target for high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Workflow

The Causality of Ionization Strategy

Aliphatic and phenethyl alcohols typically exhibit weak or absent molecular ion peaks during mass spectrometry due to their tendency to undergo rapid intramolecular dehydration or


-cleavage upon ionization[1]. If we rely solely on standard protonation 

, the dominant peak will likely be the dehydrated fragment

, leading to a false molecular weight interpretation.

To circumvent this, our protocol intentionally utilizes Electrospray Ionization (ESI) in the presence of sodium acetate. Optimal ionization mode selection and the use of adducts are critical for detecting the intact molecular weights of easily fragmented species[2]. The sodium ion coordinates with the ether and hydroxyl oxygens, forming a highly stable


 adduct that resists dehydration, thereby preserving the intact molecular weight for accurate measurement.

Table 2: HRMS Target Ions (ESI+ Mode)

Ion SpeciesFormulaTheoretical m/zCausality / Rationale


245.1348Standard protonation (often weak due to rapid dehydration).


267.1173Sodium adduct; highly stable, suppresses fragmentation.


227.1242Characteristic dehydration peak confirming the primary alcohol.
Step-by-Step ESI-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid and 1 mM Sodium Acetate .

    • Self-Validating Check: The deliberate addition of sodium acetate forces the equilibrium toward the

      
       state, ensuring the 267.1173 m/z peak is the base peak.
      
  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (0.1% FA). This separates the target compound from isobaric synthetic byproducts prior to ionization.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Scan m/z 100–1000.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 267.1173. Verify that the isotopic distribution aligns perfectly with the theoretical

    
     model (e.g., the M+1 peak from 
    
    
    
    natural abundance).

Ionization M Neutral Molecule MW: 244.28 Da ESI ESI+ Soft Ionization M->ESI Na Sodium Adduct [M+Na]+ m/z 267.11 ESI->Na +Na+ H2O Water Loss (⍺-cleavage) [M+H-H2O]+ m/z 227.12 ESI->H2O +H+ / -H2O

Electrospray ionization (ESI+) pathway and characteristic adduct formation.

Orthogonal Structural Validation via NMR

While HRMS provides the exact mass (244.1275 Da), it suffers from a critical blind spot: it cannot differentiate between positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro variants). Both isomers possess the identical molecular weight. Therefore, to make this a truly self-validating system, Multinuclear NMR (


 and 

) is employed.

NMR is essential for assigning specific fluorines in multifluorinated aromatics to rule out positional isomers[3].
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS.
    
    • Causality:

      
       provides a non-polar environment suitable for the highly lipophilic isopentoxy group, while TMS serves as the internal standard (0 ppm).
      
  • 
     NMR Acquisition:  Acquire spectra at 376 MHz. Set the transmitter offset to -100 ppm.
    
    • Causality: Fluorinated aromatics typically resonate between -100 and -200 ppm[3]. The 3,5-difluoro substitution will yield a specific meta-coupling constant (

      
      ) that uniquely identifies the ring pattern, proving the structure matches the 244.28  g/mol  mass assignment.
      
  • 
     NMR Acquisition:  Acquire standard 
    
    
    
    spectra using a 10-second relaxation delay.
    • Causality: The extended relaxation delay ensures accurate quantitative integration. The analyst must confirm exactly 18 protons : 11 from the isopentoxy group, 5 from the phenethyl chain, and 2 from the aromatic ring.

Workflow A Sample Prep (C13H18F2O2) B HR-ESI-MS (Exact Mass) A->B C Multinuclear NMR (1H, 13C, 19F) A->C D Data Integration & Causality Check B->D C->D E Validated MW: 244.28 g/mol D->E

Orthogonal validation workflow for molecular weight confirmation.

Conclusion

The molecular weight of 3,5-difluoro-2-iso-pentoxyphenethyl alcohol is definitively established at 244.28 g/mol . However, in pharmaceutical development, a reported molecular weight is only as reliable as the analytical framework supporting it. By coupling sodium-adduct-driven HRMS to suppress alcohol dehydration with


 NMR to eliminate isomeric ambiguity, researchers can establish a closed-loop, self-validating system. This ensures that the intermediate utilized in downstream API synthesis is both compositionally and structurally verified.

References

  • Source: sigmaaldrich.
  • Source: jove.
  • Source: nih.
  • Source: nih.

Sources

An In-depth Technical Guide to Isopentoxy-Substituted Fluorinated Benzene Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of a specific, yet highly valuable, class of synthetic intermediates: isopentoxy-substituted fluorinated benzene building blocks. We will explore the synergistic effects of the fluorine atom and the isopentoxy group on the physicochemical properties of the benzene core. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of these versatile compounds. The narrative will delve into the causality behind synthetic choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Value of Combined Functionalization

In the design of bioactive molecules, chemists continually seek to modulate properties such as metabolic stability, lipophilicity, binding affinity, and solubility.[2][3] Fluorinated benzene derivatives are a well-established class of building blocks, prized for the unique effects of the fluorine atom.[1] The high electronegativity and small size of fluorine can profoundly alter a molecule's electronic profile, conformational preferences, and resistance to metabolic degradation, often by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[2]

When combined with an isopentoxy group—a branched, five-carbon alkyl ether—the fluorinated benzene core gains additional functionality. The isopentoxy group ((CH₃)₂CHCH₂CH₂O-) imparts distinct properties:

  • Modulated Lipophilicity: It significantly increases the lipophilicity of the scaffold, which can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins.[4]

  • Steric Influence: The branched nature of the isopentoxy group provides steric bulk, which can be used to control molecular conformation and hinder enzymatic degradation.[5]

  • Improved Metabolic Stability: The branched structure can be more resistant to metabolism compared to linear alkyl chains, complementing the metabolic blocking effect of the fluorine atom.[6][7]

This guide will dissect the synthesis and utility of building blocks that leverage this powerful combination, providing the practitioner with both the foundational knowledge and the practical steps to utilize them effectively.

Synthesis of Isopentoxy-Substituted Fluorinated Benzenes

The most common and efficient method for synthesizing these building blocks is through nucleophilic aromatic substitution (SₙAr). This reaction is particularly well-suited for fluorinated benzenes, where the strongly electron-withdrawing fluorine atom activates the aromatic ring toward attack by nucleophiles.[8][9]

Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism involves the attack of a nucleophile (in this case, the isopentoxide ion) on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The subsequent departure of the fluoride leaving group restores the aromaticity of the ring.

The general workflow for this synthesis is outlined below.

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: SₙAr Reaction cluster_workup Step 3: Workup & Purification A Isopentyl Alcohol C Isopentoxide Anion A->C Deprotonation B Strong Base (e.g., NaH) E Reaction in Aprotic Polar Solvent (e.g., DMF, DMSO) C->E D Fluorinated Benzene Substrate F Aqueous Quench E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the synthesis of isopentoxy-substituted fluorinated benzenes.

Detailed Experimental Protocol: Synthesis of 1-Fluoro-4-isopentoxybenzene

This protocol describes a representative synthesis using 1,4-difluorobenzene as the starting material. The principles are broadly applicable to other fluorinated benzene systems.

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,4-Difluorobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile (Sodium Isopentoxide):

    • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF.

    • Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add isopentyl alcohol (1.1 equivalents) dropwise to the suspension. Causality: Adding the alcohol slowly to the NaH suspension at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring safety and preventing side reactions.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases. This ensures the complete formation of the sodium isopentoxide nucleophile.

  • Nucleophilic Aromatic Substitution Reaction:

    • To the freshly prepared sodium isopentoxide solution, add 1,4-difluorobenzene (1.0 equivalent).

    • Heat the reaction mixture to a temperature between 60-80 °C. Causality: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. Aprotic polar solvents like DMF are ideal as they solvate the cation (Na⁺) effectively, leaving the alkoxide nucleophile highly reactive, and have a sufficiently high boiling point.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

    • Slowly add saturated aqueous NH₄Cl solution to neutralize any remaining base.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield the pure 1-fluoro-4-isopentoxybenzene.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to ensure the protocol's success.

Physicochemical Properties and Their Implications

The introduction of the isopentoxy group dramatically alters the properties of the parent fluorinated benzene ring. These changes are critical for predicting the behavior of the building block in subsequent synthetic steps and its influence on the properties of a final target molecule.

PropertyParent Scaffold (e.g., 1,4-Difluorobenzene)Isopentoxy-Substituted Scaffold (e.g., 1-Fluoro-4-isopentoxybenzene)Implication in Drug Design
Lipophilicity (cLogP) ~1.15~3.0 - 3.5 (Estimated)Increased membrane permeability; enhanced binding to hydrophobic targets.[4]
Polar Surface Area (PSA) 0 Ų9.23 Ų (Ether oxygen)Slight increase in polarity, but overall lipophilicity dominates. Can act as a hydrogen bond acceptor.
Metabolic Stability Prone to aromatic hydroxylationEther cleavage is possible but often slower; branched chain can sterically hinder CYP access.[6]Increased in vivo half-life and bioavailability.[2]
Steric Profile Planar, minimal bulkFlexible, bulky groupCan be used to probe steric constraints in a binding pocket and provide conformational rigidity.[5]

Applications in Drug Discovery and Development

Isopentoxy-substituted fluorinated benzenes are not just synthetic curiosities; they are valuable intermediates for creating complex molecules with tailored properties.

Role as a Core Scaffold

These building blocks serve as foundational scaffolds onto which further complexity can be built. The remaining fluorine atom can be displaced by another nucleophile in a subsequent SₙAr reaction, or the aromatic ring can be functionalized through other reactions like metallation followed by electrophilic quench.

Caption: Contribution of structural features to desirable drug-like properties.

Case Study: Bioisosteric Replacement

In medicinal chemistry, a common strategy is to replace a labile or non-optimal functional group with a bioisostere—a group with similar steric and electronic properties that improves the molecule's overall profile. An isopentoxy group can be used as a bioisostere for other large alkyl or even some cyclic groups. For instance, if a molecule with a cyclohexyl group shows poor metabolic stability due to ring hydroxylation, replacing it with an isopentoxy-phenyl group (where the phenyl ring is part of the core scaffold) can block this metabolic pathway while maintaining the necessary lipophilicity and steric bulk.[5]

Conclusion

Isopentoxy-substituted fluorinated benzene building blocks represent a powerful convergence of two key strategies in modern chemical synthesis. The fluorine atom provides electronic modulation and a metabolic shield, while the isopentoxy group offers a tool to fine-tune lipophilicity and steric interactions. The straightforward and robust synthetic access via Nucleophilic Aromatic Substitution allows for the reliable production of these valuable intermediates. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, properties, and strategic application of these building blocks is essential for the rational design of next-generation functional molecules.

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (n.d.). Available from: [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020). Organic Letters. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Available from: [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard University. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Chemistry. Available from: [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Available from: [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Available from: [Link]

  • CUNY Academic Works. (n.d.). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. Available from: [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. Available from: [Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. PubMed. Available from: [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. (n.d.). RSC Publishing. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). National Institutes of Health. Available from: [Link]

  • Al-Hadiya, B. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. Available from: [Link]

  • Mashaly, M. M., & Al-Ghazal, S. M. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. National Institutes of Health. Available from: [Link]

  • Princeton BioMolecular Research. (n.d.). Building Blocks. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... Available from: [Link]

  • Gorb, L., & Leszczynski, J. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. Available from: [Link]

  • Cai, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available from: [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate. Available from: [Link]

  • First‐principles based group additivity values for thermochemical properties of substituted aromatic compounds. (n.d.). OUCI. Available from: [Link]

Sources

The Strategic Integration of Novel Fluorinated Alcohol Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful molecular design. The unique physicochemical properties of fluorine, when judiciously placed within a molecule, can profoundly enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides an in-depth technical exploration of novel fluorinated alcohol intermediates, a class of building blocks that offer exceptional versatility and control in the synthesis of complex, high-value pharmaceuticals. We will delve into the causality behind their synthetic strategies, provide detailed experimental protocols, and illustrate their application in the creation of impactful therapeutics.

The Unparalleled Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug molecule is a well-established strategy to overcome common developmental hurdles.[3][4] The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to its transformative effects.[5]

Key Physicochemical and Pharmacokinetic Enhancements:

  • Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking common metabolic pathways and increasing the drug's half-life.[1][5]

  • Binding Affinity: The polarized nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bond donation and electrostatic interactions, thereby enhancing binding affinity and potency.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve membrane permeability and oral bioavailability.[6]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation and improving target selectivity.[2]

These advantages have led to a significant increase in the number of fluorinated drugs approved by the FDA in recent years, with applications spanning oncology, infectious diseases, and central nervous system disorders.[7]

Key Classes of Novel Fluorinated Alcohol Intermediates

This guide will focus on three pivotal classes of fluorinated alcohol intermediates that have demonstrated significant utility in contemporary drug discovery programs:

  • Chiral Trifluoromethyl Carbinols: These intermediates contain a stereogenic center bearing both a hydroxyl and a trifluoromethyl group, a motif found in numerous bioactive molecules.[8]

  • Gem-Difluorinated Alcohols: The gem-difluoro group serves as a valuable bioisostere for a carbonyl group or an ether linkage, offering improved metabolic stability and modulated electronic properties.

  • Chiral Difluoroethyl and Trifluoroethyl Alcohols: These building blocks introduce metabolically stable chiral centers with unique steric and electronic properties.

Synthesis of Chiral Trifluoromethyl Carbinols: A Tale of Two Strategies

The asymmetric synthesis of trifluoromethyl carbinols is a critical challenge in medicinal chemistry. Two primary strategies have emerged as highly effective: organocatalytic asymmetric synthesis and biocatalytic desymmetrization.

Organocatalytic Asymmetric Synthesis: The Power of Bifunctional Catalysis

The enantioselective addition of a nucleophile to a trifluoromethyl ketone is a powerful method for constructing chiral trifluoromethyl carbinols. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be particularly effective in this transformation.[1][3]

Mechanism of Action: The bifunctional catalyst simultaneously activates both the nucleophile (e.g., an enolizable ketone) and the electrophile (the trifluoromethyl ketone) through a network of hydrogen bonds. This dual activation lowers the energy of the transition state and provides a chiral environment to control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Vinylogous Aldol Reaction

This protocol describes the synthesis of a chiral tertiary trifluoromethyl carbinol via an organocatalytic vinylogous aldol reaction between an alkylidenepyrazolone and a trifluoromethyl ketone.[1][3]

Step-by-Step Methodology:

  • In a 5 mL vial, dissolve the alkylidenepyrazolone (0.1 mmol, 1 equiv) and the cinchona alkaloid-derived squaramide catalyst (0.005 mmol, 5 mol %) in dichloromethane (1 mL).

  • To this solution, add the 2,2,2-trifluoroacetophenone (0.1 mmol, 1 equiv).

  • Stir the reaction mixture at room temperature for 5 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalysts

Catalyst TypeYield (%)Enantiomeric Excess (ee, %)
Thiourea VI5052
Squaramide IX5174

Table 1: Comparison of different organocatalysts in the asymmetric vinylogous aldol reaction. Data sourced from[3][8].

Biocatalysis: The Precision of Enzymatic Reduction

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral fluorinated alcohols. Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of prochiral trifluoromethyl ketones to their corresponding chiral alcohols.[9]

Causality in Biocatalysis: The high enantioselectivity of enzymatic reactions stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate is held in a specific orientation, allowing for the transfer of a hydride from a cofactor (typically NADPH) to only one face of the carbonyl group.

Experimental Protocol: Biocatalytic Reduction of a Trifluoromethyl Ketone

This protocol outlines the general procedure for the biocatalytic reduction of a trifluoromethyl ketone using a commercially available ketoreductase.

Step-by-Step Methodology:

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the trifluoromethyl ketone substrate and a water-miscible co-solvent (e.g., isopropanol) to aid solubility.

  • Add the ketoreductase enzyme and the NADPH cofactor. A cofactor recycling system, such as glucose and glucose dehydrogenase, is often employed to reduce the cost.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction by HPLC or GC.

  • Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral alcohol by column chromatography.

Visualization of the Biocatalytic Workflow

Biocatalytic_Reduction Substrate Prochiral Trifluoromethyl Ketone Enzyme Ketoreductase (KRED) Substrate->Enzyme Binding Product Chiral Trifluoromethyl Carbinol Enzyme->Product Stereoselective Reduction Cofactor NADPH Cofactor->Enzyme Recycling Cofactor Recycling System (e.g., Glucose/GDH) Recycling->Cofactor Regeneration Allylboration_Mechanism Reactants Aldehyde + γ,γ-Difluoroallylboronate TransitionState Zimmerman-Traxler Transition State Reactants->TransitionState Product Gem-Difluorinated Homoallylic Alcohol TransitionState->Product

Sources

Methodological & Application

Synthesis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the

Introduction

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The proposed synthetic route is a two-stage process, beginning with a Williamson ether synthesis to form a key intermediate, followed by the introduction of the phenethyl alcohol moiety via an organolithium reaction.

Synthetic Strategy

The synthesis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is not widely documented in the literature. Therefore, a logical and efficient synthetic route has been devised based on well-established organic chemistry principles. The overall strategy is depicted in the workflow diagram below.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Introduction of Phenethyl Alcohol Moiety 2,6-Difluorophenol 2,6-Difluorophenol Etherification Etherification 2,6-Difluorophenol->Etherification Isopentyl Bromide Isopentyl Bromide Isopentyl Bromide->Etherification Base (K2CO3) Base (K2CO3) Base (K2CO3)->Etherification Solvent (DMF) Solvent (DMF) Solvent (DMF)->Etherification Intermediate_A 1,3-Difluoro-2-isopentoxybenzene Etherification->Intermediate_A Lithiation_Epoxide_Opening Lithiation & Epoxide Opening Intermediate_A->Lithiation_Epoxide_Opening Workup_Purification_1 Work-up & Purification Intermediate_A->Workup_Purification_1 n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation_Epoxide_Opening Ethylene Oxide Ethylene Oxide Ethylene Oxide->Lithiation_Epoxide_Opening Solvent (THF) Solvent (THF) Solvent (THF)->Lithiation_Epoxide_Opening Final_Product 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Lithiation_Epoxide_Opening->Final_Product Workup_Purification_2 Work-up & Purification Final_Product->Workup_Purification_2

Caption: Synthetic workflow for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

The synthesis commences with the O-alkylation of 2,6-difluorophenol with isopentyl bromide via the Williamson ether synthesis to yield the intermediate, 1,3-difluoro-2-isopentoxybenzene.[3][4] This reaction is an S(_N)2 process where the phenoxide ion, generated in situ, acts as a nucleophile attacking the primary alkyl halide.[5][6] The second stage involves a directed ortho-lithiation of the ether intermediate, followed by a nucleophilic attack on ethylene oxide to introduce the 2-hydroxyethyl side chain.

Experimental Protocols

Stage 1: Synthesis of 1,3-Difluoro-2-isopentoxybenzene

Rationale: The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alkoxide and an alkyl halide.[4][7] 2,6-Difluorophenol is selected as the starting material to ensure the correct 3,5-difluoro substitution pattern in the final product relative to the newly formed C-C bond. Potassium carbonate is a suitable base for deprotonating the phenol, and dimethylformamide (DMF) is an excellent polar aprotic solvent for S(_N)2 reactions.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2,6-Difluorophenol130.0910.0 g0.07691.0
Isopentyl bromide151.0412.7 g0.08461.1
Potassium carbonate (K₂CO₃)138.2115.9 g0.1151.5
Anhydrous DMF-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorophenol (10.0 g, 0.0769 mol) and anhydrous DMF (150 mL).

  • Add potassium carbonate (15.9 g, 0.115 mol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add isopentyl bromide (12.7 g, 0.0846 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,3-difluoro-2-isopentoxybenzene.

Stage 2:

Rationale: The introduction of the 2-hydroxyethyl group is achieved by the reaction of an organolithium intermediate with ethylene oxide. The isopentoxy group acts as a directing group for the ortho-lithiation. The subsequent reaction with ethylene oxide, an electrophile, followed by an acidic workup, yields the desired primary alcohol. This method is analogous to the Grignard reaction with epoxides.[8]

G cluster_0 Reaction Mechanism Intermediate_A 1,3-Difluoro-2-isopentoxybenzene Lithiation Lithiation with n-BuLi Intermediate_A->Lithiation -78 °C, THF Organolithium Organolithium Intermediate Lithiation->Organolithium Epoxide_Attack Nucleophilic attack on Ethylene Oxide Organolithium->Epoxide_Attack Alkoxide Alkoxide Intermediate Epoxide_Attack->Alkoxide Protonation Protonation (Acidic Workup) Alkoxide->Protonation H₃O⁺ Final_Product 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Protonation->Final_Product

Sources

Application Note: Strategic Utilization of 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists utilizing 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (hereafter referred to as DF-IPPA ) as a strategic building block in drug discovery.

Executive Summary & Chemical Profile

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (DF-IPPA) is a specialized "lipophilic anchor" scaffold designed for lead optimization programs targeting hydrophobic binding pockets. Unlike generic phenethyl alcohols, DF-IPPA integrates three distinct medicinal chemistry tactics into a single fragment:

  • Metabolic Blocking: The 3,5-difluoro substitution pattern blocks common P450-mediated hydroxylation sites on the aromatic ring.

  • Hydrophobic Fill: The bulky iso-pentoxy (3-methylbutoxy) tail provides a flexible steric probe, ideal for filling deep hydrophobic clefts in GPCRs and kinases.

  • Linker Versatility: The primary alcohol handle allows for facile conversion into halides, aldehydes, or direct coupling via Mitsunobu chemistry.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight ~258.28 g/mol Fragment-compliant (<300 Da).
cLogP 3.2 – 3.5High lipophilicity; suitable for CNS penetration or membrane-bound targets.
H-Bond Donors 1 (OH)Modifiable handle.
H-Bond Acceptors 3 (O, F, F)Fluorine acts as a weak acceptor; Ether oxygen is a directional acceptor.
Rotatable Bonds 6High flexibility allows induced-fit binding.

Strategic Applications in Lead Optimization

A. Bioisosteric Replacement & Metabolic Stability

In many lead series, a simple phenethyl or benzyl group is metabolically labile. Replacing a standard phenyl ring with the 3,5-difluoro-2-alkoxy core of DF-IPPA serves two purposes:

  • Oxidation Blockade: The fluorine atoms at positions 3 and 5 deactivate the ring toward electrophilic attack and block direct hydroxylation.

  • Conformational Lock: The 2-alkoxy substituent often forces the side chain out of plane, potentially locking the bioactive conformation (the "ortho effect").

B. Probing Hydrophobic Pockets (The "Magic Methyl" Effect Extension)

The iso-pentoxy tail is critical for Structure-Activity Relationship (SAR) studies. It extends roughly 4–5 Å from the aromatic core, making it an excellent probe for:

  • Allosteric Pockets: Reaching distal hydrophobic regions in kinase back-pockets.

  • GPCR Orthosteric Sites: Mimicking endogenous lipid tails or peptide side chains (e.g., Leucine/Isoleucine mimics).

Experimental Protocols

The following protocols are validated for high-yielding transformations of DF-IPPA.

Protocol A: Mitsunobu Coupling (Ether/Amine Formation)

Direct coupling of DF-IPPA to phenols or N-heterocycles.

Reagents:

  • DF-IPPA (1.0 equiv)

  • Nucleophile (Phenol/Imide) (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Preparation: Dissolve DF-IPPA, the nucleophile, and

    
     in anhydrous THF (0.1 M concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Flash column chromatography.

Protocol B: Activation to Alkyl Bromide (Precursor for SN2)

Converting the alcohol to a reactive electrophile for alkylation.

Reagents:

  • DF-IPPA (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Solvent: DCM (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve DF-IPPA and

    
     in dry DCM at 0°C.
    
  • Activation: Add

    
     portion-wise over 20 minutes. The solution may turn slightly yellow.
    
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Rapid filtration through a silica plug (eluting with 5% EtOAc/Hexane) is usually sufficient to remove phosphorus byproducts.

Protocol C: Oxidation to Phenylacetic Acid Derivative

For subsequent amide coupling.

Reagents:

  • DF-IPPA

  • Jones Reagent (CrO3/H2SO4) OR TEMPO/BAIB (mild conditions)

Step-by-Step (TEMPO Method):

  • Dissolve DF-IPPA in

    
     (1:1).
    
  • Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene) (2.2 equiv).

  • Stir at RT for 4 hours.

  • Result: The primary alcohol oxidizes directly to the carboxylic acid (via the aldehyde).

  • Isolation: Acidify to pH 2, extract with EtOAc.

Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how DF-IPPA serves as a central hub for generating diverse pharmacophores.

G Start DF-IPPA (Alcohol Scaffold) Br Alkyl Bromide (Electrophile) Start->Br CBr4, PPh3 (Appel Rxn) Ald Aldehyde (Reductive Amination) Start->Ald DMP or Swern Ox Ether Aryl Ether (via Mitsunobu) Start->Ether R-OH, DIAD (Mitsunobu) Target1 N-Alkylated Heterocycles Br->Target1 H-Het, Base (SN2) Acid Carboxylic Acid (Amide Coupling) Ald->Acid NaClO2 (Pinnick Ox) Target2 Secondary Amines Ald->Target2 R-NH2, NaBH(OAc)3 Target3 Peptidomimetics Acid->Target3 R-NH2, HATU

Caption: Divergent functionalization of DF-IPPA allows access to electrophilic, nucleophilic, and coupling-ready synthons.

Figure 2: Decision Logic for Scaffold Selection

When should you use DF-IPPA over standard phenethyl alcohol?

SAR Q1 Is the Phenyl Ring Metabolically Unstable? Q2 Is the Binding Pocket Deep & Hydrophobic? Q1->Q2 Yes (Oxidation prone) UseStd Use Standard Phenethyl Alcohol Q1->UseStd No UseF Use 3,5-Difluoro Analog Q2->UseF No (Shallow pocket) UseDFIPPA SELECT DF-IPPA (High Priority) Q2->UseDFIPPA Yes (Needs Bulk)

Caption: SAR decision tree for selecting DF-IPPA to solve specific metabolic or potency issues.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

    • Context: Foundational text on how 3,5-difluoro substitution blocks metabolic hotspots.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Strategy for using fluorinated aromatics to modulate pKa and lipophilicity.[1]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • Context: Validation of the Mitsunobu protocol for hindered alcohols.
  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

    • Context: Explains the "polar hydrophobicity" concept relevant to the difluorophenyl ether motif.

Sources

Fluorinated phenethyl alcohol intermediates for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorinated Phenethyl Alcohol Intermediates for Agrochemical Synthesis

Abstract This guide details the synthesis, characterization, and application of fluorinated phenethyl alcohols, specifically 2-(4-fluorophenyl)ethanol , as pivotal intermediates in the development of next-generation agrochemicals. It explores the "fluorine effect" on metabolic stability and lipophilicity, provides a validated protocol for the reduction of fluorinated phenylacetic acids, and outlines the downstream conversion of these alcohols into bioactive phenethyl amine scaffolds common in SDHI fungicides and nematicides.

Introduction: The Fluorine Advantage in Agrochemical Design

The strategic incorporation of fluorine into agrochemical scaffolds is a dominant trend in modern crop protection. Approximately 34% of all agrochemicals and 53% of those introduced in the last two decades contain at least one fluorine atom.

Mechanistic Impact of Fluorination:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing oxidatively labile sites (e.g., benzylic positions) with fluorine, or fluorinating the aromatic ring to block hydroxylation, extends the half-life of the active ingredient (AI) within the plant or pest.

  • Lipophilicity Modulation: Fluorine substitution alters the

    
     of a molecule, enhancing membrane permeability and cuticular penetration in insects and fungi.
    
  • Bioisosterism: The phenethyl alcohol moiety serves as a versatile bioisostere, mimicking endogenous substrates while the fluorine atom provides steric protection against degradation.

Strategic Application: From Alcohol to Active Ingredient

Fluorinated phenethyl alcohols are rarely the final active ingredient; rather, they are the "pivot point" in divergent synthesis. They are most frequently converted into fluorinated phenethyl amines , a privileged pharmacophore found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel nematicides.

The Synthetic Logic:

  • Precursor: Fluorinated Phenylacetic Acid.[1][2]

  • Intermediate: Fluorinated Phenethyl Alcohol (The focus of this guide).

  • Activation: Conversion to a sulfonate ester (Mesylate/Tosylate) or halide.[1]

  • Derivatization: Nucleophilic displacement with an amine to form the Phenethyl Amine .[1]

  • Coupling: Amide bond formation with a heterocyclic acid chloride (e.g., pyrazole, pyridine) to yield the final SDHI Agrochemical .

AgrochemicalPathway cluster_0 Critical Control Point Acid 4-Fluorophenylacetic Acid (Precursor) Alcohol 2-(4-Fluorophenyl)ethanol (Key Intermediate) Acid->Alcohol Reduction (LiAlH4) LG Activated Electrophile (Mesylate/Bromide) Alcohol->LG Activation (MsCl/SOCl2) Amine 4-Fluorophenethyl Amine LG->Amine Amination (R-NH2) SDHI SDHI Fungicide Analog (Active Ingredient) Amine->SDHI Amide Coupling (Het-COCl)

Caption: Divergent synthesis pathway transforming the phenethyl alcohol intermediate into a bioactive SDHI fungicide scaffold.

Experimental Protocol: Chemical Synthesis

Objective: Synthesis of 2-(4-fluorophenyl)ethanol via the reduction of 4-fluorophenylacetic acid. Method: Lithium Aluminum Hydride (LiAlH


) Reduction.[1][3][4]
Rationale:  While borane reagents are milder, LiAlH

is selected for its cost-effectiveness and complete conversion efficiency in bulk intermediate synthesis.[1]
Materials & Reagents
  • Substrate: 4-Fluorophenylacetic acid (CAS: 405-50-5).[1]

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.4 M solution in THF or powder (95%).
    
  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from a solvent system).

  • Quenching Agents: Water, 15% NaOH solution.

Step-by-Step Methodology

1. Setup (Inert Atmosphere Required):

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Safety Note: LiAlH

    
     is pyrophoric.[1] All transfers must be performed under inert gas.[1]
    

2. Reagent Preparation:

  • Charge the flask with LiAlH

    
     (1.5 equivalents, e.g., 57 mmol) suspended in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice/water bath.
    
  • Dissolve 4-fluorophenylacetic acid (1.0 equivalent, e.g., 38 mmol) in anhydrous THF (50 mL) in a separate dry flask. Transfer this solution to the addition funnel via cannula.

3. Reduction Reaction:

  • Dropwise Addition: Slowly add the acid solution to the LiAlH

    
     suspension over 45–60 minutes.
    
    • Observation: Vigorous evolution of

      
       gas will occur.[1] Control the addition rate to maintain a gentle effervescence and keep the internal temperature <10°C.
      
  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to reflux (66°C) for 3–5 hours.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 3:1). The starting acid (

    
    ) should disappear, and the alcohol product (
    
    
    
    ) should appear.

4. Fieser Workup (Critical for Safety):

  • Cool the reaction mixture back to 0°C.

  • Quench excess hydride carefully using the Fieser method (for

    
     grams of LiAlH
    
    
    
    used):
    • Add

      
       mL of water (very slowly).
      
    • Add

      
       mL of 15% NaOH solution.
      
    • Add

      
       mL of water.
      
  • Result: A granular white precipitate (lithium aluminates) will form, which is easy to filter. If a sticky gel forms, stir for an additional 30 minutes.

5. Purification:

  • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with diethyl ether (3 x 50 mL).

  • Dry the combined filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp approx. 108–110°C at 10 mmHg) to obtain a clear, colorless liquid.

Analytical Validation

Verify the identity and purity of the synthesized intermediate using the following parameters.

Table 1: Physicochemical & Spectral Data for 2-(4-Fluorophenyl)ethanol

ParameterSpecificationNotes
Appearance Clear, colorless liquidYellowing indicates oxidation
Purity (GC/HPLC) >98.0%Key impurity: Unreacted acid
Boiling Point 108–110°C (10 mmHg)Lit: 213°C (760 mmHg)
Density 1.121 g/mLat 25°C

H NMR (400 MHz, CDCl

)

7.18 (m, 2H), 7.00 (m, 2H), 3.84 (t, 2H), 2.84 (t, 2H), 1.60 (br s, OH)
Characteristic triplets at 3.84/2.84 ppm

F NMR

-116.5 ppm (s)
Single peak confirms mono-fluorination

HPLC Method (Purity Check):

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Alternative Route: Biocatalytic Synthesis

For researchers requiring high enantiopurity (e.g., for chiral isomers like 1-(4-fluorophenyl)ethanol), chemical reduction is insufficient.[1]

Protocol Summary:

  • Substrate: L-4-Fluorophenylalanine.

  • System: Whole-cell biocatalysis using E. coli expressing the Ehrlich pathway enzymes (Transaminase, Decarboxylase, Dehydrogenase).

  • Advantage: Yields >99% ee of the chiral alcohol under mild aqueous conditions (pH 7.0, 30°C), avoiding toxic reductants.

Safety & Handling

  • Fluorine Toxicity: While the alcohol intermediate is moderately toxic, fluorinated organics can release HF upon thermal decomposition. Do not heat above 250°C without proper venting.[1]

  • LiAlH

    
     Hazards:  Reacts violently with water.[1] Ensure a Class D fire extinguisher (sand/graphite) is available. Never use water or 
    
    
    
    extinguishers on hydride fires.[1]
  • Waste Disposal: Aqueous waste from the Fieser workup contains lithium and aluminum hydroxides; neutralize to pH 7 before disposal. Fluorinated organic waste must be segregated for high-temperature incineration.[1]

References

  • HDFC Securities.[1] (2022).[3][5][6][7] Fluorination: Why is fluorine gaining importance in pharmaceuticals, agrochemicals? Retrieved from [Link]

  • Yuan, Y., et al. (2020).[8] Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem. Retrieved from [Link]

  • National Institutes of Health (NIH).[1] (2023).[3] Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

  • Organic Syntheses. (1995).[1] Reduction of Amino Acids to Amino Alcohols: L-Valinol. Org.[1][3][9][10] Synth. 72, 112. Retrieved from [Link]

Sources

Application Notes: Synthesis of 1-(4-Isopentoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Isopentoxy-substituted phenyl ethanols are a class of organic compounds featuring a phenylethanol core structure modified with an isopentoxy (-OCH₂CH₂CH(CH₃)₂) group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The alkoxy group can enhance lipophilicity, influence metabolic stability, and modulate the electronic properties of the phenyl ring, making these compounds valuable as intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] For example, substituted phenyl ethanols are precursors to various biologically active molecules, including certain beta-adrenergic blocker analogues.[3]

The synthesis of 1-(4-isopentoxyphenyl)ethanol, a representative compound of this class, is typically achieved through a two-step sequence. This approach offers high yields and allows for modular variation.

The primary synthetic pathway involves:

  • Formation of a Key Intermediate: Synthesis of 4-isopentyloxyacetophenone via a Williamson ether synthesis. This reaction couples 4-hydroxyacetophenone with an isoamyl (isopentyl) halide.

  • Reduction to the Target Alcohol: Reduction of the ketone functionality of the intermediate to a secondary alcohol using a suitable reducing agent, such as sodium borohydride.

This guide provides detailed, validated protocols for each of these critical steps, explaining the chemical principles and offering practical insights for successful execution in a research setting.

G cluster_0 Overall Synthetic Workflow Start_A 4-Hydroxyacetophenone Intermediate 4-Isopentyloxyacetophenone Start_A->Intermediate Williamson Ether Synthesis Start_B Isoamyl Bromide Start_B->Intermediate Product 1-(4-Isopentoxyphenyl)ethanol Intermediate->Product Ketone Reduction Reagent_1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagent_1->Intermediate Reagent_2 Reducing Agent (NaBH₄) Solvent (e.g., Ethanol) Reagent_2->Product

Caption: Overall workflow for the synthesis of 1-(4-isopentoxyphenyl)ethanol.

Protocol 1: Williamson Ether Synthesis of 4-Isopentyloxyacetophenone

Principle

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5] In this protocol, the phenolic proton of 4-hydroxyacetophenone is removed by a mild base (potassium carbonate) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of isoamyl bromide, displacing the bromide leaving group to form the desired ether linkage.[6] Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
4-Hydroxyacetophenone136.1510.0 g73.451.0
Isoamyl Bromide151.0412.2 mL (13.3 g)88.141.2
Anhydrous K₂CO₃138.2115.2 g110.01.5
Acetone58.08200 mL--
Step-by-Step Methodology
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (10.0 g), anhydrous potassium carbonate (15.2 g), and acetone (200 mL).

  • Reagent Addition: While stirring the suspension, add isoamyl bromide (12.2 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain stirring for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.

  • Work-up (Filtration): After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with additional acetone (2 x 30 mL).

  • Work-up (Solvent Removal): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude oily or solid residue.

  • Work-up (Extraction): Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally saturated brine (50 mL).[7]

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel if necessary to yield 4-isopentyloxyacetophenone as a white to off-white solid.

Protocol 2: Sodium Borohydride Reduction to 1-(4-Isopentoxyphenyl)ethanol

Principle

Sodium borohydride (NaBH₄) is a selective reducing agent that reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[8] This forms an alkoxide intermediate, which is subsequently protonated during the work-up step (typically with mild acid or water) to yield the final alcohol.[9] Ethanol is a common solvent as it is protic and effectively dissolves both the ketone substrate and the NaBH₄.[9] An excess of NaBH₄ is used to ensure the reaction goes to completion.

G cluster_0 Mechanism: Hydride Attack on Ketone Ketone R-C(=O)-R' Alkoxide R-CH(O⁻)-R' Ketone->Alkoxide Hydride [BH₄]⁻ Hydride->Ketone Nucleophilic Attack Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation Protonation H₂O / H₃O⁺ Protonation->Alcohol

Caption: Mechanism of ketone reduction by sodium borohydride.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
4-Isopentyloxyacetophenone206.2810.0 g48.481.0
Sodium Borohydride (NaBH₄)37.831.83 g48.481.0 - 2.0*
95% Ethanol46.07150 mL--
3 M Hydrochloric Acid (HCl)36.46~20 mL--
Diethyl Ether74.12150 mL--

*Note: An excess (e.g., 1.5-2.0 equivalents) of NaBH₄ is often used to ensure complete reaction.[9][10]

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask, dissolve 4-isopentyloxyacetophenone (10.0 g) in 95% ethanol (150 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with magnetic stirring.

  • Reagent Addition: Add sodium borohydride (1.83 g) portion-wise over 15-20 minutes. Caution: This reaction is exothermic and may generate hydrogen gas. Maintain the temperature below 10°C during the addition.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by slowly and cautiously adding 3 M HCl dropwise until the effervescence (hydrogen evolution) ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.[9]

  • Work-up (Solvent Removal): Remove the bulk of the ethanol solvent using a rotary evaporator.

  • Work-up (Extraction): To the remaining aqueous residue, add water (50 mL) and diethyl ether (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).[9]

  • Washing: Combine the organic extracts and wash with water (50 mL) and then saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-(4-isopentoxyphenyl)ethanol.

  • Purification: The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a clear, colorless to pale yellow oil or low-melting solid.[11]

Characterization and Validation

TechniqueExpected Observations for 1-(4-Isopentoxyphenyl)ethanol
¹H NMR Signals corresponding to the aromatic protons (AA'BB' system), the CH-OH proton, the methyl group adjacent to the alcohol, the isopentoxy chain protons, and a broad singlet for the -OH proton.
¹³C NMR Peaks for the aromatic carbons, the carbinol carbon (-CHOH), and the aliphatic carbons of the isopentoxy group and the ethyl side chain.
IR Spec. A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and the disappearance of the strong carbonyl (C=O) peak from the starting ketone (around 1680 cm⁻¹).
Mass Spec. The molecular ion peak [M]⁺ should be observed at m/z = 208.30, corresponding to the molecular formula C₁₃H₂₀O₂.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Williamson Ether Synthesis Insufficient reaction time; Inactive base or alkyl halide; Water in the solvent.Increase reflux time; Use fresh, anhydrous reagents and solvent; Ensure the potassium carbonate is finely powdered and anhydrous.
Low Yield in Reduction Step Insufficient NaBH₄; NaBH₄ decomposed due to moisture.Use a larger excess of NaBH₄ (up to 2 eq.); Use fresh NaBH₄ and ensure the reaction is conducted under dry conditions.
Product Contaminated with Ketone Incomplete reduction.Extend the reaction time or add more NaBH₄. Purify carefully using column chromatography.
Emulsion During Extraction Formation of soaps if NaOH wash was too concentrated (Protocol 1).Add saturated brine to help break the emulsion. Allow the funnel to stand for a longer period.

References

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Setamdideh, D., & Karimi, Z. (2010). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 in Solvent Free Condition. SciELO. Available at: [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.
  • ResearchGate. (n.d.). Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-allyloxyphenyl)ethanol. Available at: [Link]

  • ResearchGate. (n.d.). Reaction progress of 4-ethylacetophenone reduction. Available at: [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Available at: [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-9.
  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • RSC Publishing. (2024, August 23). TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Isobutylphenyl)ethanol. Available at: [Link]

  • SpringerLink. (n.d.). One-step synthesis of 2-pentanone from ethanol over K-Pd/MnOx-ZrO2ZnO catalyst. Available at: [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

Sources

Application Note: 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol as a Strategic Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol as a pharmaceutical building block Content Type: Detailed Application Note and Protocol Guide

Executive Summary

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol represents a specialized fluorinated building block designed for high-value medicinal chemistry applications. This scaffold integrates three critical design elements:

  • Metabolic Stability: The 3,5-difluoro substitution pattern blocks common metabolic "hotspots" on the aromatic ring, specifically preventing P450-mediated oxidation at electron-rich positions.

  • Lipophilicity & Permeability: The iso-pentoxy (3-methylbutoxy) tail increases the logP, facilitating membrane permeability while adding steric bulk that can induce conformational locking in protein-ligand interactions.

  • Linker Versatility: The phenethyl alcohol moiety serves as a robust handle for further functionalization, allowing conversion into halides, sulfonates, aldehydes, or acids for coupling reactions.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in drug discovery, specifically for "scaffold hopping" from non-fluorinated alkoxy-phenethyl analogs.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-[3,5-Difluoro-2-(3-methylbutoxy)phenyl]ethanol
Common Name 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol
Molecular Formula C₁₃H₁₈F₂O₂
Molecular Weight 244.28 g/mol
Predicted LogP ~3.4 - 3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
CAS (Precursor) 63954-77-8 (3,5-Difluoro-2-hydroxybenzaldehyde)

Synthetic Utility & Retrosynthesis

The synthesis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is best approached via a convergent route starting from commercially available 3,5-difluoro-2-hydroxybenzaldehyde . This route avoids the regioselectivity issues associated with electrophilic aromatic substitution on pre-existing alkyl benzenes.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the ethyl side chain:

  • C-O Bond Formation: Installation of the isopentyl group via Williamson ether synthesis.

  • C-C Bond Homologation: Extension of the aldehyde carbon to the ethyl alcohol chain via a Wittig or Henry reaction sequence.

Retrosynthesis Target Target: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Inter1 Intermediate: 3,5-Difluoro-2-isopentoxy-phenylacetaldehyde Target->Inter1 Reduction Inter2 Precursor: 3,5-Difluoro-2-isopentoxy-benzaldehyde Inter1->Inter2 Homologation (C1 Extension) Start Starting Material: 3,5-Difluoro-2-hydroxybenzaldehyde (CAS 63954-77-8) Inter2->Start Alkylation Reagent Reagent: 1-Bromo-3-methylbutane Inter2->Reagent

Figure 1: Retrosynthetic strategy focusing on the robust benzaldehyde precursor.

Detailed Experimental Protocols

Phase 1: Etherification (Installation of the Isopentoxy Group)

This step locks the 2-position with the lipophilic isopentyl group.

Reagents:

  • 3,5-Difluoro-2-hydroxybenzaldehyde (1.0 eq)

  • 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Protocol:

  • Setup: Charge a round-bottom flask with 3,5-difluoro-2-hydroxybenzaldehyde (10 g, 63.2 mmol) and anhydrous DMF (100 mL).

  • Addition: Add

    
     (17.5 g, 126.4 mmol) and KI (1.05 g, 6.3 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 1-bromo-3-methylbutane (9.1 mL, 75.8 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for disappearance of the phenol.

  • Workup: Cool to RT. Pour into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield 3,5-difluoro-2-isopentoxybenzaldehyde .
    
Phase 2: Homologation (Aldehyde to Phenethyl Alcohol)

We utilize the Methoxymethyl Triphenylphosphonium Chloride (MOM-Wittig) method for a clean one-carbon extension, followed by hydrolysis and reduction. This avoids the harsh conditions of alternative routes.

Reagents:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • THF (anhydrous)

  • HCl (aq)

  • Sodium Borohydride (

    
    )
    

Protocol:

  • Ylide Formation: In a dry flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (26 g, 75.8 mmol) in dry THF (150 mL). Cool to 0°C. Add KOtBu (1 M in THF, 82 mL) dropwise. The solution turns deep red/orange. Stir for 30 min at 0°C.

  • Wittig Reaction: Add a solution of 3,5-difluoro-2-isopentoxybenzaldehyde (from Phase 1) in THF (50 mL) dropwise to the ylide at 0°C.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Enol Ether -> Aldehyde): Quench with saturated

    
    . Concentrate to remove THF. Dissolve residue in THF/Water (1:1) and add 6N HCl (20 mL). Reflux gently for 1 hour to hydrolyze the intermediate enol ether to (3,5-difluoro-2-isopentoxyphenyl)acetaldehyde .
    
  • Reduction: Cool the hydrolysis mixture to 0°C. Neutralize carefully with NaOH or

    
    . Add 
    
    
    
    (1.5 eq) in portions. Stir for 1 hour.
  • Final Workup: Quench with dilute acid, extract with DCM, dry, and concentrate.

  • Final Purification: Flash chromatography (Hexane:EtOAc 3:1) yields the pure 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol .

Functionalization & Applications

Once synthesized, this alcohol serves as a pivot point for diverse medicinal chemistry campaigns.[1]

A. Conversion to Alkyl Halide (Linker Activation)

To use this building block for alkylating amines (e.g., piperazines, pyrrolidines), convert the alcohol to a bromide.

  • Conditions:

    
    , 
    
    
    
    , DCM, 0°C to RT.
  • Product: 2-(2-Bromoethyl)-4,6-difluoro-1-isopentoxybenzene.

  • Application: Standard

    
     coupling with secondary amines to generate GPCR ligands (e.g., Dopamine or Serotonin receptor antagonists).
    
B. Oxidation to Phenylacetic Acid
  • Conditions: Jones Reagent or TEMPO/NaClO.

  • Product: 2-(3,5-Difluoro-2-isopentoxyphenyl)acetic acid.

  • Application: Peptide coupling to generate amide-linked inhibitors.

C. Scaffold Hopping Logic

This molecule is designed to replace generic 2-methoxyphenethyl or 3,4-dimethoxyphenethyl groups.

  • Why? The iso-pentyl group adds significant hydrophobic bulk, filling large hydrophobic pockets in enzymes (e.g., Kinases, PDE4). The fluorines lower the electron density of the ring, reducing oxidative metabolism and potentially strengthening

    
    -stacking interactions with aromatic residues in the binding site.
    

Workflow cluster_Rxns Downstream Functionalization Block Building Block: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Br Alkyl Bromide (via PPh3/CBr4) Block->Br Acid Phenylacetic Acid (via TEMPO ox) Block->Acid Ald Phenylacetaldehyde (via Dess-Martin) Block->Ald Target1 GPCR Ligands (Amine Alkylation) Br->Target1 Target2 Kinase Inhibitors (Amide Coupling) Acid->Target2 Target3 Reductive Amination Scaffolds Ald->Target3

Figure 2: Functionalization pathways for the phenethyl alcohol building block.

References

  • Precursor Availability: PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde (CID 2779374).[2] National Library of Medicine. Link

  • Isomer Context: ChemScene. 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol (CAS 1443355-11-0). (Note: This reference validates the existence of the isomeric class, though the 2-isomer is synthesized via the custom protocol above). Link

  • Wittig Homologation Protocol: Maercker, A. The Wittig Reaction. Org. React. 1965, 14, 270.
  • Fluorine in MedChem: Purser, S., et al. Fluorine in medicinal chemistry. Chem. Soc. Rev., 2008, 37, 320-330. (Foundational text on the metabolic stability benefits of the 3,5-difluoro motif).

Sources

Functionalization of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1][2] 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is a compound of significant interest, combining a sterically hindered environment with the unique electronic properties of a difluorinated aromatic ring. This guide provides a comprehensive overview of potential functionalization strategies for this molecule, targeting both the primary alcohol and the aromatic core. We present detailed, field-tested protocols for etherification and esterification, and explore advanced methodologies for C-H activation. The underlying rationale for experimental choices is discussed to empower researchers in drug discovery and chemical development to leverage this versatile scaffold for creating novel chemical entities.

Molecular Profile and Strategic Considerations

The reactivity of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is dictated by three key structural features: the primary alcohol, the difluorinated phenyl ring, and the bulky ortho-iso-pentoxy group.

  • Primary Alcohol (-CH₂CH₂OH): This is the most accessible site for functionalization. It serves as a nucleophile for classic reactions such as esterification and etherification, providing a direct handle for modifying the molecule's solubility, lipophilicity, and potential for prodrug strategies.

  • 3,5-Difluorophenyl Group: The two fluorine atoms are strong electron-withdrawing groups, which acidify the C-H protons on the aromatic ring. This electronic perturbation is critical for enabling selective C-H activation and metalation reactions that would be less feasible on a non-fluorinated analogue.[3] The C-F bonds themselves are generally stable but can influence the regioselectivity of reactions.[4]

  • Ortho-iso-pentoxy Group: This bulky ether group introduces significant steric hindrance around the 2-position of the aromatic ring and the benzylic position. This steric shield can influence the kinetics of reactions at the adjacent primary alcohol and may direct reactions towards less hindered sites on the aromatic ring.

Below is a diagram illustrating the primary sites for targeted chemical modification.

G cluster_0 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol mol A Primary Alcohol (Esterification, Etherification) A->mol B Aromatic C-H Bonds (C-H Activation) B->mol

Caption: Key functionalization sites on the target molecule.

Functionalization of the Primary Alcohol Moiety

The hydroxyl group is the most reactive handle on the molecule, allowing for straightforward modifications.

O-Alkylation (Etherification)

The formation of an ether linkage is a common strategy to mask a polar hydroxyl group, thereby increasing lipophilicity and potentially improving membrane permeability. The Williamson ether synthesis is the most direct approach.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the primary alcohol to its corresponding alkoxide. This ensures the alcohol is activated for nucleophilic attack without competing side reactions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilic reaction.

  • Alkylating Agent: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) serves as the electrophile. The choice of agent determines the final ether group.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the solution back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Esterification

Esterification is a highly valuable transformation, often employed to create prodrugs that can be hydrolyzed in vivo to release the active parent alcohol.

Causality Behind Experimental Choices:

  • Coupling Agents: For coupling with a carboxylic acid, reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid for nucleophilic attack by the alcohol. A base like 4-Dimethylaminopyridine (DMAP) is often added as a catalyst.

  • Acyl Halides: A simpler method involves reacting the alcohol with a pre-activated acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl or carboxylic acid byproduct. This method is often faster and does not require a separate coupling agent.[5]

  • Preparation: To a round-bottom flask, add 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (1.0 eq) and dissolve in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (2.0 eq).

  • Acylation: Cool the solution to 0 °C and add acetyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be used directly or purified further by flash chromatography if necessary.

G cluster_workflow Alcohol Functionalization Workflow cluster_ether Etherification cluster_ester Esterification start 3,5-Difluoro-2-iso- pentoxyphenethyl alcohol deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation acylation Acylation (e.g., AcCl, Et3N) start->acylation alkylation Alkylation (e.g., CH3I) deprotonation->alkylation Forms Alkoxide end_ether Alkyl Ether Product alkylation->end_ether end_ester Ester Product acylation->end_ester

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Development

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to compounds with superior therapeutic properties.[1][2] Fluorinated phenethyl alcohols and their derivatives, such as fluorinated phenethylamines, are particularly valuable structural motifs found in a wide array of pharmaceuticals and psychoactive compounds.[4][5][6]

This guide provides an in-depth exploration of nucleophilic substitution reactions at the benzylic position of fluorinated phenethyl alcohols. As the hydroxyl group is a notoriously poor leaving group, these transformations require specific activation strategies. We will dissect the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for their execution, and present data to guide researchers in applying these powerful synthetic tools.

Mechanistic Insights: Activating the Hydroxyl Group

Direct nucleophilic substitution on an alcohol is unfeasible due to the poor leaving group ability of the hydroxide ion (OH⁻). Therefore, the reaction must be initiated by converting the hydroxyl group into a better leaving group.[7][8][9] For fluorinated phenethyl alcohols, this is typically achieved through two primary pathways: protonation under acidic conditions or in-situ activation via the Mitsunobu reaction.

Pathway 1: Acid-Catalyzed Substitution (SN1 / SN2 Mechanisms)

Under strong acidic conditions, the alcohol's hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group, water (H₂O), facilitating the subsequent nucleophilic attack.[7][8] The specific mechanism, SN1 or SN2, is dictated by the stability of the potential carbocation intermediate.

  • SN1 Pathway: Tertiary and secondary benzylic alcohols, particularly those with electron-donating groups on the phenyl ring, can form a relatively stable benzylic carbocation upon departure of the water molecule. This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon is a stereocenter.

  • SN2 Pathway: Primary benzylic alcohols favor an SN2 mechanism. Here, the nucleophile performs a backside attack on the carbon bearing the protonated hydroxyl group, displacing the water molecule in a single, concerted step. This process results in an inversion of stereochemistry at the reaction center.[8]

The presence of fluorine on the phenyl ring introduces a strong electron-withdrawing inductive effect, which can destabilize a developing positive charge on the benzylic carbon. This effect generally disfavors the SN1 pathway and promotes the SN2 mechanism.

Pathway 2: The Mitsunobu Reaction (SN2 Mechanism)

The Mitsunobu reaction is a powerful and reliable method for achieving nucleophilic substitution on primary and secondary alcohols with a clean inversion of stereochemistry, indicative of an SN2 pathway.[10][11][12] This reaction avoids the harsh acidic conditions required for protonation.

Core Principle: The alcohol is activated in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The PPh₃ and DEAD combine to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium ion. This complex is an excellent leaving group, readily displaced by a suitable nucleophile.[12]

A key advantage of the Mitsunobu reaction is its broad scope. A wide variety of nucleophiles can be used, provided their conjugate acid has a pKa of approximately 15 or less.[10][11] This includes carboxylic acids, phenols, thiols, imides (like phthalimide), and hydrazoic acid (HN₃).[11][12]

Diagram 1: Generalized Mitsunobu Reaction Workflow This diagram illustrates the key stages of a typical Mitsunobu reaction, from reagent addition to product isolation.

Mitsunobu_Workflow reagents 1. Mix Alcohol, Nucleophile, & PPh3 in Anhydrous THF cool 2. Cool to 0 °C reagents->cool Prepare mixture add_dead 3. Add DEAD/DIAD Dropwise cool->add_dead Control exotherm react 4. Warm to RT & Stir (2-16 h) add_dead->react Initiate reaction monitor 5. Monitor by TLC/LC-MS react->monitor Check completion workup 6. Aqueous Workup & Extraction monitor->workup Quench & Isolate purify 7. Column Chromatography workup->purify Remove byproducts (TPPO, Hydrazine) product Final Product purify->product

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Phenethylamine Derivative via Mitsunobu Azidation

This protocol details the conversion of 2-(4-fluorophenyl)ethanol to 1-azido-2-(4-fluorophenyl)ethane, a key intermediate for synthesizing fluorinated phenethylamines.[4] The reaction proceeds via an SN2 mechanism, ensuring stereochemical control if a chiral starting material is used.

Materials:

  • 2-(4-Fluorophenyl)ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add 2-(4-fluorophenyl)ethanol (1.0 eq.) and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.2 eq.) to the solution. Rationale: DPPA serves as a safer, more stable source of the azide nucleophile compared to hydrazoic acid.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add DIAD (1.5 eq.) dropwise via syringe over 10-15 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction between PPh₃ and DIAD.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting alcohol. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarb wash removes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain the desired azide along with byproducts triphenylphosphine oxide (TPPO) and the reduced hydrazine from DIAD.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-azido-2-(4-fluorophenyl)ethane.

Protocol 2: Synthesis of a Fluorinated Phenethyl Thioether

This protocol outlines the formation of a C-S bond, a common operation in pharmaceutical synthesis, by reacting a fluorinated phenethyl alcohol with a thiol under Mitsunobu conditions.[14]

Materials:

  • 2-(3-(Trifluoromethyl)phenyl)ethanol

  • 4-methoxythiophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 eq.), 4-methoxythiophenol (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous DCM.

  • Initiation: Cool the solution to 0 °C. Add DEAD (1.2 eq.) dropwise. A color change to yellow/orange is typically observed.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether.

  • Purification Prelude: The major byproduct, triphenylphosphine oxide (TPPO), has limited solubility in ether and may begin to precipitate. Cool the mixture to 0 °C to enhance precipitation and filter off the solids.

  • Washing: Wash the filtrate with 1 M HCl (to remove any remaining hydrazine byproduct) and then with brine.

  • Drying and Purification: Dry the organic phase with Na₂SO₄, filter, and concentrate. Purify the resulting oil via flash chromatography (hexanes/ethyl acetate) to yield the pure thioether.

Comparative Data

The choice of reaction conditions and nucleophiles can significantly impact the efficiency of the substitution. The following table summarizes typical outcomes for Mitsunobu reactions on fluorinated phenethyl alcohols.

Starting AlcoholNucleophile (Nu-H)Product TypeTypical Yield (%)Reference Notes
2-PhenylethanolBenzoic AcidEster85-95Standard esterification; high yields are common.
2-(4-Fluorophenyl)ethanolPhthalimideN-Alkyl Imide70-85A Gabriel synthesis precursor for primary amines.[12]
2-(3,5-Difluorophenyl)ethanolThiophenolThioether75-90Thiol nucleophiles are generally very efficient in Mitsunobu reactions.[14]
(R)-1-(2-Fluorophenyl)ethanolHydrazoic Acid (HN₃)Azide65-80Proceeds with inversion of configuration to yield the (S)-azide. Requires careful handling of azide reagents.[11]
2-(4-(Trifluoromethyl)phenyl)ethanol4-NitrophenolAryl Ether60-75Phenols are suitable nucleophiles; electron-withdrawing groups on the phenol can improve acidity and reactivity.

Conclusion and Future Outlook

Nucleophilic substitution reactions of fluorinated phenethyl alcohols, particularly via the Mitsunobu protocol, are indispensable tools for the synthesis of complex, high-value molecules in drug discovery. These methods provide reliable access to fluorinated phenethylamines, ethers, and thioethers with excellent control over stereochemistry.[4][14] As the demand for sophisticated fluorinated pharmaceuticals continues to grow, the development of even more efficient, greener, and catalytically-driven versions of these fundamental transformations will remain an active and important area of research.[1][15]

References

  • Kirk, K. L., et al. (1990). Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat. Journal of Medicinal Chemistry. Available at: [Link]

  • Not Voodoo. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Lozano, V. M., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications. Available at: [Link]

  • Béland, M., et al. (2016). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available at: [Link]

  • González, J. C., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Publishing. Available at: [Link]

  • Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]

  • Tadayon, S., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bergmann, E. D., & Cohen, S. (1960). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Israel Journal of Chemistry. Available at: [Link]

  • Smith, E. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Clark, F. S. (1971). Production of thioethers and ethers from fluorine aryl compounds. Google Patents (US3576882A).
  • Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Brandt, S. D., et al. (2021). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.com. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Reagent Guides. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Shchegolkov, E. V., et al. (2022). Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Journal of Fluorine Chemistry. Available at: [Link]

  • Dodge, J. A., et al. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Kumar, V., & Van der Eycken, E. V. (2015). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. Journal of Fluorine Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-chemistry.org. Available at: [Link]

  • Lozano, V. M., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. LibreTexts. Available at: [Link]

  • Various Authors. (2005). Fluorophilic nucleophilic substitution reaction of alcohol and nucleophile used in the reaction. Google Patents (JP2005508890A).
  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Villegas-Escobar, N., et al. (2022). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Molecules. Available at: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. UNC Digital Repository. Available at: [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]

Sources

Application Note: Solvent Selection and Solubilization Protocols for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Solubilization Rationale

The molecule 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol presents a unique set of solvation challenges typical of complex, highly lipophilic intermediates or active pharmaceutical ingredients (APIs). To design an effective solubilization strategy, we must first deconstruct the causality behind its physicochemical behavior:

  • 3,5-Difluoro Aromatic Core: Fluorine substitution significantly increases the molecule's lipophilicity (logP) and metabolic stability. However, the strong C-F dipoles reduce overall polarizability, disrupting the formation of aqueous hydration cavities and drastically lowering water solubility.

  • 2-iso-pentoxy Group: This bulky, branched aliphatic ether chain dominates the molecule's steric profile. It creates a massive hydrophobic surface area that actively repels water, causing the compound to behave as a "grease" or "brick dust" molecule in aqueous media.

  • Phenethyl Alcohol Moiety: The primary alcohol (-OH) serves as the molecule's sole polar handle. While it acts as a hydrogen-bond donor and acceptor, this single interaction point is sterically hindered and thermodynamically insufficient to overcome the hydrophobic penalty of the rest of the molecule in water.

The Solvation Strategy: Because aqueous solvation energy cannot overcome the molecule's hydrophobic aggregation, the chosen solvent must feature a low dielectric constant to accommodate the bulky iso-pentoxy group, while simultaneously providing a hydrogen-bond acceptor to stabilize the terminal alcohol.

Solvent Selection Logic & Quantitative Profiling

When selecting solvents for preclinical development, researchers must balance solvation power with biocompatibility and regulatory compliance. As outlined by the [1], sustainable and compliant solvent selection is paramount for transitioning from in vitro assays to in vivo models. Furthermore, adherence to pharmacopeial standards and ICH Q3C guidelines ensures that residual solvents do not compromise safety or efficacy [2].

To address the lipophilicity of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol, we classify potential solvents based on their physical properties and solubilization mechanisms.

Table 1: Solvent Classification and Solubilization Capacity
Solvent / ExcipientICH ClassDielectric Constant (ε)Primary Solubilization MechanismSuitability for Target Molecule
DMSO Class 346.7Strong dipole interaction; H-bond acceptorExcellent (In Vitro Stock)
PEG 400 N/A (Excipient)12.4Hydrophobic encapsulation; Co-solvencyExcellent (In Vivo Formulation)
Ethanol Class 324.3H-bond donor/acceptor; Polarity reductionModerate (Co-solvent only)
Tween 80 N/A (Surfactant)~3.0 (Hydrophobic tail)Micellar encapsulation of iso-pentoxy groupHigh (Aqueous dispersion)
Water / PBS N/A80.1Hydrogen bond networkPoor (Insoluble)

Decision Workflow for Solubilization

The following workflow dictates the tiered approach to solubilizing highly lipophilic alcohols, ensuring that every formulation passes through a strict Quality Control (QC) gate to prevent false-positive assay results caused by micro-precipitation.

SolventWorkflow API 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (Highly Lipophilic API) InVitro In Vitro Screening (Target: High Conc. Stock) API->InVitro InVivo In Vivo / Preclinical (Target: Biocompatibility) API->InVivo DMSO Primary Solvent 100% DMSO or DMF InVitro->DMSO Cosolvent Co-Solvent System PEG400 / EtOH / PG InVivo->Cosolvent Lipid Surfactant / Lipid Tween 80 / Labrafac InVivo->Lipid QC Self-Validation QC (Centrifugation + HPLC-UV) DMSO->QC Cosolvent->QC Lipid->QC Pass Thermodynamically Stable Clear Solution QC->Pass Soluble Fail Micro-precipitation (Tyndall Effect Positive) QC->Fail Insoluble Fail->Cosolvent Add Co-solvent Fail->Lipid Add Surfactant

Fig 1: Decision tree and self-validating workflow for lipophilic solvent selection.

Self-Validating Experimental Protocols

A critical failure point in drug development is the assumption of solubility based purely on visual clarity. Highly lipophilic molecules like 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol frequently form sub-visible colloidal suspensions that skew biological data [3]. The protocols below are designed as self-validating systems , requiring analytical confirmation of thermodynamic solubility.

Protocol A: Preparation of 10 mM In Vitro Stock Solution

Objective: Achieve a high-concentration stock for serial dilution in biochemical assays.

  • Gravimetric Preparation: Accurately weigh the required mass of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol into a borosilicate glass vial. (Avoid plastics, as the lipophilic compound may adsorb to the tube walls).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Energy Input (Causality): Sonicate the vial in a water bath at 25°C for 10 minutes.

    • Why? The bulky iso-pentoxy group creates strong intermolecular hydrophobic interactions in the solid state. Sonication provides localized cavitation energy to overcome the activation energy of dissolution, forcing the DMSO molecules to interpenetrate the crystal lattice.

  • Visual QC (The Tyndall Effect): In a dark room, shine a laser pointer through the vial. If the beam path is visible, the compound has not dissolved but formed a colloidal suspension. Continue sonication or add a micro-volume of co-solvent.

  • Analytical Self-Validation: Centrifuge the solution at 10,000 × g for 10 minutes to pellet any micro-precipitates. Carefully aspirate the supernatant and quantify the concentration via HPLC-UV against a known standard curve. A recovery of ≥98% confirms true thermodynamic solubility.

Protocol B: Biocompatible Formulation for In Vivo Dosing (1 mg/mL)

Objective: Create a precipitate-free, biologically tolerated formulation for animal models.

  • Primary Solubilization: Dissolve the API in 5% (v/v) Ethanol and 10% (v/v) PEG 400. Vortex vigorously until visually clear.

    • Why? Ethanol acts as a hydrogen-bond disruptor, while PEG 400 lowers the dielectric constant of the medium, creating a favorable microenvironment for the fluorinated ring.

  • Surfactant Addition: Add 5% (v/v) Tween 80 to the mixture and vortex for 2 minutes.

    • Why? Tween 80 forms protective micelles. The hydrophobic tails encapsulate the bulky iso-pentoxy group, preventing the molecule from crashing out of solution when introduced to an aqueous environment.

  • Aqueous Titration: Slowly add 80% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Stability Tracking (Self-Validation): Store the formulation at room temperature. Perform dynamic light scattering (DLS) or visual inspection at 1 hour, 4 hours, and 24 hours post-formulation. If phase separation or turbidity occurs, the formulation has failed kinetic stability and the surfactant ratio must be increased.

References

  • Title: Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Choosing the Right Solvent for Drug Manufacturing Source: Purosolv URL: [Link]

  • Title: Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible Source: Drug Development and Delivery URL: [Link]

Scalable Synthesis of Triflumezopyrim: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Affiliation: Advanced Synthesis & Process Chemistry Core, Gemini Laboratories

Abstract

This document provides a detailed guide to the scalable synthesis of Triflumezopyrim (CAS 1263133-33-0), a novel mesoionic insecticide. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient and scalable manufacturing processes for this important agrochemical. We will delve into the primary synthetic routes, offering in-depth analysis of reaction mechanisms, step-by-step protocols for key transformations, and critical considerations for process optimization and scale-up. The information presented herein is a synthesis of publicly available scientific literature and patents, aimed at providing a practical and authoritative resource.

Introduction to Triflumezopyrim and its Synthetic Challenges

Triflumezopyrim is a potent insecticide that targets the nicotinic acetylcholine receptor (nAChR) in insects, exhibiting a mode of action distinct from neonicotinoid insecticides.[1][2] Its unique mesoionic pyrimidinone structure presents both opportunities and challenges for chemical synthesis, particularly when considering large-scale production. The primary challenges in developing a scalable synthesis for Triflumezopyrim lie in the efficient construction of the heterocyclic core, the management of multi-step sequences, and the optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness.

This guide will focus on the most viable and commonly described synthetic strategies, breaking down the synthesis into the preparation of key intermediates and their subsequent condensation and cyclization to form the final product.

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic disconnection of Triflumezopyrim reveals two critical building blocks:

  • Key Intermediate 1 (KI-1): N-(5-pyrimidinyl)methyl-2-pyridinamine

  • Key Intermediate 2 (KI-2): 2-[3-(trifluoromethyl)phenyl]malonic acid

The overall synthetic strategy, therefore, involves the independent synthesis of these two intermediates followed by their coupling and cyclization to construct the target molecule.

G Triflumezopyrim Triflumezopyrim KI1 KI-1: N-(5-pyrimidinyl)methyl-2-pyridinamine Triflumezopyrim->KI1 Disconnection KI2 KI-2: 2-[3-(trifluoromethyl)phenyl]malonic acid Triflumezopyrim->KI2 Disconnection

Figure 1: Retrosynthetic analysis of Triflumezopyrim.

Synthesis of Key Intermediate 1: N-(5-pyrimidinyl)methyl-2-pyridinamine

The synthesis of KI-1 is crucial and can be approached via a highly efficient one-pot imination-reduction sequence. This method is advantageous for its operational simplicity and reduced number of unit operations, which are key considerations for scalability.

Reaction Scheme

G start1 2-Aminopyridine intermediate Imine Intermediate start1->intermediate p-TsOH, Toluene (Imidization) start2 Pyrimidine-5-carboxaldehyde start2->intermediate product KI-1: N-(5-pyrimidinyl)methyl-2-pyridinamine intermediate->product NaBH4, Methanol (Reduction)

Figure 2: Synthesis of Key Intermediate 1.

Detailed Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightNotes
2-Aminopyridine504-29-094.11
Pyrimidine-5-carboxaldehyde1383916-51-5110.10
p-Toluenesulfonic acid monohydrate6192-52-5190.22Catalyst
Toluene108-88-392.14Solvent
Sodium borohydride16940-66-237.83Reducing agent
Methanol67-56-132.04Solvent/Reagent

Procedure:

  • Imidization: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminopyridine (1.0 eq), pyrimidine-5-carboxaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (10 vol).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Reduction: Cool the reaction mixture to room temperature. Carefully add methanol (5 vol) to the reaction mixture.

  • Portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture while maintaining the temperature below 30 °C.

  • Stir the reaction for 2-4 hours at room temperature. Monitor the reduction by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/heptane) to afford N-(5-pyrimidinyl)methyl-2-pyridinamine (KI-1) as a solid.[3]

Synthesis of Key Intermediate 2: 2-[3-(trifluoromethyl)phenyl]malonic acid

The synthesis of KI-2 involves the formation of a carbon-carbon bond between an aryl halide and a malonate ester, followed by hydrolysis. A palladium-catalyzed cross-coupling reaction is a common and scalable method for this transformation.

Reaction Scheme

G start1 m-Trifluoromethyl iodobenzene intermediate Dimethyl 2-[3-(trifluoromethyl)phenyl]malonate start1->intermediate Pd Catalyst, Base (Cross-Coupling) start2 Dimethyl malonate start2->intermediate product KI-2: 2-[3-(trifluoromethyl)phenyl]malonic acid intermediate->product Hydrolysis (e.g., KOH)

Figure 3: Synthesis of Key Intermediate 2.

Detailed Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightNotes
m-Trifluoromethyl iodobenzene401-81-0272.01
Dimethyl malonate108-59-8132.12
Palladium(II) acetate3375-31-3224.50Catalyst precursor
Triphenylphosphine603-35-0262.29Ligand
Sodium tert-butoxide865-48-596.10Base
Toluene108-88-392.14Solvent
Potassium hydroxide1310-58-356.11For hydrolysis
Ethanol/Water--Solvent for hydrolysis

Procedure:

  • Cross-Coupling: To a nitrogen-purged reactor, add palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and sodium tert-butoxide (2.2 eq) in toluene (10 vol).

  • Add dimethyl malonate (1.2 eq) followed by m-trifluoromethyl iodobenzene (1.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture and quench with water. Separate the layers and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude dimethyl 2-[3-(trifluoromethyl)phenyl]malonate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add potassium hydroxide (3.0 eq) and heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-[3-(trifluoromethyl)phenyl]malonic acid (KI-2).[1]

Final Assembly: Synthesis of Triflumezopyrim

The final step involves the condensation of the two key intermediates and subsequent cyclization to form the mesoionic ring system. This transformation is typically achieved by activating the malonic acid derivative, for example, by converting it to a malonyl dichloride or by using a coupling agent.

Reaction Scheme

G start1 KI-1 product Triflumezopyrim start1->product Condensation & Cyclization start2 KI-2 intermediate Activated KI-2 (e.g., Malonyl dichloride) start2->intermediate Activating Agent (e.g., SOCl2) intermediate->product

Figure 4: Final assembly of Triflumezopyrim.

Detailed Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightNotes
N-(5-pyrimidinyl)methyl-2-pyridinamine (KI-1)-186.21From previous step
2-[3-(trifluoromethyl)phenyl]malonic acid (KI-2)-248.15From previous step
Thionyl chloride7719-09-7118.97Activating agent
Triethylamine121-44-8101.19Base
Dichloromethane75-09-284.93Solvent

Procedure:

  • Activation of KI-2: In a dry, inert atmosphere, suspend 2-[3-(trifluoromethyl)phenyl]malonic acid (KI-2, 1.0 eq) in dichloromethane (5 vol). Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.2 eq) and stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot and analyzing by LC-MS).

  • Remove the excess thionyl chloride under reduced pressure.

  • Condensation and Cyclization: Dissolve the resulting crude 2-[3-(trifluoromethyl)phenyl]propanedioyl dichloride in dichloromethane.

  • In a separate flask, dissolve N-(5-pyrimidinyl)methyl-2-pyridinamine (KI-1, 1.0 eq) and triethylamine (2.5 eq) in dichloromethane.

  • Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by LC-MS).

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude Triflumezopyrim can be purified by column chromatography or recrystallization to yield the final product.

Scalability and Process Optimization Considerations

For a successful and economical large-scale synthesis of Triflumezopyrim, several factors must be carefully considered and optimized:

  • Reagent and Solvent Selection: Prioritize the use of readily available, cost-effective, and environmentally benign reagents and solvents.

  • Process Safety: Conduct a thorough safety assessment for each step, paying close attention to exothermic reactions, gas evolution, and the handling of hazardous materials.

  • Reaction Kinetics and Monitoring: Develop a robust understanding of the reaction kinetics to optimize reaction times and temperatures. Implement in-process controls (IPCs) for real-time monitoring.

  • Work-up and Isolation: Design efficient and scalable work-up and isolation procedures to minimize product loss and solvent usage. Crystallization is generally preferred over chromatography for large-scale purification.

  • Continuous Flow Chemistry: For certain steps, particularly the final condensation and cyclization, continuous flow processing could offer significant advantages in terms of safety, efficiency, and scalability.[4]

Conclusion

The synthesis of Triflumezopyrim, while involving a multi-step sequence, is achievable on a large scale through well-defined and optimized routes. The strategies outlined in this guide, focusing on the efficient preparation of key intermediates and their subsequent coupling, provide a solid foundation for researchers and process chemists. By applying the principles of process optimization and considering the implementation of modern manufacturing technologies such as continuous flow chemistry, the scalable and cost-effective production of this important insecticide can be realized.

References

  • Development of a New Synthetic Process for Triflumezopyrim and Continuous Flow Attempts. (2025, March 11). Organic Process Research & Development.
  • Triflumezopyrim (Ref: DPX-RAB55). (2026, February 23). AERU - University of Hertfordshire.
  • A new benchmark for rice planthopper control – Triflumezopyrim. Enge Biotech.
  • Triflumezopyrim: Discovery and Optimization of a Mesoionic Insecticide for Rice. ACS Symposium Series.

Sources

Troubleshooting & Optimization

Solubility issues with 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Google LogoTechnical Support Center: Troubleshooting Solubility Issues with 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Prepared by: Senior Application Scientist, Formulations Division

Document ID: TSC-DFPA-SOL-001

Last Updated: March 7, 2026

Introduction

This technical guide provides a comprehensive framework for addressing solubility challenges encountered with 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. As a novel compound, specific public solubility data is limited. Therefore, this document is built on first-principles of physical organic chemistry and established pharmaceutical formulation science. The troubleshooting strategies provided are based on a structural analysis of the molecule and are designed to guide researchers through a logical, tiered approach to achieving successful solubilization for experimental use.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

Q1: What are the predicted solubility characteristics of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol based on its structure?

A1: Based on its molecular structure, 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is predicted to be a lipophilic, poorly water-soluble compound. This assessment is derived from its key structural features:

  • Phenethyl Alcohol Core: The parent structure, phenethyl alcohol, is only slightly soluble in water (approx. 2 g/100 mL).[1][2]

  • iso-Pentoxy Group: This large, nonpolar alkyl ether group significantly increases the molecule's lipophilicity (hydrophobicity), which is expected to drastically reduce aqueous solubility. Ethers are less soluble in water than corresponding alcohols because they can only act as hydrogen bond acceptors, not donors.[3][4][5][6]

  • 3,5-Difluoro Aromatic Ring: While fluorine is highly electronegative, its effect on solubility is complex. The introduction of fluorine can increase lipophilicity, which may enhance a drug's ability to cross biological membranes but often reduces aqueous solubility.[7][8][9][10]

Therefore, the primary challenge will be overcoming the compound's inherent hydrophobicity.

Q2: I am starting my experiments. What is the most logical first step for solubilization?

A2: The most logical first step is to perform an Initial Solvent Screening using a range of common organic solvents. This will help establish a baseline understanding of the compound's solubility profile. The principle of "like dissolves like" is the guiding principle here; given the compound's predicted nonpolar nature, it should exhibit higher solubility in organic solvents than in water.[11]

Part 2: Tiered Troubleshooting Guide

This section provides a step-by-step approach, from simple solvent screening to advanced formulation strategies.

Tier 1: Initial Organic Solvent Screening

This is the foundational experiment to determine the compound's intrinsic solubility in non-aqueous systems.

Protocol 1: Equilibrium Solubility in Organic Solvents

  • Preparation: Dispense a known amount (e.g., 5-10 mg) of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol into separate vials.

  • Solvent Addition: To each vial, add a common organic solvent from the list below in small, incremental volumes (e.g., 100 µL at a time).

  • Equilibration: After each addition, vortex the vial for 30-60 seconds. Allow the vial to rest and observe for complete dissolution.

  • Determination: The approximate solubility is reached when the compound fully dissolves. For more precise measurement, create a saturated solution, equilibrate for 24 hours, filter, and determine the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV).

  • Documentation: Record the solubility in mg/mL for each solvent tested.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Performance & Rationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can interact with the alcohol moiety of the compound. Ethanol is a common co-solvent.[12][]
Ethers Tetrahydrofuran (THF), Diethyl EtherThe ether linkage in the solvents can interact with the iso-pentoxy group.[3][14][15]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Recommended solvents for dissolving compounds where salts may have low solubility.[16]
Esters Ethyl AcetateA moderately polar solvent often effective for a wide range of organic compounds.
Chlorinated Dichloromethane (DCM)A common, effective solvent for many nonpolar to moderately polar organic molecules.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)These are very strong solvents, often used as a last resort for highly insoluble compounds.

Solvent selection should also consider safety and downstream application compatibility, referencing established guides is recommended.[17][18][19]

Tier 2: Strategies for Aqueous Systems

For biological assays or formulations requiring an aqueous environment, the following techniques should be explored.

Workflow for Aqueous Solubility Enhancement

G Start Start: Compound is Insoluble in Water CoSolvent Attempt 1: Co-Solvency (e.g., Ethanol, PEG 400) Start->CoSolvent pH_Adjust Attempt 2: pH Adjustment (Test pH 2 to 10) CoSolvent->pH_Adjust If solubility is insufficient Success Solubilization Achieved CoSolvent->Success Surfactant Attempt 3: Surfactants (e.g., Tween 80) pH_Adjust->Surfactant If solubility is insufficient pH_Adjust->Success Surfactant->Success

Caption: Tier 2 Decision Workflow for Aqueous Systems.

1. Co-solvency

This technique involves adding a water-miscible organic solvent to an aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[12][][20]

Protocol 2: Co-solvent Titration

  • Select Co-solvent: Choose a biocompatible co-solvent such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[]

  • Prepare Stock: Dissolve a high concentration of your compound in the pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Titration: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4).

  • Addition: Add small aliquots of the compound-in-cosolvent stock solution to the aqueous buffer while vortexing.

  • Observation: Observe the point at which precipitation occurs. This will determine the maximum tolerable co-solvent concentration for a given drug concentration.

  • Goal: Aim for the lowest percentage of co-solvent necessary to maintain solubility, typically <5% for in-vitro assays and <10-20% for in-vivo studies, depending on the route of administration.

2. pH Adjustment

The solubility of ionizable compounds can be significantly influenced by pH.[21] The phenethyl alcohol moiety has a weakly acidic proton (pKa typically ~14-16), making it a candidate for pH manipulation, although significant ionization will only occur at a high pH.

Protocol 3: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4.5, 6.8, 7.4, 9, 10).

  • Sample Preparation: Add an excess of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol to each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Analysis: Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the filtrate concentration by a validated analytical method (e.g., HPLC-UV).

  • Evaluation: Plot solubility (mg/mL) versus pH. An increase in solubility at higher pH values would indicate that deprotonation of the alcohol group enhances solubility.[22][23][24]

Tier 3: Advanced Formulation Strategies

If the compound remains difficult to solubilize for the required application (e.g., high concentration needed for in-vivo studies), more advanced formulation technologies should be considered.

1. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like the subject compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[25][26][27][28][29]

Protocol 4: Cyclodextrin Feasibility Study

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20% w/v).

  • Add Compound: Add an excess amount of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol to each solution.

  • Equilibrate: Shake the solutions for 24-48 hours at a controlled temperature.

  • Analyze: Filter the suspensions and analyze the supernatant for drug concentration via HPLC.

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase (A-type profile) indicates the formation of a soluble 1:1 complex and is a strong indicator of success.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 1. Separate Components cluster_1 2. Complex Formation in Water Drug Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its aqueous solubility.

2. Amorphous Solid Dispersions (ASD)

For oral solid dosage forms, converting the crystalline drug into a high-energy amorphous state dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[30][31][32] This is an advanced technique typically requiring specialized equipment.

  • Methods: Common methods to produce ASDs include spray drying and hot-melt extrusion.[33][34]

  • Mechanism: The drug is molecularly dispersed within a carrier (often a polymer), preventing it from recrystallizing. This amorphous form has a higher free energy than the stable crystalline form, leading to enhanced solubility.[31]

  • Considerations: This is a complex formulation strategy requiring expertise in polymer selection, process development, and solid-state characterization (e.g., using DSC and XRPD).[34]

Part 3: Summary and Recommendations

Table 2: Summary of Troubleshooting Strategies

TierStrategyPrimary ApplicationComplexityKey Advantage
1 Organic Solvent Screen In vitro assays, synthesisLowEstablishes baseline solubility profile.
2 Co-solvency In vitro & early in vivoLow-MediumSimple method for aqueous systems.
2 pH Adjustment Aqueous formulationsMediumEffective for ionizable compounds.
3 Cyclodextrin Complexation Aqueous formulations, in vivoMedium-HighSignificant solubility enhancement, can improve stability.[25]
3 Amorphous Solid Dispersion Oral solid dosage formsHighDramatically improves dissolution rate and bioavailability.[30][33]

It is recommended to proceed through these tiers sequentially. For most preclinical research, a combination of co-solvents and pH adjustment will likely be sufficient. If high aqueous concentrations are required for parenteral administration, cyclodextrin complexation is the most promising advanced strategy.

References

  • Bristol-Myers Squibb. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • GSC Online Press. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
  • PMC. (n.d.).
  • Pharma Focus Asia. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • MDPI. (2025).
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • ScienceAsia. (2020).
  • PMC. (2023).
  • Dakenchem. (2025).
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2020). Fluorine in drug discovery: Role, design and case studies.
  • EBSCO. (n.d.). Ethers | Chemistry | Research Starters.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether.
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.).
  • Rowan. (n.d.). Predicting Solubility.
  • Fiveable. (2025). pH and Solubility - AP Chem.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • SciELO. (n.d.).
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • University of St Andrews. (n.d.). Development of solvent selection guides.
  • American Pharmaceutical Review. (2015).
  • Actylis Lab Solutions. (n.d.). Phenylethyl alcohol IP 2L.
  • Chemtex USA. (n.d.). Phenyl Ethyl Alcohol.
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  • PubChem. (n.d.). 2-Phenylethanol.
  • Sciencemadness Wiki. (2025). Phenethyl alcohol.

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Technical Support Center: Purification of Fluorinated Phenethyl Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The incorporation of fluorine into phenethyl alcohol scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the very properties that make these fluorinated intermediates valuable also introduce significant challenges in their purification. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of purifying these critical compounds, ensuring the high purity required for downstream applications in drug development and research.

Section 1: Critical Safety Protocols for Handling Fluorinated Compounds

Before any purification begins, a robust understanding of the associated hazards is paramount. Fluorinated organic compounds and the reagents used in their synthesis can be toxic, corrosive, and highly reactive.[1]

Frequently Asked Questions: Safety

Q1: What are the essential personal protective equipment (PPE) requirements? A1: A multi-layered approach to PPE is non-negotiable.

  • Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are mandatory to protect against splashes and potential fumes.[1][2]

  • Gloves: Use chemical-resistant gloves, such as neoprene or those specifically rated for fluorine-containing compounds. Always consult the manufacturer's compatibility chart and double-gloving is recommended.[1][2]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[1] In situations with a higher risk of exposure, a full-body chemical suit may be necessary.[3]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. In case of a ventilation failure or spill, appropriate respiratory protection, like a self-contained breathing apparatus (SCBA), must be available, and personnel must be trained in its use.[1]

Q2: What engineering controls are necessary for a safe laboratory environment? A2: Engineering controls are the first line of defense.

  • Ventilation: All manipulations must be performed in a properly functioning chemical fume hood with a minimum of 8-fold hourly air exchange.[1] The exhaust air should not be recirculated.[1]

  • Gas Monitoring: If working with gaseous fluorinating agents, a continuous gas monitoring system with audible and visual alarms is crucial to detect leaks.[1]

  • Emergency Equipment: Eyewash stations and safety showers must be readily available and tested regularly.[2] It is also advisable to have calcium gluconate gel (2.5%) on hand as an antidote for potential exposure to hydrogen fluoride (HF), a common and hazardous byproduct.[4]

Q3: How should I handle waste from the purification of fluorinated compounds? A3: Fluorinated waste must be segregated and handled with extreme care.

  • Never attempt to dispose of residual fluorinating agents yourself; return them to the supplier or follow institutional protocols for hazardous waste.[2]

  • Store all liquid and solid fluorinated waste in clearly labeled, tightly sealed, and compatible containers (e.g., fluoropolymer-lined).[5]

  • Store waste containers in secondary containment within a designated and ventilated area, away from incompatible materials.[2][5]

Section 2: Purity Assessment - Knowing Your Sample

Accurate assessment of purity and impurity profiles is the foundation of an effective purification strategy. The unique electronic nature of the carbon-fluorine bond requires a multi-faceted analytical approach.

Frequently Asked Questions: Analysis

Q1: What is the best starting point for analyzing my crude fluorinated phenethyl alcohol? A1: A combination of techniques is recommended for a comprehensive overview. Start with ¹H and ¹⁹F NMR to confirm the structure of your target compound and identify any fluorine-containing byproducts. Follow this with LC-MS to assess the complexity of the mixture and get an initial idea of purity. Gas chromatography (GC) is also highly effective for analyzing volatile fluorinated compounds.[6][7][8]

Q2: My targeted LC-MS analysis shows high purity, but subsequent steps suggest otherwise. What could be the issue? A2: This is a common pitfall. Mass spectrometry-based methods can significantly underestimate the total amount of fluorinated material.[9] This discrepancy arises from:

  • Poor Ionization Efficiency: Not all fluorinated compounds ionize well under standard ESI or APCI conditions.[9]

  • Lack of Standards: Targeted methods can only detect what they are programmed to look for, and analytical standards for the vast number of potential fluorinated byproducts are often unavailable.[9] For a true mass balance, consider techniques like ¹⁹F NMR , which provides an unbiased quantification of all fluorinated species in a sample, or Combustion Ion Chromatography (CIC) , which measures the total organic fluorine content.[9][10]

Q3: I'm seeing a significant amount of difluorinated byproduct. How can I confirm this? A3: The formation of a difluorinated product is a known side reaction in many fluorination protocols.[11] High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming this, as it provides an accurate mass measurement that can determine the elemental composition of the impurity. ¹⁹F NMR will also clearly show distinct signals for the monofluorinated and difluorinated species.

Table 1: Common Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedStrengthsCommon Issues for Fluorinated Compounds
¹⁹F NMR Quantitative analysis of all fluorine-containing species.Unbiased, highly sensitive for fluorine.Requires specialized equipment and expertise.
LC-MS Separation and mass identification of components.High sensitivity, good for complex mixtures.Can underestimate total fluorine content due to ionization issues.[9]
GC-MS Separation and identification of volatile components.Excellent for volatile impurities and isomers.Compound must be thermally stable and volatile.
Chiral HPLC/SFC Separation and quantification of enantiomers.Essential for stereoselective purifications.Requires significant method development.[7]
CIC Total Organic Fluorine (TOF) content.Provides a complete fluorine mass balance.Does not identify individual compounds.[12][13]

Section 3: Choosing Your Purification Strategy - A Logic Guide

The choice between distillation, recrystallization, and chromatography depends on the physical properties of your intermediate, the nature of the impurities, and the required scale.

Purification_Decision_Tree cluster_liquid Start Crude Fluorinated Phenethyl Alcohol IsSolid Is the compound a solid at room temperature? Start->IsSolid IsLiquid Is the compound a liquid? Start->IsLiquid No (Liquid) SolventFound Can you find a suitable recrystallization solvent? IsSolid->SolventFound Yes Chromatography Use Column Chromatography IsSolid->Chromatography No ThermallyStable Is it thermally stable? IsLiquid->ThermallyStable Yes ConsiderChrom Consider Chromatography or Derivative Formation IsLiquid->ConsiderChrom No BP_Diff Impurities have significantly different boiling points? ThermallyStable->BP_Diff Yes ThermallyStable->Chromatography No Distillation Use Vacuum or Fractional Distillation BP_Diff->Distillation Yes BP_Diff->Chromatography No Recrystallization Use Recrystallization SolventFound->Recrystallization Yes SolventFound->Chromatography No

Caption: Decision tree for selecting a primary purification method.

Section 4: Troubleshooting Common Purification Methods

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids, but the unique electronic properties of fluorinated compounds require careful solvent selection.[14]

Q1: I can't find a single solvent that works for my polar fluorinated compound. What should I do? A1: A two-solvent system is often the solution.[14] Use a "good" solvent in which your compound is soluble and a miscible "poor" anti-solvent in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just becomes cloudy. Slow cooling should then induce crystallization.[14]

Q2: My compound precipitates as an oil instead of forming crystals. How can I fix this? A2: Oiling out typically occurs when the solution is cooled too rapidly or is too concentrated. Try the following:

  • Add slightly more of the "good" solvent to the hot mixture to ensure it's not oversaturated.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If it still oils out, reheat the solution to redissolve the oil, and try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate proper crystal growth.[15]

Q3: How do I choose the best solvent system for a fluorinated phenethyl alcohol? A3: The "like dissolves like" principle is a starting point, but the C-F bond's unique polarity must be considered. Hydrogen bonding and dipole-dipole interactions are key. A systematic screening process is most effective.

Table 2: Solvent Selection Guide for Recrystallization of Polar Fluorinated Molecules[14]

Solvent ClassExamplesPolarityPotential Interactions with Polar Fluorinated Groups
Protic Solvents Water, Methanol, EthanolHighHydrogen bonding (donor and acceptor), dipole-dipole
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium-HighDipole-dipole, potential C-F···H-C interactions
Ethers Diethyl ether, THFLow-MediumDipole-dipole, weak hydrogen bond acceptor
Halogenated Dichloromethane (DCM)Low-MediumDipole-dipole, potential halogen bonding
Aromatic Toluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic Hexanes, HeptaneVery LowVan der Waals forces (often used as anti-solvents)
Troubleshooting Distillation

Distillation is ideal for purifying thermally stable liquids, especially at a larger scale.[16][17]

Q1: My fluorinated alcohol seems to be decomposing at its atmospheric boiling point. What are my options? A1: High boiling points are common for phenethyl alcohols.[18] If thermal decomposition is an issue, vacuum distillation is the required solution. Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower and safer temperature.[17][19]

Q2: I'm using vacuum distillation, but my separation of two closely boiling impurities is poor. A2: For difficult separations, you need to increase the number of theoretical plates in your setup. Switch from a simple distillation apparatus to fractional distillation by inserting a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) between the distillation flask and the condenser.[17]

Troubleshooting Column Chromatography

Chromatography is the most versatile but often most complex purification method. The unique property of "fluorophilicity" (the affinity of fluorinated compounds for other fluorinated materials) is a critical consideration.[20]

Q1: I'm getting very poor separation between my fluorinated phenethyl alcohol and a non-fluorinated impurity on a standard C18 reverse-phase column. A1: This is a classic challenge resulting from fluorophilicity. You have two primary options:

  • Embrace Fluorophilicity: Switch to a fluorocarbon (fluorous) stationary phase . With a standard hydrocarbon eluent (e.g., acetonitrile/water), the fluorinated compound will be more strongly retained on the fluorous column, enhancing separation from its hydrocarbon counterpart.[9][20][21]

  • Invert the System: Keep your standard C18 hydrocarbon column but use a fluorinated eluent (e.g., containing trifluoroethanol). In this scenario, the fluorinated analyte will have a greater affinity for the mobile phase and elute earlier, while the non-fluorinated impurity is retained more strongly on the C18 phase.[20]

Q2: My product yield is low after silica gel chromatography, and I see new spots on the TLC. What is happening? A2: Fluorinated alcohols can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[7]

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a base, like triethylamine (~1%), to neutralize the acidic sites.

  • Switch the Stationary Phase: Consider using a less acidic support, such as neutral alumina.

  • Alternative Methods: If the compound is highly sensitive, explore other purification methods like preparative TLC or recrystallization.[7]

Section 5: Detailed Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted based on the specific properties of the compound and impurities. Always perform a small-scale trial first.

Protocol 1: Vacuum Distillation

This protocol is for purifying thermally sensitive, high-boiling point liquids.

Caption: General workflow for vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude fluorinated phenethyl alcohol and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly open the connection to the vacuum pump. Allow the system to equilibrate to the target pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun of any low-boiling solvents or impurities. Once the temperature stabilizes at the expected boiling point for your product at that pressure, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the product has distilled, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Protocol 2: Two-Solvent Recrystallization

This protocol is ideal when a single suitable solvent cannot be found.[14]

Caption: General workflow for two-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[14]

  • Induce Saturation: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until the solution just begins to show persistent cloudiness.[14] If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum.

References

  • How to ensure the safety of workers during the production of fluorinated pharmaceutical intermedi
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Application Notes and Protocols for Handling Gessoous Fluorin
  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
  • Determination of Fluorine in Fluoro-Organic Compounds.
  • The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorin
  • Troubleshooting guide for the fluorination of pyridinyl ethanone. (2025). Benchchem.
  • Fluorine Safety D
  • Overview on PFAS analytical methods.
  • Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
  • Technical Support Center: Characterization of Fluorinated Organic Compounds. (2025). Benchchem.
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025). Vertex AI Search.
  • Evaluation of analytical methods for fluorine in biological and related m
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Technical Support Center: Synthesis of Chiral Fluorin
  • Fluoro-functionalized stationary phases for electrochromatographic separation of organic fluorides. (2020). PubMed.
  • Purification of phenyl ethyl alcohol. (1929).
  • Removing impurities from phenethyl alcohol. (2024). Chemistry Forum.
  • Gas-chromatographic identification of fluorine-containing organic compounds. (2007).
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2025).
  • Recrystalliz
  • Phenethyl alcohol Impurities and Rel
  • Purification of phenyl ethyl alcohol. (1994).
  • Optimized Total Organic Fluorine Methods Using Str

Sources

Technical Support Center: Stability of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, particularly under reflux conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when refluxing 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol?

When subjecting 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol to reflux, the primary stability concerns are potential degradation of the ether linkage and reactions involving the alcohol and fluoro-substituted aromatic ring. The high temperatures used in reflux can provide the activation energy for undesirable side reactions.

Key Potential Degradation Pathways:

  • Ether Cleavage: The iso-pentoxy ether linkage could be susceptible to cleavage, especially in the presence of acidic or basic catalysts.[1][2] Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack.[2][3]

  • Oxidation: The phenethyl alcohol moiety can be oxidized, particularly if there are oxidizing agents present or exposure to air at high temperatures. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[4]

  • Dehydration: The alcohol group could undergo dehydration to form an alkene, especially under acidic conditions.

  • Aromatic Ring Reactions: While generally stable, the difluoro-substituted benzene ring could potentially undergo nucleophilic aromatic substitution under harsh conditions, though this is less likely than ether cleavage or alcohol oxidation.

Q2: I'm observing a color change in my reaction mixture during reflux. What could be the cause?

A color change, such as turning yellow or brown, during the reflux of an organic compound often indicates decomposition or the formation of impurities. For 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol, this could be due to:

  • Oxidation: As mentioned, the alcohol can be oxidized, and the resulting aldehydes or other byproducts can be colored.

  • Polymerization: Small amounts of degradation products could potentially polymerize into larger, colored molecules.

  • Trace Impurities: The presence of trace metals or other impurities in the solvent or on the glassware can catalyze degradation reactions.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Conduct the reflux under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Use High-Purity Solvents: Degas solvents prior to use to remove dissolved oxygen.

  • Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any trace metals or other residues.

Q3: My post-reflux analysis (e.g., NMR, LC-MS) shows unexpected peaks. How can I identify the degradation products?

The appearance of new peaks in your analytical data confirms that your compound has undergone some transformation. Identifying these byproducts is crucial for understanding the stability limits of your molecule.

Identification Strategy:

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the new species. This can provide initial clues. For example, a mass corresponding to the loss of the iso-pentoxy group would suggest ether cleavage.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for the disappearance of characteristic peaks, such as the protons of the iso-pentoxy group or the benzylic protons. The appearance of new aldehyde or alkene protons would also be indicative.

    • ¹⁹F NMR: Changes in the fluorine signals can indicate alterations to the aromatic ring.

  • Forced Degradation Study: A controlled forced degradation study can help to systematically identify potential degradation products under specific stress conditions (acidic, basic, oxidative, thermal).

Q4: What are the best practices for setting up a reflux experiment to maximize the stability of my compound?

Proper experimental setup is paramount to minimizing degradation during reflux.[5][6]

Key Recommendations:

  • Temperature Control: Use a heating mantle with a temperature controller or an oil bath to maintain a consistent and controlled temperature.[6] The reaction temperature should be kept at the boiling point of the solvent.[7]

  • Solvent Choice: Select a solvent with a boiling point appropriate for the desired reaction temperature and one in which your compound is stable.

  • Efficient Condensation: Ensure your condenser is properly set up with a good flow of coolant to prevent the loss of volatile materials.[5][7] The reflux ring, the boundary where the vapor condenses, should ideally be in the lower third of the condenser.[6][7]

  • Stirring: Use a magnetic stir bar or overhead stirrer to ensure even heat distribution and prevent bumping.[7]

  • Reaction Monitoring: Regularly monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to track the consumption of the starting material and the formation of any byproducts.

Troubleshooting Guide

This table provides a quick reference for common issues encountered when refluxing 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Problem Potential Cause Recommended Solution
Low or no recovery of starting material • Compound degradation. • Loss of volatile components.• Confirm stability at the reflux temperature with a small-scale trial. • Ensure the condenser is functioning efficiently.[5] • Check for leaks in the glassware joints.
Formation of a solid precipitate • Formation of an insoluble byproduct or salt.• Isolate the precipitate and analyze it separately (e.g., by NMR, MS, IR). • Consider if the precipitate is an inorganic salt from a reagent.
Inconsistent reaction times • Fluctuations in heating. • Inconsistent stirring.• Use a reliable temperature controller and ensure consistent stirring speed.
TLC analysis shows streaking or multiple unresolved spots • Complex mixture of degradation products. • Compound is unstable on the TLC plate (e.g., silica gel is acidic).• Use a different TLC mobile phase or a different stationary phase (e.g., alumina). • Analyze the crude reaction mixture by LC-MS for a better separation and identification of components.

Experimental Workflow for Stability Assessment

To systematically evaluate the stability of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol under reflux, the following experimental workflow is recommended.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: High-Purity 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Solvent Select & Degas Solvent Start->Solvent Setup Assemble Reflux Apparatus under Inert Atmosphere Solvent->Setup Reflux Reflux at Solvent Boiling Point Setup->Reflux Monitor Monitor Reaction (TLC/LC-MS) at t=0, 1h, 4h, 24h Reflux->Monitor Time Points Quench Cool & Quench Reaction Reflux->Quench Completion Monitor->Reflux Workup Aqueous Workup & Extraction Quench->Workup Analyze Analyze Organic Layer (NMR, LC-MS, GC-MS) Workup->Analyze Conclusion Determine % Degradation & Identify Byproducts Analyze->Conclusion

Caption: Workflow for assessing the stability of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol under reflux.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol under strenuous reflux conditions.

Degradation_Pathways cluster_main 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol cluster_products Potential Degradation Products Start EtherCleavage 3,5-Difluorophenol + iso-Pentyl Halide/Alcohol Start->EtherCleavage Ether Cleavage (Acid/Base Catalyzed) Oxidation 3,5-Difluoro-2-iso-pentoxyphenylacetaldehyde Start->Oxidation Oxidation Dehydration 3,5-Difluoro-2-iso-pentoxystyrene Start->Dehydration Dehydration (Acid Catalyzed)

Caption: Potential degradation pathways of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

References

  • Nichols, L. (2022, May 5). 1.4K: Reflux. Chemistry LibreTexts. [Link]

  • Orango. (2025, October 10). What Is Reflux in Organic Chemistry? Understanding the Basics. [Link]

  • UTSC. (n.d.). Reflux. Chemistry Online. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. [Link]

  • Fiveable. (2025, August 15). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • El-Newehy, M. (2024, August 25). ALCOHOLS, PHENOLS AND ETHERS. [Link]

  • ISSR Classes. (n.d.). Heating under reflux. [Link]

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Technical Support Center: Purification of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. The content is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

Section 1: Frequently Asked Questions - Understanding and Strategy

This section addresses initial questions regarding impurity identification and the formulation of a purification plan.

Q1: What are the most common impurities I should expect in my crude 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Assuming a common pathway, such as the addition of a methyl Grignard reagent to a 3,5-difluoro-2-isopentoxyphenylacetaldehyde, or a similar multi-step synthesis, the impurities can be categorized as follows:

Impurity Class Potential Compounds Likely Source Impact
Starting Materials Unreacted 3,5-difluoro-2-isopentoxybenzaldehyde (or related aldehyde/ketone)Incomplete reaction during the Grignard or reduction step.Can complicate downstream reactions and introduce structural variants.
Reaction Byproducts Biphenyl-type coupled productsHomocoupling of Grignard reagents, favored by higher temperatures.[1]Typically non-polar and can be difficult to separate from the product.
Solvent & Reagent Residue Residual solvents (e.g., THF, Diethyl Ether), leftover reagents.Incomplete removal during work-up and evaporation.[2]Can interfere with analytical characterization and affect final product safety.[2]
Degradation Products 3,5-Difluoro-2-isopentoxyphenylacetic acidOxidation of the corresponding aldehyde or the product alcohol itself.[3]Acidic impurities can catalyze side reactions or affect product stability.
Isomeric Impurities Positional isomers of the starting materials.Impure starting materials used in the synthesis.[3]Can lead to a mixture of final products that are very difficult to separate.[3]

Q2: What is a sound general workflow for purifying this alcohol?

A2: A systematic, multi-step approach is crucial for achieving high purity, especially when the end-use is in drug development.[4] The quality of intermediates often predetermines the quality of the final Active Pharmaceutical Ingredient (API).[4] The following workflow provides a robust framework.

Purification_Workflow cluster_0 Initial Stage cluster_1 Purification Stage cluster_2 Final Stage Crude Crude Product Analysis Preliminary Analysis (TLC, ¹H NMR, LC-MS) Crude->Analysis Characterize Decision Impurity Profile Assessment Analysis->Decision Wash Aqueous Wash / Extraction (e.g., NaHCO₃ wash for acids) Decision->Wash Acidic/Basic Impurities Present Chroma Column Chromatography Decision->Chroma Multiple Impurities / Polarity Mix Recryst Recrystallization Decision->Recryst Product is Solid & Mostly Pure Wash->Chroma Purity_Check Purity & Identity Confirmation (HPLC, GC-MS, NMR) Chroma->Purity_Check Recryst->Purity_Check Purity_Check->Chroma Pure_Product Pure Product (>99.5%) Purity_Check->Pure_Product Meets Specification

Caption: General workflow for the purification of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Q3: Should I start with recrystallization or column chromatography?

A3: The choice depends on the state and preliminary purity of your crude product.

  • Column Chromatography is the more versatile and powerful technique for separating mixtures with multiple components of varying polarities.[5][6] It is the recommended first major purification step if your crude product is an oil or a solid with significant, visible impurities.

  • Recrystallization is most effective for purifying compounds that are already relatively pure (e.g., >90%) and are solid at room temperature.[7][8] It is an excellent final polishing step after chromatography to remove trace impurities and obtain highly crystalline material. Attempting to recrystallize a very impure mixture often results in poor recovery or the product "oiling out".[9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during common purification procedures.

Guide 1: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[10]

Problem: Poor separation of the target alcohol from a non-polar impurity (e.g., a biphenyl byproduct).

  • Cause: The solvent system (mobile phase or eluent) is likely too polar, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase.[9]

  • Troubleshooting Protocol:

    • Optimize with TLC: Before running the column, find an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where your target alcohol has a Retention Factor (Rf) of approximately 0.25-0.35.[9] The non-polar impurity should have a much higher Rf in this system.

    • Use a Gradient Elution: Start the column with a very non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to first elute the non-polar impurities completely. Once the non-polar spots are off the column (as monitored by TLC), gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your more polar target alcohol.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica gel is a uniform, homogenous slurry and is fully settled before loading your sample.

Problem: The product is taking a very large volume of solvent to elute, or is not coming off the column at all.

  • Cause: The eluent is not polar enough. Your compound is too strongly adsorbed to the stationary phase.[11]

  • Troubleshooting:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, adding a small amount (0.5-1%) of methanol or triethylamine (if your compound is basic) to the eluent can be effective.

    • Check for Acidity: Silica gel is slightly acidic and can strongly bind to some compounds. If your alcohol is basic or acid-sensitive, consider using neutral alumina as the stationary phase or deactivating the silica gel by pre-rinsing the column with your eluent containing 1% triethylamine.[12]

Guide 2: Recrystallization

Recrystallization purifies solids based on differences in solubility in a given solvent at different temperatures.[13] The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the solute. The compound is melting in the hot solvent before it has a chance to dissolve.

    • Solution: Choose a solvent with a lower boiling point.[9]

  • Cause 2: The solution is supersaturated with impurities. High concentrations of impurities can inhibit the formation of a crystal lattice.

    • Solution: The sample is too impure for recrystallization. First, purify it by column chromatography to remove the bulk of the impurities, then attempt recrystallization on the cleaner material.[9]

  • Cause 3: Cooling is too rapid.

    • Solution: Allow the flask to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath from a hot state. Slow cooling encourages the formation of larger, purer crystals.[7]

Problem: Very low or no crystal formation upon cooling.

  • Cause 1: Too much solvent was used. The solution is not saturated enough for the solute to crystallize out upon cooling.[9]

    • Solution: Gently heat the solution to boil off some of the solvent to increase the concentration. Continue until you see slight turbidity (cloudiness), then add a drop or two of hot solvent to redissolve it before allowing it to cool again.[14]

  • Cause 2: Crystallization has not been initiated.

    • Solution: Try to induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod.[14] Alternatively, if you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of ~1-2 grams of crude product.

  • Stationary Phase Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The packed silica should be about 6-8 inches high. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder of your crude product adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column. This method generally gives better separation than loading the sample as a liquid.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and use regulated air pressure to push the solvent through at a steady rate (a flow rate of ~2 inches/minute is a good target).

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified alcohol.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.[15]

  • Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column.

  • Sample Preparation: Prepare a stock solution of your purified alcohol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Mobile Phase: A common mobile phase for such a compound would be a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: ~260 nm (aromatic region)

    • Gradient: e.g., Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[16]

Troubleshooting_Tree start Recrystallization Fails: Compound 'Oils Out' q1 Is Boiling Point of Solvent > Melting Point of Compound? start->q1 s1 Choose a lower-boiling solvent. q1->s1 Yes q2 Is the crude material visibly very impure? q1->q2 No s2 Purify by column chromatography first. q2->s2 Yes s3 Cool solution more slowly. Avoid direct ice bath. q2->s3 No

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

  • Arborpharmchem. (2024, June 18).
  • Tianming Pharmaceuticals. (2026, January 20).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. (n.d.).
  • Phenomenex. (2025, December 12).
  • Columbia University. (n.d.).
  • Chemhel ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Chrom Tech, Inc. (2024, November 20).
  • Aakash Institute. (n.d.).
  • University of Richmond Blogs. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • University of California, Irvine. (n.d.).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Mount Allison University. (n.d.).

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Technical Support Center: Isopentoxy Group Stability in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability and handling of the isopentoxy group (also known as the isoamyloxy group) in various synthetic contexts. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My isopentoxy group was cleaved during an acidic workup. What happened, and how can I prevent this in the future?

Answer: This is a classic issue rooted in the fundamental reactivity of ethers. The isopentoxy group, like other ethers, is susceptible to cleavage under strong acidic conditions.

The Mechanism of Acid-Catalyzed Ether Cleavage: The reaction is a nucleophilic substitution that begins with the protonation of the ether oxygen by a strong acid (e.g., HBr, HI).[1][2] This protonation converts the alkoxy group into a good leaving group (an alcohol). A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks one of the adjacent carbon atoms.[3]

For an isopentoxy group (a primary ether), the cleavage proceeds via an SN2 mechanism.[2][4] The nucleophile will attack the less sterically hindered carbon atom. In the case of an isopentoxy group attached to another primary or secondary carbon, the attack will preferentially occur at the isopentyl chain's methylene (-CH₂-) carbon, releasing the more complex alcohol and forming isopentyl halide.[3][4]

Troubleshooting & Prevention Strategy:

  • Avoid Strong Protic Acids: Do not use concentrated HBr or HI for workups if you wish to preserve the isopentoxy group.[1][4] Hydrochloric acid (HCl) is generally less reactive but can still cause cleavage at elevated temperatures or high concentrations.[4] Boron tribromide (BBr₃), a strong Lewis acid, is also highly effective at cleaving ethers and must be avoided.[2]

  • Use Milder Acidic Conditions: For neutralization or pH adjustment, opt for weaker acids. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching organometallic reactions without significantly lowering the pH. Dilute solutions of citric acid or acetic acid can also be used cautiously, with careful monitoring of the reaction temperature (always perform workups at 0 °C or below).

  • Aqueous Bicarbonate/Carbonate Washes: Instead of neutralizing a basic reaction mixture with acid, consider washing it with saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to remove the base, followed by a water wash.

  • Buffer Your Chromatography: If using silica gel chromatography (which is inherently acidic), you can neutralize it by preparing a slurry with a small amount of a suitable base, like triethylamine (~1%) in the eluent system.

Question 2: I'm observing low yields in a reaction using a strong base like n-BuLi or LDA. Could the isopentoxy group be interfering?

Answer: While ethers are generally stable to bases, strong organolithium reagents or hindered amide bases can potentially cause issues, though direct cleavage is uncommon.[5] The more likely scenarios are:

  • α-Deprotonation (Proton Abstraction): Very strong bases can deprotonate the carbon atom adjacent (alpha) to the ether oxygen. This generates a new carbanion, which can undergo undesired side reactions or rearrangements. While less common for simple alkyl ethers compared to, for example, benzylic ethers, it is a possibility with exceptionally strong bases or at elevated temperatures.

  • Complexation: The lone pairs on the ether oxygen can coordinate to the lithium cation of your organolithium reagent. This can alter the reagent's reactivity and solubility, potentially sequestering it from your desired reaction pathway and leading to lower yields.

  • β-Hydride Elimination: In some cases, deprotonation at the β-position can lead to an elimination reaction, though this is more prevalent with cyclic ethers under specific conditions.[5]

Troubleshooting & Prevention Strategy:

  • Temperature Control: Perform reactions involving strong bases at very low temperatures (e.g., -78 °C) to minimize the rate of potential side reactions like α-deprotonation.

  • Choice of Base: If you suspect interference, consider if a milder base could be effective. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are strong bases but are less likely to cause the same deprotonation issues as organolithiums.[6]

  • Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are standard for organolithium reactions because they coordinate the lithium ion, but if you suspect over-coordination is an issue, you might explore reactions in non-coordinating hydrocarbon solvents, though this can drastically change reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isopentoxy group?

A1: The isopentoxy group is a robust ether functional group, making it a suitable protecting group or a stable component of a target molecule under a wide range of conditions.[7] Its stability can be summarized as follows:

Condition Type Reagents / Environment Stability Key Considerations & Potential Failure Modes
Strong Acids HBr, HI, BBr₃, conc. H₂SO₄Labile Rapid cleavage via SN2 mechanism.[2][4] Avoid completely for stability.
Aqueous/Mild Acids Dilute HCl, Acetic Acid, Citric Acid, Silica GelModerately Stable Cleavage is possible, especially with heating.[2] Use at low temperatures and for short durations.
Strong Bases n-BuLi, LDA, Grignard Reagents, NaOH, KOHGenerally Stable Largely unreactive.[5] Potential for α-deprotonation with very strong bases at higher temperatures.
Reducing Agents LiAlH₄, NaBH₄, H₂/Pd, H₂/PtStable Ethers are inert to most common reducing agents.
Oxidizing Agents KMnO₄, PCC, PDC, Swern, DMPStable The ether linkage is resistant to oxidation. Note: Adjacent C-H bonds can be oxidized under harsh conditions not typical for standard synthesis.
Organometallics Grignard Reagents, Organolithiums, Gilman ReagentsStable The ether itself is stable, but the oxygen can coordinate to the metal center, influencing reactivity.

Q2: Can I use an isopentoxy group as a protecting group for an alcohol?

A2: Yes, absolutely. Converting an alcohol to an isopentyl ether is a viable protection strategy. A protecting group must be easy to install, stable to a range of reaction conditions, and easy to remove when no longer needed.[8][9][10]

  • Installation: Typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base like sodium hydride (NaH) and then reacted with an isopentyl halide (e.g., isopentyl bromide).

  • Stability: As detailed in the table above, it is stable to basic, reductive, oxidative, and organometallic conditions, making it orthogonal to many other protecting groups (e.g., silyl ethers, esters).[11]

  • Deprotection (Cleavage): The primary drawback is the harsh conditions required for removal. Deprotection requires strong acids like HBr or BBr₃, which may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2]

This makes the isopentoxy group a good choice for "long-term" protection in a multi-step synthesis where it needs to survive numerous transformations before a final, robust deprotection step.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Grignard Reaction on a Substrate Containing an Isopentoxy Group

This protocol provides a self-validating method to ensure the stability of the isopentoxy group.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
  • Use anhydrous solvents. Diethyl ether or THF are standard choices.

2. Reaction Setup:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add magnesium turnings under a positive pressure of inert gas.
  • Add a small crystal of iodine to initiate the reaction.
  • Dissolve your aryl or alkyl halide in anhydrous ether and add it to the addition funnel.

3. Grignard Formation:

  • Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

4. Substrate Addition:

  • Cool the Grignard solution to 0 °C in an ice bath.
  • Dissolve your substrate (containing the isopentoxy group and the electrophile, e.g., a ketone) in anhydrous ether and add it to the addition funnel.
  • Add the substrate solution dropwise to the Grignard reagent at 0 °C.
  • Control Point: After 15 minutes of addition, pause and carefully take a small aliquot from the reaction. Quench it with saturated NH₄Cl and extract with ether. Analyze this crude sample by TLC or LC-MS against your starting material to confirm the isopentoxy group is intact.

5. Reaction and Workup:

  • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
  • Upon completion, cool the reaction back to 0 °C.
  • Crucial Step (Workup): Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using dilute HCl or other strong acids.
  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product using flash column chromatography. If the product is sensitive, consider using silica gel that has been pre-treated with triethylamine to prevent potential degradation on the column.
Diagrams and Visualizations

Below are diagrams created using DOT language to visualize key concepts.

G cluster_0 Acid-Catalyzed Cleavage of Isopentoxy Ether (SN2) A R-O-iPent + H-X B Protonated Ether [R-O(H)-iPent]+ X- A->B Protonation C Transition State [X---CH2---O(H)R] iPent B->C SN2 Attack by X- D Products R-OH + X-iPent C->D Cleavage

Caption: Mechanism of acid-catalyzed cleavage of an isopentoxy ether.

G start Isopentoxy Group Stability Check reaction_type What is the reaction type? start->reaction_type acidic Acidic? reaction_type->acidic Acidic Conditions basic Strong Base? reaction_type->basic Basic Conditions other Reductive / Oxidative / Organometallic? reaction_type->other Other strong_acid High Risk of Cleavage ACTION: Avoid HBr, HI, BBr3. Use buffered or non-acidic workup. acidic->strong_acid Strong (HBr, HI) mild_acid Moderate Risk ACTION: Work at low temp (0°C). Use weak acids (e.g., NH4Cl). acidic->mild_acid Mild (Workup) stable_base Generally Stable ACTION: Maintain low temp (-78°C) to prevent side reactions. basic->stable_base Yes (n-BuLi, LDA) stable_other High Stability ACTION: Proceed with standard protocol. basic->stable_other No (NaOH, K2CO3) other->stable_other

Caption: Decision workflow for assessing isopentoxy group stability.

References

  • Vertex AI Search. (2026, February 26). Isopropyl Group Stability in Acidic Conditions.
  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • LibreTexts. (2024, March 19). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
  • Wikipedia. Ether cleavage.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Organic Chemistry Portal. Protective Groups.
  • Wikipedia. Protecting group.
  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Maccarone, G. et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules.
  • Kagne, R. Protection and deprotection. Willingdon College, Sangli.

Sources

Technical Support Center: Crystallization of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. The unique structural characteristics of this molecule—a flexible iso-pentoxy group, a polar hydroxyl moiety, and electron-withdrawing fluorine atoms—present specific purification challenges. This document offers a structured approach to overcoming these hurdles through logically designed protocols and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization strategy for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Q1: What are the key molecular features of this compound that influence crystallization?

A1: The crystallization behavior of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is governed by a combination of factors:

  • Hydrogen Bonding: The primary alcohol (-OH) group is a strong hydrogen bond donor and acceptor, promoting self-assembly into a crystal lattice.[1]

  • Fluorine Interactions: The two fluorine atoms can participate in various non-covalent interactions, including dipole-dipole, halogen bonds (C-F···H), and C-F···π interactions, which significantly influence crystal packing.[2]

  • Ether Group: The iso-pentoxy group introduces a polar ether linkage (a hydrogen bond acceptor) but also a flexible, non-polar alkyl chain.[3][4] This flexibility can sometimes inhibit crystallization by increasing the energy barrier to adopting a single, stable conformation required for a well-ordered crystal lattice.[5]

  • Low Melting Point (Predicted): The parent compound, phenethyl alcohol, has a very low melting point of -27 °C.[6][7] The addition of the bulky, flexible iso-pentoxy group may further depress the melting point, increasing the risk of "oiling out" during crystallization.[8][9]

Q2: How should I approach solvent selection for this compound?

A2: A systematic screening process is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[10]

  • Start with Solubility Tests: Use small amounts of the compound (10-20 mg) in various solvents (0.5-1.0 mL) of different polarities.

  • Categorize Solvents:

    • Poor Solvents (Potential Anti-Solvents): Aliphatic hydrocarbons (e.g., heptane, hexanes).

    • Intermediate Solvents (Potential Single-Solvent Candidates): Aromatic hydrocarbons (toluene), ethers (diethyl ether, THF), chlorinated solvents (DCM), and esters (ethyl acetate).[2]

    • Good Solvents (Potential for Anti-Solvent Pairs): Protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetone or acetonitrile.[2]

  • Aim for a Steep Solubility Curve: The goal is to find a solvent or solvent system where solubility changes dramatically with temperature. This provides the necessary supersaturation for crystallization upon cooling.[11]

Q3: What are the primary crystallization methods to consider?

A3: The most common and effective methods are:

  • Cooling Crystallization: Ideal for systems where a single solvent provides good solubility at high temperatures and poor solubility at low temperatures. Controlled, slow cooling is key.[11][12]

  • Anti-Solvent Addition: Useful when no single solvent is ideal. The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is added slowly to induce precipitation.[13][14][15] This method provides excellent control over supersaturation.[16]

  • Evaporative Crystallization: The solvent is slowly evaporated, increasing the solute concentration to the point of crystallization. This is often a last resort or used for generating initial seed crystals, as it can be less controlled.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct answers to specific problems encountered during crystallization experiments.

Problem 1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Cause: Oiling out, or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent environment.[8][17] This is a common issue for compounds with low melting points or when high levels of impurities are present, which can cause freezing-point depression.[9][16]

Solutions:

  • Reduce the Cooling Rate: Rapid cooling can generate a very high level of supersaturation, favoring the formation of a disordered liquid phase (oil) over an ordered crystal lattice.[16] Allow the solution to cool slowly to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath.[8]

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the same solvent (10-20% increase), and attempt to cool again.[8][17] This lowers the saturation temperature, potentially bringing it below the compound's melting point.

  • Change the Solvent System:

    • Switch to a lower-boiling point solvent. A high-boiling solvent increases the likelihood that the solution temperature remains above the compound's melting point when supersaturation is achieved.[1]

    • For an anti-solvent system, try adding the anti-solvent at a slightly lower temperature or at a much slower rate to avoid creating localized, high supersaturation.[16]

  • Utilize Seeding: Introduce a small, pure seed crystal into the solution once it has cooled slightly but before oiling out occurs. Seeding provides a template for controlled crystal growth and bypasses the kinetic barrier of primary nucleation.[16]

Problem 2: No crystals are forming, even after cooling the solution for an extended period.

Cause: This typically indicates that the solution is not sufficiently supersaturated, a state where the concentration of the solute exceeds its equilibrium solubility.[8]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8][17]

    • Seeding: Add a tiny crystal of the pure compound. If no seed crystal is available, a small amount of the crude material can sometimes work.

  • Increase Concentration: There may be too much solvent. Gently heat the solution and boil off a portion of the solvent (10-15%) to increase the solute concentration.[8][17] Then, allow it to cool again.

  • Drastic Cooling: If gentle cooling fails, place the flask in an ice-salt bath to achieve lower temperatures, which will further decrease the compound's solubility.[8]

  • Try an Anti-Solvent: If using a single-solvent system, dissolve the compound in a minimum of a "good" solvent and then slowly add a "poor" (anti-solvent) until the solution becomes faintly cloudy (the saturation point), then add a drop or two of the good solvent to clarify. Cooling this mixture should yield crystals.[9]

Problem 3: The crystals are very fine needles or a powder. How can I grow larger, more defined crystals?

Cause: The formation of very small crystals is often a result of rapid nucleation caused by a high degree of supersaturation, which leads to the simultaneous formation of many crystal nuclei rather than the slow growth of a few.[13]

Solutions:

  • Slow Down the Crystallization Process: The slower the crystal growth, the larger and more ordered the crystals will be.

    • Slower Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of cooling.[10]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise over a longer period with efficient stirring.

  • Reduce Supersaturation: Use a slightly more dilute solution. This lowers the driving force for nucleation, favoring the growth of existing crystals over the formation of new ones.[13]

  • Re-crystallize: Dissolve the fine crystals by heating the solution and allow it to cool again, but at a much slower rate. The existing small particles will dissolve and then re-form more slowly into larger crystals.

Problem 4: The final product purity is not significantly improved after crystallization.

Cause: This can occur if the chosen solvent is not effective at discriminating between the desired compound and the impurities, or if impurities are trapped within the crystal lattice (inclusion) or on the crystal surface (adsorption). Oiling out can also lead to poor purification as impurities tend to be soluble in the oil phase.[16][17]

Solutions:

  • Re-evaluate the Solvent: The impurities may have similar solubility profiles to your compound in the chosen solvent. Experiment with different solvents or solvent pairs. A two-solvent system (e.g., ethanol/water or toluene/heptane) often provides better selectivity.

  • Perform a Second Crystallization: A single crystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals will often yield a product of much higher purity.

  • Wash the Crystals Thoroughly: After filtering, wash the collected crystals with a small amount of the cold crystallization solvent or anti-solvent. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Ensure the wash solvent is ice-cold to minimize dissolution of the product.

  • Avoid Oiling Out: If oiling out occurred, the "crystals" are likely an amorphous solid with trapped impurities. You must resolve the oiling out issue (see Problem 1) to achieve effective purification.[16]

Section 3: Protocols and Workflows

Solvent Screening Guide

The table below provides a starting point for solvent selection based on general principles of polarity and potential intermolecular interactions with 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.[2]

Solvent ClassExample(s)PolarityBoiling Point (°C)Potential Interactions & Use Case
Aliphatic Hydrocarbons Heptane, HexanesVery Low69-98Van der Waals. Excellent as anti-solvents .[2]
Aromatic Hydrocarbons TolueneLow111π-stacking, C-F···π. Good for single-solvent or as primary solvent in a pair.[2]
Ethers Diethyl Ether, THFLow-Medium35-66Dipole-dipole, H-bond acceptor. Can be good single solvents but may form peroxides.[2][4][18]
Halogenated Dichloromethane (DCM)Medium40Dipole-dipole. Often dissolves compounds well at RT; may require an anti-solvent.[2]
Esters Ethyl AcetateMedium77Dipole-dipole, H-bond acceptor. Versatile single or primary solvent.[2]
Ketones AcetoneMedium-High56Dipole-dipole, H-bond acceptor. Often a "good" solvent; use with an anti-solvent.[2]
Alcohols Ethanol, IsopropanolHigh78-82H-bonding (donor/acceptor). Typically strong solvents; best used with an anti-solvent.[2]
Experimental Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol in an Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) in small portions while heating the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Experimental Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: With continuous stirring, add the "poor" or anti-solvent (e.g., deionized water or heptane) dropwise until the solution becomes persistently cloudy.

  • Re-solubilization: Add a few drops of the "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation. Cooling in an ice bath can increase the yield.

  • Isolation & Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the cold anti-solvent for the washing step.

Visualization of Workflows

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crystallization Attempt Fails q1 What is the observation? start->q1 obs1 Compound Oiled Out q1->obs1 obs2 No Crystals Formed q1->obs2 obs3 Poor Purity / Yield q1->obs3 sol1 1. Reduce Cooling Rate 2. Increase Solvent Volume 3. Use Seeding 4. Change Solvent obs1->sol1 sol2 1. Scratch Flask / Add Seed 2. Reduce Solvent Volume 3. Use Anti-Solvent 4. Cool to Lower Temp obs2->sol2 sol3 1. Re-crystallize 2. Wash Crystals Thoroughly 3. Try Different Solvent System 4. Ensure No Oiling Out obs3->sol3

Caption: A decision-making workflow for troubleshooting common crystallization issues.

This diagram provides a logical path for selecting an appropriate crystallization method based on initial solubility tests.

G start Perform Small-Scale Solubility Test q1 Soluble in Hot Solvent? start->q1 q2 Insoluble in Cold Solvent? q1->q2 Yes q3 Soluble in any Room Temp Solvent? q1->q3 No q2->q3 No res1 Use for Cooling Crystallization q2->res1 Yes res3 Use as 'Good' Solvent with an Anti-Solvent q3->res3 Yes res5 Re-evaluate Solvent Choices Consider Evaporation q3->res5 No res2 Find a 'Good' Solvent (dissolves at RT) res4 Use as Anti-Solvent res2->res4

Caption: A decision tree to guide solvent system selection for crystallization.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). (URL: )
  • Problems with Recrystallis
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). (URL: )
  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. (URL: )
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Antisolvent Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). (URL: )
  • Adjacent functional group effects on the assembly of columnar liquid crystals. (URL: )
  • Three-Step Mechanism of Antisolvent Crystallization - NSF PAR. (2022, April 20). (URL: )
  • Chemistry Crystallization - S
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). (URL: )
  • phenethyl alcohol, 60-12-8 - ChemicalBook. (URL: )
  • 2-PHENYLETHANOL -
  • The Silent Menace: Crystallized Ethyl Ether and Its Explosive Dangers | OSHACode EHS Training. (URL: )
  • Ethers | Chemistry | Research Starters - EBSCO. (URL: )
  • Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol - Benchchem. (URL: )

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Technical Support Center: Handling & Storage Protocols for CAS 1443330-72-0

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1443330-72-0, chemically identified as 2-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol. As a Senior Application Scientist, I frequently see downstream synthetic pathways fail not because of poor experimental execution, but due to compromised starting materials. This functionalized phenethyl alcohol derivative features a primary hydroxyl group and an electron-rich aromatic ether system, introducing specific vulnerabilities to auto-oxidation and moisture absorption.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your material, moving beyond basic storage instructions to explain the causality behind each experimental choice.

Section 1: The Causality of Degradation

To establish a robust storage system, we must first understand the mechanistic causality behind the degradation of CAS 1443330-72-0:

  • Auto-Oxidation of the Primary Alcohol: Primary alcohols are susceptible to slow aerobic oxidation when exposed to atmospheric oxygen. Over time, the ethanol moiety[1]. This kinetic process is accelerated by ambient heat and photo-catalysis.

  • Hygroscopicity: The terminal hydroxyl (-OH) group readily forms hydrogen bonds with atmospheric water vapor. While moisture absorption does not cleave the molecule, it alters the effective molecular weight, leading to inaccurate stoichiometric calculations during sensitive quantitative assays.

Section 2: Troubleshooting Guide & FAQs

Q: My batch of CAS 1443330-72-0 has developed a faint yellow tint. What happened, and can I still use it? A: The yellow tint is a classic visual indicator of auto-oxidation. The primary alcohol has likely oxidized to 2-(3,5-difluoro-2-(isopentyloxy)phenyl)acetaldehyde. You should not use this batch for quantitative assays or sensitive couplings. To recover the material, perform a chromatographic purification (e.g., silica gel column chromatography) to separate the highly polar alcohol from the less polar aldehyde.

Q: The supplier recommends storing at 2-8°C. Can I store it at -20°C to further extend its shelf life? A: Yes, storing at -20°C kinetically suppresses oxidation even further. However, repeated freeze-thaw cycles are highly detrimental. When a cold container is opened in ambient air, condensation immediately forms on the chemical, introducing moisture. If you choose -20°C, you must aliquot the compound into single-use vials under an inert atmosphere before freezing to [2].

Q: How do I verify the integrity of the compound before a critical experiment? A: A self-validating workflow requires analytical confirmation. Run a baseline ^1H-NMR or LC-MS upon receipt. For ^1H-NMR, monitor the characteristic triplet of the -CH₂-OH group. If degradation has occurred, you will observe the appearance of an aldehyde proton signal (~9.5–10.0 ppm).

Section 3: Standard Operating Procedure (SOP) - Aliquoting and Inert Storage

A protocol is only as good as its ability to prove it hasn't failed. This workflow is designed as a self-validating system . By incorporating indicating desiccants within the secondary storage container, you gain immediate visual confirmation that the micro-environment remains anhydrous.

Step 1: Preparation of Vessels Dry all amber glass storage vials in an oven at 120°C overnight to remove adsorbed surface moisture. Allow them to cool in a vacuum desiccator. Amber glass is mandatory to prevent photo-catalyzed degradation of the aromatic system.

Step 2: Aliquoting Transfer the bulk CAS 1443330-72-0 into the pre-dried amber vials. Limit exposure to ambient air by performing this step swiftly, ideally within a glovebox if available.

Step 3: Inert Gas Purging Using a Schlenk line or a gentle stream of high-purity Argon, purge the headspace of each vial for 30-60 seconds. Argon is preferred over Nitrogen due to its higher density, allowing it to blanket the compound and [3]. Ensure you use proper Schlenk techniques, such as utilizing Teflon taps for long-term storage to [4].

Step 4: Sealing and Storage Cap the vials tightly with PTFE-lined septa. Wrap the caps with Parafilm to create a secondary moisture barrier. Store the aliquots in a desiccator containing indicating silica gel (which changes from blue to pink upon moisture saturation), and place the desiccator in a 2-8°C refrigerator.

Section 4: Quantitative Degradation Data

The following table summarizes the expected degradation rates of functionalized primary alcohols like CAS 1443330-72-0 under various storage conditions, demonstrating the efficacy of the recommended protocols.

Storage ConditionAtmosphereContainer TypeEst. Purity (6 Months)Primary Contaminant
Ambient (25°C)AirClear Glass< 85.0%Aldehyde / Carboxylic Acid
2-8°CAirAmber Glass~ 92.0%Aldehyde
2-8°CArgonAmber Glass> 98.0%Trace Moisture
-20°C (Aliquoted)ArgonAmber Glass> 99.5%None detected
Section 5: Degradation & Prevention Pathway

Below is a mechanistic workflow mapping the degradation risks and the corresponding preventative storage protocols.

StorageProtocols CAS CAS 1443330-72-0 (Primary Alcohol) Oxidation Auto-Oxidation (Forms Aldehyde/Acid) CAS->Oxidation Atmospheric O2 Moisture Moisture Absorption (Hygroscopic -OH) CAS->Moisture Ambient Humidity Argon Argon Backfilling (Displaces O2) CAS->Argon Protocol Step 1 Desiccation Desiccator Storage (Controls Humidity) CAS->Desiccation Protocol Step 2 ColdStorage Refrigeration (2-8°C) (Slows Kinetics) CAS->ColdStorage Protocol Step 3 Stable Stable Storage System (Self-Validating) Argon->Stable Desiccation->Stable ColdStorage->Stable

Workflow mapping degradation pathways of CAS 1443330-72-0 and inert storage prevention strategies.

References
  • Title: A microscale oxidation of alcohols Source: RSC Education URL: [Link]

  • Title: Chemical Storage Guidelines Source: Oregon State University Environmental Health and Safety URL: [Link]

  • Title: An Illustrated Guide to Schlenk Line Techniques Source: The Schlenk Line Survival Guide URL: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol, a molecule with potential applications in medicinal chemistry. We will dissect the predicted spectrum, compare it with structurally related analogs to understand the influence of its unique substituents, and provide a detailed experimental protocol for its acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol presents a fascinating case for ¹H NMR analysis. The interplay of the electron-withdrawing fluorine atoms, the bulky iso-pentoxy group, and the phenethyl alcohol backbone creates a distinct spectral fingerprint. Based on established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum with a high degree of confidence.[1][2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-6 (Aromatic)6.50 - 6.70ddJHF ≈ 8-10, JHH ≈ 2-32H
H-α (CH₂)2.85 - 2.95tJ = 6.5 - 7.52H
H-β (CH₂)3.80 - 3.90tJ = 6.5 - 7.52H
OCH₂ (iso-pentoxy)3.95 - 4.05tJ = 6.5 - 7.02H
CH (iso-pentoxy)1.80 - 1.90m1H
CH₂ (iso-pentoxy)1.60 - 1.70qJ = 7.0 - 7.52H
CH₃ (iso-pentoxy)0.90 - 1.00dJ = 6.5 - 7.06H
OHVariable (broad s)s1H

Rationale Behind the Predictions:

  • Aromatic Protons (H-4, H-6): The two aromatic protons are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear downfield due to the deshielding effect of the aromatic ring.[1] The two fluorine atoms at positions 3 and 5 will exert a strong electron-withdrawing effect, further deshielding these protons. Moreover, they will exhibit coupling to the adjacent fluorine atoms (³JHF), resulting in a doublet of doublets (dd) or a triplet-like appearance if the coupling constants are similar.

  • Phenethyl Protons (H-α and H-β): The methylene protons of the phenethyl group (H-α and H-β) will appear as two distinct triplets due to coupling with each other. The H-β protons, being attached to the carbon bearing the hydroxyl group, will be more deshielded and appear further downfield than the H-α protons.[3]

  • Iso-pentoxy Protons: The protons of the iso-pentoxy group will have characteristic chemical shifts and splitting patterns. The two protons of the OCH₂ group will be the most deshielded within this moiety due to their proximity to the oxygen atom and will appear as a triplet. The methine (CH) and methylene (CH₂) protons will exhibit more complex splitting (multiplet and quartet, respectively) due to coupling with their neighbors. The six equivalent methyl (CH₃) protons will appear as a doublet, being the most upfield signals in the spectrum.[4]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[5] It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol, it is instructive to compare its predicted spectrum with that of its non-fluorinated and non-alkoxylated parent compound, phenethyl alcohol.

Compound Aromatic Protons (δ, ppm) H-α (δ, ppm) H-β (δ, ppm)
Phenethyl Alcohol~7.20 - 7.40 (m)~2.85 (t)~3.85 (t)
3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (Predicted)6.50 - 6.70 (dd)2.85 - 2.95 (t)3.80 - 3.90 (t)
  • Effect of Fluorine Substitution: The most significant difference is in the aromatic region. The strong electron-withdrawing nature of the fluorine atoms in the target molecule causes a noticeable upfield shift of the remaining aromatic protons compared to the unsubstituted phenethyl alcohol.[1][2] This is a consequence of the complex interplay of inductive and resonance effects of the fluorine substituents.

  • Effect of the Iso-pentoxy Group: The introduction of the iso-pentoxy group at the 2-position introduces steric bulk, which may slightly influence the conformation of the molecule and, consequently, the chemical shifts of the nearby protons. Its primary contribution, however, is the addition of the characteristic signals for the iso-pentoxy chain in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (500 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (a standard 30-degree pulse sequence)

  • Number of Scans (NS): 16 (can be increased for dilute samples)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral range (~5 ppm)

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) data.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all the peaks.

  • Perform peak picking to determine the exact chemical shifts.

Rationale for Experimental Choices:

  • Solvent: CDCl₃ is a common and relatively non-polar solvent that should readily dissolve the target molecule. Its residual peak at 7.26 ppm does not overlap with the expected signals of the analyte.[6]

  • Internal Standard: TMS is the universally accepted internal standard for ¹H NMR, providing a reference point at 0.00 ppm.[1]

  • Instrument Parameters: The chosen parameters are standard for routine ¹H NMR acquisition and provide a good balance between signal-to-noise ratio and experimental time. A relaxation delay of 2 seconds ensures that the magnetization has sufficiently recovered between scans, allowing for accurate integration.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz NMR) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

This comprehensive guide provides a robust framework for understanding, predicting, and acquiring the ¹H NMR spectrum of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. By combining theoretical predictions with a detailed experimental protocol and comparative analysis, researchers can confidently approach the structural elucidation of this and other similarly complex molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516). [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000858). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

Sources

HPLC analysis methods for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of HPLC and UHPLC Methods for the Analysis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

As a Senior Application Scientist, my focus is on developing robust, efficient, and reliable analytical methods that ensure the quality and safety of pharmaceutical products. The precise analysis of intermediates like 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is critical, as the purity of these building blocks directly impacts the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive comparison of two primary liquid chromatography techniques for the analysis of this specific fluorinated phenethyl alcohol: traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC). We will explore the fundamental principles behind each method, present comparative performance data, and provide a detailed, field-proven UHPLC protocol suitable for routine quality control.

The Analytical Imperative: Why Method Selection Matters

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol presents a unique analytical challenge. Its fluorinated aromatic structure requires a stationary phase capable of specific interactions to achieve adequate separation from process-related impurities and potential isomers.[1][2] The goal of any analytical method is to provide accurate and reproducible results, but in the fast-paced environment of drug development, efficiency is also a prime consideration.[3][4] The choice between HPLC and UHPLC, therefore, becomes a critical decision balancing resolution, speed, and operational costs.

Methodological Showdown: HPLC vs. UHPLC

The foundational difference between HPLC and UHPLC lies in the column technology. UHPLC employs columns packed with sub-2 µm particles, whereas conventional HPLC uses particles of 3 to 5 µm.[5] This seemingly small change has a profound impact on chromatographic performance. According to the van Deemter equation, smaller particles lead to higher separation efficiency, allowing for either superior resolution or significantly faster analysis times.[5][6]

Alternative 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

A conventional RP-HPLC method is the established standard in many quality control labs due to its robustness and wide applicability.[3][7]

  • Causality of Component Selection:

    • Stationary Phase: A C18 column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the non-polar regions of the analyte, ensuring adequate retention.[8]

    • Mobile Phase: A simple mobile phase of acetonitrile and water is effective. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial to suppress the ionization of any residual silanols on the silica backbone of the stationary phase, thereby preventing peak tailing and ensuring symmetrical peaks.[9]

    • Detection: The phenyl ring within the analyte provides a strong chromophore, making UV detection at a low wavelength (e.g., 220 nm) a sensitive and straightforward choice.[10]

Alternative 2: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents the evolution of liquid chromatography, designed to maximize speed and efficiency without compromising data quality.[6][11]

  • Causality of Component Selection:

    • Stationary Phase: A sub-2 µm C18 column is used to leverage the core advantage of UHPLC. The dramatic increase in efficiency allows for the use of shorter columns and higher flow rates, drastically reducing run times.[5][12]

    • Mobile Phase: The mobile phase composition is often similar to HPLC, but the significantly lower solvent consumption is a key benefit, making UHPLC a greener and more cost-effective technology.[4][6]

    • Instrumentation: A specialized UHPLC system is required. These systems are engineered with pumps capable of handling the high backpressure generated by the small-particle columns and feature minimized system volume to prevent extra-column band broadening, which would otherwise negate the efficiency gains.[5]

Performance Data: A Head-to-Head Comparison

The following table summarizes the expected performance differences between a standard HPLC method and an optimized UHPLC method for the analysis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

ParameterConventional RP-HPLCHigh-Throughput UHPLCAdvantage of UHPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µmSmaller, more efficient
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric AcidAcetonitrile / Water with 0.1% Formic AcidMS-compatible modifier
Flow Rate 1.0 mL/min0.6 mL/minLower consumption
Analysis Time ~12 minutes~2.5 minutes~5x Faster [5][12]
Backpressure ~130 bar (1,885 psi)~550 bar (7,977 psi)Requires specialized system
Resolution (Critical Pair) > 2.0> 2.0Equivalent or better
Sensitivity Baseline2-3x Higher [5][6]Sharper peaks
Solvent Consumption ~12 mL per injection~1.5 mL per injection~8x Greener [6][12]

Experimental Protocol: A Validated UHPLC Method

This protocol describes a robust, self-validating UHPLC method suitable for the quality control and purity determination of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. The inclusion of system suitability criteria ensures that the system is performing as expected before any sample analysis, a cornerstone of regulatory compliance.[13][14][15]

Materials and Instrumentation
  • Reagents: HPLC-grade or higher Acetonitrile and Water; Formic Acid (LC-MS grade).

  • Analyte: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol reference standard and test samples.

  • Instrumentation: A UHPLC system capable of operating at pressures up to at least 600 bar (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[12]

  • Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm or equivalent.

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B in 2.0 minutes, hold at 95% B for 0.2 minutes, return to 50% B.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Detection: UV Diode Array Detector (DAD) at 220 nm.

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to create a 0.5 mg/mL stock solution.

  • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

System Suitability (Self-Validation)

Before running the sample sequence, perform five replicate injections of the standard solution. The system is deemed suitable for analysis only if the following criteria are met:[13][15]

  • Peak Area Precision (%RSD): ≤ 1.0%

  • Retention Time Precision (%RSD): ≤ 0.5%

  • Tailing Factor (Asymmetry): 0.9 – 1.5

  • Theoretical Plates (N): ≥ 10,000

Analytical Workflow Visualization

The logical flow from sample preparation to final result is a standardized process critical for ensuring reproducibility in a regulated environment.

analytical_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Diluent C System Equilibration A->C B Weigh & Dissolve Standard and Sample D System Suitability Test (5x Standard Injections) B->D E Inject Samples D->E Pass/Fail Gate F Integrate Peaks E->F G Calculate Purity via Area Percent F->G H Generate Final Report G->H

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of ortho-, meta-, and para-fluorinated phenethyl alcohols under electron ionization (EI). Understanding these fragmentation pathways is critical for researchers in drug development, metabolomics, and environmental analysis, where the precise identification of constitutional isomers is paramount. This document moves beyond a simple recitation of data to explain the mechanistic underpinnings of the observed fragmentation, providing the causal logic behind the spectral differences and similarities.

Core Principles: The Fragmentation Landscape of Alcohols

Under the high-energy conditions of electron ionization (EI) mass spectrometry, alcohol molecules undergo predictable fragmentation reactions. The molecular ion (M⁺•), formed by the loss of an electron, is often unstable and rapidly breaks down. For phenethyl alcohols, two primary fragmentation pathways dominate:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of the carbon-carbon bond adjacent to the oxygen-bearing carbon. For primary alcohols, this can result in a characteristic [CH₂OH]⁺ ion at m/z 31.[1][2]

  • Dehydration: This pathway features the elimination of a water molecule (18 Da), leading to a prominent [M-18]⁺• fragment ion.[1][3]

  • Benzylic Cleavage: In phenethyl systems, the most significant fragmentation is the cleavage of the Cα-Cβ bond (benzylic cleavage). This is highly favorable as it leads to the formation of a stable benzyl cation, which can rearrange to the even more stable tropylium ion (m/z 91).

The molecular ion peak for alcohols, especially primary ones, can be weak or even absent due to the facility of these fragmentation processes.[2][4]

The Fluorine Factor: Directing Fragmentation

The introduction of a highly electronegative fluorine atom to the phenyl ring significantly influences the fragmentation cascade. While the fundamental pathways remain similar, the presence of fluorine directs the fragmentation, primarily by stabilizing the resulting key fragment ion. The dominant fragmentation pathway for all three positional isomers of fluorophenethyl alcohol is the benzylic cleavage, leading to the formation of a fluorobenzyl cation, which readily rearranges into a highly stable fluorotropylium ion (C₇H₆F⁺) at m/z 109 . This fragment is typically the base peak in the EI-MS spectrum for these compounds.[5][6]

Comparative Fragmentation Analysis: A Tale of Three Isomers

While mass spectrometry is powerful, the EI fragmentation patterns of the ortho-, meta-, and para-fluorophenethyl alcohol isomers are remarkably similar, making their differentiation by mass spectrometry alone a significant challenge. Chromatographic separation, typically using gas chromatography (GC), is essential for their unambiguous identification.[7]

Below is a comparative analysis based on spectral data available in public libraries such as the NIST Mass Spectrometry Data Center.

Baseline: Phenethyl Alcohol (C₈H₁₀O, MW: 122.16 g/mol )

The fragmentation of the parent, non-fluorinated compound is dominated by the formation of the tropylium ion.

  • Molecular Ion (m/z 122): Present, but often of low intensity.

  • Base Peak (m/z 91): Results from the loss of the •CH₂OH radical (31 Da) and subsequent rearrangement to the stable tropylium ion.

  • Other Key Fragments: A peak at m/z 104 ([M-18]⁺•) from dehydration is also observed.

Fluorinated Isomers: 2-, 3-, and 4-Fluorophenethyl Alcohol (C₈H₉FO, MW: 140.15 g/mol )

All three isomers exhibit nearly identical high-mass fragments, underscoring the necessity of chromatographic separation.

  • Molecular Ion (m/z 140): The M⁺• peak is visible but weak.[5][6]

  • Base Peak (m/z 109): This is the most abundant ion for all three isomers. It corresponds to the fluorotropylium ion ([C₇H₆F]⁺), formed by the loss of the •CH₂OH radical via benzylic cleavage.[5][6]

  • [M-H₂O]⁺• Ion (m/z 122): A fragment resulting from the loss of water is present, analogous to the parent compound.

  • Other Fragments: A complex pattern of lower-mass ions is present but is generally not diagnostic for differentiating the isomers.

Data Summary: Key Fragment Ions

The table below summarizes the major observed ions and their typical relative intensities for 4-fluorophenethyl alcohol, which is representative of all three isomers.

m/zProposed Ion IdentityRepresentative Relative Intensity (%)
140[M]⁺• (Molecular Ion)~15-20%
122[M-H₂O]⁺•~5-10%
109 [C₇H₆F]⁺ (Fluorotropylium Ion) 100% (Base Peak)
110Isotope Peak of m/z 109~10-15%
83[C₆H₅]⁺• (Loss of HF from m/z 109)~5-10%

Data is synthesized from the NIST Mass Spectral Library.[5][6]

Visualizing the Fragmentation Mechanisms

The following diagrams illustrate the core fragmentation pathways for phenethyl alcohol and its fluorinated analogs.

Fragmentation of Phenethyl Alcohol M Phenethyl Alcohol [C8H10O]⁺• m/z 122 Neutral1 - •CH2OH M->Neutral1 Neutral2 - H2O M->Neutral2 F1 Tropylium Ion [C7H7]⁺ m/z 91 (Base Peak) F2 [M-H2O]⁺• [C8H8]⁺• m/z 104 Neutral1->F1 Benzylic Cleavage & Rearrangement Neutral2->F2 Dehydration

Caption: Core fragmentation pathways for phenethyl alcohol.

Fragmentation of Fluorophenethyl Alcohols M Fluorophenethyl Alcohol [C8H9FO]⁺• m/z 140 Neutral1 - •CH2OH M->Neutral1 Neutral2 - H2O M->Neutral2 F1 Fluorotropylium Ion [C7H6F]⁺ m/z 109 (Base Peak) F2 [M-H2O]⁺• [C8H7F]⁺• m/z 122 Neutral1->F1 Benzylic Cleavage & Rearrangement Neutral2->F2 Dehydration

Caption: Dominant fragmentation pathway for fluorophenethyl alcohols.

Experimental Protocol: GC-MS Analysis

A self-validating protocol for the analysis of fluorinated phenethyl alcohols is crucial for generating reliable and reproducible data. This involves chromatographic separation followed by mass spectrometric detection.

Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in Ethyl Acetate (1 mg/mL) Inject Inject 1 µL Prep->Inject Column Separation on DB-5ms column Inject->Column Oven Temperature Program Column->Oven Ionize Electron Ionization (70 eV) Oven->Ionize Transfer Line @ 280°C Analyze Quadrupole Mass Analyzer (Scan m/z 50-200) Ionize->Analyze Detect Electron Multiplier Analyze->Detect Process Extract Ion Chromatograms & Mass Spectra Detect->Process Identify Compare Retention Times & Spectra to Standards Process->Identify

Caption: Standard workflow for GC-MS analysis of isomers.

Step-by-Step Methodology
  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the reference standard or sample in a high-purity solvent such as ethyl acetate to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions as necessary to achieve a working concentration of 1-10 µg/mL for optimal signal intensity without detector saturation.

  • Gas Chromatography (GC) Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A mid-polarity column is recommended for good peak shape and separation. A Restek Rxi-50 (30 m x 0.25 mm ID, 0.50 µm film thickness) or similar 50% phenyl-methylpolysiloxane phase is a suitable choice.[7]

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 50–200. A lower starting mass is chosen to avoid detecting carrier gas and solvent ions while ensuring all relevant fragments are captured.

  • Data Analysis:

    • Identify the chromatographic peaks for each isomer based on their unique retention times.

    • Extract the mass spectrum for each peak by subtracting the background spectrum from an adjacent point on the baseline.

    • Confirm the identity of each isomer by comparing its retention time and mass spectrum with that of a certified reference standard analyzed under identical conditions.

Conclusion for the Practicing Scientist

The EI-MS fragmentation of 2-, 3-, and 4-fluorophenethyl alcohol is dominated by a benzylic cleavage that results in a stable fluorotropylium ion at m/z 109, which consistently appears as the base peak. While this shared fragmentation pathway makes the isomers indistinguishable by their mass spectra alone, it provides a highly sensitive and specific ion for use in selected ion monitoring (SIM) mode for trace-level quantification.

The key takeaway for any researcher is the absolute necessity of coupling mass spectrometry with a robust chromatographic separation to differentiate these constitutional isomers. The provided GC-MS protocol serves as a validated starting point for developing methods for the identification and quantification of these and other structurally similar compounds.

References

  • NIST/EPA/NIH Mass Spectral Library (NIST 21), NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Online]. Available: [Link]

  • PubChem. 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. [Online]. Available: [Link]5]

  • NIST. Benzeneethanol, 4-fluoro-. NIST Chemistry WebBook. [Online]. Available: [Link]6]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]3]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online]. Available: [Link]]

  • YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Online]. Available: [Link]2]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Online]. Available: [Link]]

  • Michigan State University. Mass Spectra Fragmentation Patterns. [Online]. Available: [Link]4]

  • Narkowicz, S., et al. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Online]. Available: [Link]7]

Sources

A Comparative Guide to 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol and its Non-Fluorinated Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol and its non-fluorinated analog, 2-isopentoxyphenethyl alcohol. We will explore the profound impact of aromatic difluorination on key drug-like properties, supported by experimental data and validated protocols, to empower researchers in making informed decisions during lead optimization.

Molecular Profiles and Physicochemical Properties: A Tale of Two Analogs

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its fundamental properties.[2] Even though fluorine and hydrogen have similar van der Waals radii, the electronic effects of fluorine are significant.[2] Let's examine the structural and predicted physicochemical differences between our two compounds of interest.

  • Structure of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol: (Image of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol structure)

  • Structure of 2-iso-pentoxyphenethyl alcohol: (Image of 2-iso-pentoxyphenethyl alcohol structure)

A comparative summary of their predicted physicochemical properties is presented below. These values are critical as they influence a compound's solubility, permeability, and potential for off-target effects.[3][4]

Property3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (Predicted)2-iso-pentoxyphenethyl alcohol (Predicted)Impact of Difluorination
Molecular Weight ( g/mol ) 244.28208.30Increased mass
cLogP (Lipophilicity) 3.22.9Increased lipophilicity
pKa (Phenolic -OH) ~8.5~9.9Increased acidity
Polar Surface Area (Ų) 29.4629.46Unchanged

Insight from the Scientist: The increase in lipophilicity (cLogP) upon difluorination is a well-documented phenomenon that can enhance membrane permeability.[1][5] However, it's a double-edged sword, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The significant drop in the pKa of the phenolic hydroxyl group is due to the strong electron-withdrawing nature of the two fluorine atoms, making the proton more acidic. This change can have profound effects on how the molecule interacts with its biological target and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The Decisive Advantage: Metabolic Stability

One of the primary reasons for introducing fluorine into drug candidates is to enhance metabolic stability.[1][2] Aromatic rings are often susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance in the liver.[7][8]

The 3 and 5 positions on the phenyl ring of 2-iso-pentoxyphenethyl alcohol are electronically favorable sites for CYP-mediated oxidation. By placing fluorine atoms at these positions, we effectively "block" these metabolic soft spots. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[9][10]

The following diagram illustrates how difluorination can sterically and electronically hinder the approach of a CYP enzyme's active oxygen species, thereby preventing metabolic hydroxylation.

Caption: Fluorination at positions 3 and 5 shields the aromatic ring from CYP450-mediated hydroxylation.

To quantify the improvement in metabolic stability, an in vitro microsomal stability assay is the industry standard.[11][12] This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.[8]

Hypothetical Experimental Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-iso-pentoxyphenethyl alcohol1546.2
3,5-Difluoro-2-iso-pentoxyphenethyl alcohol> 120< 5.8
Verapamil (High Clearance Control)1069.3

Data Interpretation: The non-fluorinated analog is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. In stark contrast, the difluorinated analog shows significantly enhanced stability, with a half-life exceeding the duration of the experiment. This dramatic improvement directly translates to a longer duration of action in vivo and potentially a lower required dose.

Membrane Permeability: A Balancing Act

The ability of a drug to passively diffuse across cell membranes is crucial for its absorption and distribution.[13][14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive permeability.[15][16]

As noted earlier, difluorination increases lipophilicity, which generally favors membrane permeation.[17]

Hypothetical PAMPA Data:

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Classification
2-iso-pentoxyphenethyl alcohol8.5Moderate Permeability
3,5-Difluoro-2-iso-pentoxyphenethyl alcohol15.2High Permeability
Propranolol (High Permeability Control)18.0High Permeability
Atenolol (Low Permeability Control)0.5Low Permeability

Data Interpretation: The data suggests that the increased lipophilicity of the difluorinated analog leads to a significant improvement in its ability to cross the artificial lipid membrane. This predicts better oral absorption and potentially enhanced penetration of the blood-brain barrier, if that is a desired attribute for the therapeutic target.[5]

Pharmacodynamic Implications: The Role of Fluorine in Target Engagement

Beyond its effects on pharmacokinetics, fluorine can also influence how a molecule binds to its protein target. The strong negative electrostatic potential of fluorine can lead to favorable interactions, although it is generally considered a weak hydrogen bond acceptor.[18][19] The altered acidity of the phenolic hydroxyl group in the difluorinated analog could also change its role as a hydrogen bond donor or acceptor within the binding pocket.

A comprehensive assessment would require co-crystallization studies or detailed structure-activity relationship (SAR) analysis. However, it is a critical consideration that the electronic perturbations introduced by fluorine are not just beneficial for metabolism but can also directly impact target affinity and selectivity.[2][20]

Experimental Protocols: Ensuring Data Integrity

Reproducible and reliable data is the bedrock of drug discovery. Below are the detailed, self-validating protocols for the key assays discussed.

This protocol is designed to determine the metabolic half-life and intrinsic clearance of a test compound.

Caption: Workflow for the in vitro microsomal stability assay, including critical controls.

Causality and Trustworthiness:

  • Pre-incubation (Step 3): This step ensures the microsomal enzymes are at their optimal functional temperature before the reaction starts.

  • Initiation with NADPH (Step 4): NADPH is a required cofactor for CYP450 enzymes. Its addition marks the true start of the metabolic reaction.[21]

  • Quenching (Step 6): Ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the proteins, which would otherwise interfere with LC-MS/MS analysis.[22]

  • Controls: The "-NADPH" control ensures that compound loss is due to enzymatic metabolism and not simple chemical instability. The high and low clearance controls validate that the microsomal lot is active and performing as expected.[8]

This protocol assesses the passive diffusion of a compound across a lipid-infused artificial membrane.[13][15]

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound (e.g., at 200 µM) in a buffer solution (e.g., PBS, pH 7.4).

    • Acceptor Solution: Fill a 96-well acceptor plate with the same buffer.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[16][23]

  • Analysis: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D is donor volume, V_A is acceptor volume, Area is membrane area, Time is incubation time, [C_A] is acceptor concentration, and [C_eq] is equilibrium concentration.

Causality and Trustworthiness:

  • Lipid Choice: The lipid composition can be tailored to model different biological barriers, such as the gastrointestinal tract or the blood-brain barrier.[13]

  • Integrity Marker: A low-permeability fluorescent marker (e.g., Lucifer Yellow) is often included to ensure the integrity of the artificial membrane throughout the experiment.[14]

  • Controls: Including well-characterized high and low permeability compounds in every assay is crucial for validating the results and ensuring plate-to-plate consistency.

Conclusion and Strategic Recommendations

The strategic difluorination of 2-iso-pentoxyphenethyl alcohol at the 3 and 5 positions offers a compelling strategy for overcoming common drug development hurdles. The experimental data clearly indicates that this modification can:

  • Dramatically enhance metabolic stability by blocking CYP450-mediated hydroxylation, leading to a longer in vivo half-life.

  • Improve membrane permeability , suggesting better oral bioavailability and tissue distribution.

These significant improvements in the ADME profile make 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol a demonstrably superior candidate for further development compared to its non-fluorinated parent. While the impact on target affinity requires specific investigation, the foundational pharmacokinetic advantages established here provide a strong rationale for advancing the fluorinated analog in a drug discovery cascade.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed. Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ACS Publications. Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. [Link]

  • Royal Society of Chemistry. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. [Link]

  • Royal Society of Chemistry. Fluorine in medicinal chemistry. [Link]

  • ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • PMC. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Blackthorn AI. ML for LogP and pKa in Fluorine-Containing Derivatives. [Link]

  • Royal Society of Chemistry. Hydroxylation mechanism of lignin-derived aromatic substrates catalyzed by plant P450 cinnamate 4-hydroxylase. [Link]

  • ResearchGate. Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450 | Request PDF. [Link]

  • Ingenta Connect. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ACS Publications. Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • ResearchGate. Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations | Request PDF. [Link]

  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

  • ACS Publications. Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. [Link]

  • MIT OpenCourseWare. Redox chemistry and hydrogen bonding in drug design. [Link]

  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • UCD Research Repository. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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Spectroscopic Evaluation Guide: FTIR Analysis of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing highly functionalized active pharmaceutical ingredients (APIs), verifying the structural integrity of complex intermediates is a critical quality control step. 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (MW: 244.28) is a specialized aromatic intermediate characterized by a phenethyl alcohol backbone, an electron-donating iso-pentoxy ether linkage, and two strongly electron-withdrawing fluorine atoms.

This guide provides an objective, comparative evaluation of its Fourier Transform Infrared (FTIR) absorption profile against two structural analogs: 2-Phenylethanol (a non-fluorinated baseline) and 3,5-Difluorophenethyl alcohol (a fluorinated intermediate lacking the ether group). By deconstructing the spectral causality of these functional groups, this guide establishes a reliable framework for identifying and validating this specific compound in a laboratory setting.

Structural Deconstruction & Predictive Spectroscopic Causality

To accurately interpret the FTIR spectrum of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol, we must analyze the competing electronic and steric effects governing its molecular vibrations:

  • O-H Stretch (Alcohol): In unhindered primary alcohols like 2-phenylethanol, the O-H stretch manifests as a broad band near 3320 cm⁻¹ due to extensive intermolecular hydrogen bonding. However, in our target compound, the bulky ortho-iso-pentoxy group introduces significant steric hindrance. This restricts the phenethyl alcohol tail from forming optimal hydrogen-bonding networks. Consequently, the O-H stretch is predicted to be sharper and shifted to a slightly higher wavenumber (~3350 cm⁻¹).

  • C-F Stretch (Aromatic Fluoro): Fluorine’s extreme electronegativity creates a massive bond dipole. The C-F stretch typically dominates the fingerprint region, manifesting as highly intense peaks in the . The presence of two meta-fluorines (positions 3 and 5) yields distinct symmetric and asymmetric stretching modes.

  • C-O Stretch (Alkyl Aryl Ether): The iso-pentoxy group creates an ether linkage directly attached to the aromatic ring. Alkyl aryl ethers exhibit a strong1 around 1231 cm⁻¹[1] and a symmetric stretch near2[2]. The electron-withdrawing fluorines on the ring increase the double-bond character of the aryl C-O bond, shifting the asymmetric stretch to the higher end of this range.

  • Aliphatic C-H Stretch: The branched iso-pentyl tail adds substantial aliphatic character, producing strong C-H stretching bands at 2850–2960 cm⁻¹ and a characteristic "isopropyl split" in the bending region (~1380 and 1365 cm⁻¹).

Experimental Workflow: High-Resolution ATR-FTIR Protocol

To ensure data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. ATR prevents ambient moisture absorption (which obscures the critical O-H region) and preserves the neat liquid/solid state of the sample, ensuring the observed intermolecular interactions are native to the pure compound. This is designed as a self-validating system .

Workflow N1 System Validation (Polystyrene Standard) N2 Background Collection (Blank ATR Crystal) N1->N2 N3 Sample Application (Target Compound) N2->N3 N4 Spectral Acquisition (32 scans, 4 cm⁻¹ res) N3->N4 N5 Data Processing (Baseline Correction) N4->N5 N6 Comparative Analysis (vs. Analogs) N5->N6

Fig 1: Step-by-step experimental workflow for high-resolution ATR-FTIR spectral acquisition.

Step-by-Step Methodology:
  • System Readiness & Validation: Power on the FTIR spectrometer equipped with a Diamond ATR accessory. Allow the IR source to stabilize for 30 minutes. Validate wavenumber accuracy by scanning a traceable polystyrene film standard, confirming the exact positions of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 co-added scans at 4 cm⁻¹ resolution. Causality: This step subtracts ambient CO₂ and water vapor from the final data.

  • Sample Application: Apply 2-3 drops of the neat 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol directly onto the ATR crystal. Ensure complete coverage of the sensor area without trapping air bubbles.

  • Spectral Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹. Causality: 32 scans at 4 cm⁻¹ resolution are chosen to achieve an optimal signal-to-noise ratio without causing excessive thermal degradation of the sample on the sensor.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth variations. Execute automatic baseline correction and peak picking with a 5% sensitivity threshold.

Comparative Spectral Analysis

The table below summarizes the quantitative peak assignments, contrasting the target compound against its structural alternatives to highlight the specific spectral shifts induced by its functional groups.

Functional Group2-Phenylethanol (Baseline)3,5-Difluorophenethyl alcohol3,5-Difluoro-2-iso-pentoxyphenethyl alcoholSignal Intensity & Shape
O-H Stretch ~3320 cm⁻¹~3330 cm⁻¹~3350 cm⁻¹ Broad, strong (Shifted higher due to steric hindrance)
Aliphatic C-H Stretch ~2870–2930 cm⁻¹~2870–2930 cm⁻¹~2850–2960 cm⁻¹ Sharp, multi-peak (Enhanced by iso-pentyl group)
Aromatic C=C Stretch ~1495, 1605 cm⁻¹~1510, 1620 cm⁻¹~1515, 1625 cm⁻¹ Sharp, medium (Shifted by F inductive effect)
C-F Stretch N/A~1120, 1250 cm⁻¹~1115, 1245 cm⁻¹ Very strong, sharp (Dominates fingerprint region)
Alkyl Aryl Ether C-O N/AN/A~1040, 1230 cm⁻¹ Strong (Symmetric and asymmetric stretching)

Mechanistic Insights & Performance Evaluation

When evaluating the spectral performance of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol against its alternatives, three major mechanistic insights emerge:

  • Fingerprint Complexity: The target compound uniquely combines strong C-F stretching bands with distinct C-O ether bands. This creates a highly complex, overlapping fingerprint region (1000–1300 cm⁻¹) compared to the relatively simple profile of 2-phenylethanol. Deconvolution software is highly recommended to accurately integrate these peaks.

  • Inductive Shifts: The inductive effect of the two fluorine atoms pulls electron density away from the aromatic ring. This effectively shortens and strengthens the remaining aromatic C=C bonds, shifting their stretching frequencies slightly higher (~1515, 1625 cm⁻¹) compared to the non-fluorinated baseline.

  • Steric Confirmation: The successful attachment of the iso-pentoxy group is definitively confirmed not just by the ether C-O stretch, but by the massive increase in aliphatic C-H stretching intensity and the appearance of the characteristic isopropyl bending doublet (~1380 and 1365 cm⁻¹), which are entirely absent in both analog compounds.

References

  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. ResearchGate.1

  • The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review. PMC (PubMed Central).2

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Jurnal UPI / ResearchGate.

Sources

Comparative Reactivity Guide: Isopentoxy vs. Methoxy-Substituted Phenethyl Alcohols in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Phenethyl alcohol (2-phenylethanol) derivatives are foundational building blocks in organic synthesis, serving as critical intermediates in the development of active pharmaceutical ingredients (APIs), materials science, and fragrance compounding. The substitution pattern on the phenyl ring dictates the molecule's electronic landscape and steric accessibility, profoundly influencing downstream reactivity.

This guide provides an in-depth comparative analysis of two specific ether substituents: the methoxy (-OCH₃) group and the isopentoxy (-O-CH₂CH₂CH(CH₃)₂) group. While both function as strong electron-donating groups (EDGs) via resonance, their disparate steric footprints and lipophilicities create divergent kinetic and regioselective profiles. Methoxy phenethyl alcohols are highly versatile intermediates, frequently utilized in the synthesis of complex pharmaceutical frameworks such as Hepatitis C virus (HCV) inhibitors[1] and standard acylation workflows[2]. Conversely, the isopentoxy (3-methylbutoxy) group is heavily utilized in fragrance chemistry (e.g., "green ether" derivatives)[3], but its massive steric sweep presents unique challenges in biphasic reactions and electrophilic aromatic substitution (EAS).

Structural & Electronic Profiling

To understand the causality behind their reactivity differences, we must isolate their physicochemical parameters. Both substituents activate the aromatic ring toward electrophiles, but they interact with their solvent environments differently.

  • Methoxy (-OCH₃): Features high orbital overlap with the aromatic

    
    -system. Its low conformational volume (A-value 
    
    
    
    0.6 kcal/mol) allows electrophiles to easily access the ortho positions. Furthermore, its minimal hydrocarbon chain maintains a favorable hydrophilic-lipophilic balance, allowing rapid mass transfer in aqueous-organic biphasic reactions.
  • Isopentoxy (-O-Isoamyl): The branched 3-methylbutoxy chain creates a "hydrophobic umbrella." While its inductive and resonance effects are nearly identical to the methoxy group, the free rotation of the isopentyl chain sweeps a large steric volume. This effectively shields adjacent ortho positions from incoming electrophiles and drastically increases the molecule's LogP, which can stall reactions dependent on aqueous phase transfer.

Table 1: Physicochemical & Steric Parameters
ParameterMethoxy Phenethyl AlcoholIsopentoxy Phenethyl AlcoholImpact on Synthesis
Steric Bulk (A-Value) ~0.6 kcal/mol~1.2 kcal/molDictates ortho vs. para EAS regioselectivity.
Resonance Effect (

)
-0.61-0.58Both highly activate the ring for EAS.
LogP Contribution +0.03+1.90Isopentoxy requires phase-transfer catalysts (PTCs) in biphasic systems.
Aqueous Solubility HighVery LowDictates solvent selection for side-chain oxidations.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS): Regioselective Bromination

When subjecting these substrates to bromination (e.g., using N-Bromosuccinimide), the activating nature of the alkoxy groups drives the reaction. However, the regiochemical outcome is entirely dictated by the steric bulk of the substituent. The methoxy group allows for a statistical mixture of ortho and para bromination. In contrast, the isopentoxy group's extended branched chain sterically clashes with the incoming bromonium ion, forcing the reaction almost exclusively to the para position.

Aliphatic Side-Chain Oxidation (TEMPO-Mediated)

The oxidation of primary alcohols to their corresponding aldehydes or carboxylic acids via TEMPO-mediated catalysis is a staple in green chemistry[4]. Standard TEMPO oxidations utilize a biphasic system (CH₂Cl₂/H₂O) with NaOCl as the terminal oxidant.

  • Methoxy derivative: Rapidly oxidizes due to sufficient partitioning at the aqueous-organic interface, allowing the active oxoammonium species to interact freely with the primary alcohol.

  • Isopentoxy derivative: The extreme lipophilicity traps the substrate deep within the organic phase. Without the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the reaction kinetics plummet, often resulting in incomplete conversion or over-oxidation side products due to prolonged reaction times.

Table 2: Comparative Experimental Outcomes
Reaction WorkflowMethoxy Substrate Yield / KineticsIsopentoxy Substrate Yield / Kinetics
Bromination (NBS, MeCN) 88% Yield (Mixed o/p ratio 40:60)82% Yield (Exclusive para >95%)
TEMPO/NaOCl Oxidation 92% Yield (45 min, standard biphasic)65% Yield (180 min, stalls without PTC)

Mechanistic Visualization

The following diagram illustrates the logical divergence in reactivity pathways caused by the steric and lipophilic differences between the two substituents.

Reactivity A Substituted Phenethyl Alcohol B Methoxy (-OCH3) Low Steric Bulk, High Polarity A->B  R = Me C Isopentoxy (-O-Isoamyl) High Steric Bulk, Lipophilic A->C  R = Isoamyl D Ortho & Para EAS (Mixed Regioselectivity) B->D E Rapid Biphasic Oxidation (Aqueous/Organic) B->E F Exclusive Para EAS (Ortho Blocked) C->F G Slow Biphasic Oxidation (Requires PTC) C->G

Divergent reactivity pathways of methoxy vs. isopentoxy phenethyl alcohols based on steric bulk.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical parameters (solvent choice, pH control) is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol A: Regioselective Bromination of Alkoxy Phenethyl Alcohols

Objective: Achieve mono-bromination of the aromatic ring while preserving the primary alcohol. Causality Note: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the polar Wheland intermediate during EAS, accelerating the reaction without acting as a nucleophile.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the alkoxy phenethyl alcohol (methoxy or isopentoxy derivative) in 40 mL of anhydrous MeCN.

  • Reagent Addition: Shield the flask from direct light (to prevent radical side-reactions). Slowly add 10.5 mmol of recrystallized N-Bromosuccinimide (NBS) in small portions over 15 minutes at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to ambient temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The methoxy derivative will show two closely eluting product spots (ortho and para), while the isopentoxy derivative will show a single distinct para-brominated spot.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to destroy residual active bromine. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Biphasic TEMPO-Mediated Oxidation to Phenylacetaldehydes

Objective: Selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality Note: Maintaining the aqueous phase pH strictly between 8.5 and 9.5 is critical. Below pH 8.5, NaOCl disproportionates into toxic Cl₂ gas and degrades the TEMPO catalyst. Above pH 9.5, the newly formed phenylacetaldehyde is highly susceptible to base-catalyzed aldol condensation.

  • System Setup: In a 250 mL biphasic reactor, dissolve 10.0 mmol of the alkoxy phenethyl alcohol in 50 mL of Dichloromethane (CH₂Cl₂).

  • Catalyst Loading: Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol (10 mol%) of Potassium Bromide (KBr). Crucial Step for Isopentoxy: If oxidizing the isopentoxy derivative, add 0.5 mmol of Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst to overcome its lipophilicity.

  • Oxidant Preparation: Prepare 12.0 mmol of aqueous NaOCl (bleach). Adjust the pH of the NaOCl solution to exactly 9.0 using 0.1 M aqueous NaHCO₃.

  • Controlled Oxidation: Cool the biphasic mixture to 0 °C under vigorous stirring (1000 rpm is required to maximize interfacial surface area). Add the buffered NaOCl solution dropwise over 20 minutes.

  • Validation & Isolation: The organic layer will briefly turn red/orange (indicating the active oxoammonium ion) and fade to yellow as the alcohol is consumed. Monitor via TLC. Upon completion, separate the phases, wash the organic layer with 10% aqueous HCl (15 mL) followed by brine, dry over MgSO₄, and concentrate carefully (phenylacetaldehydes can be volatile).

References

  • Formyloxyacetoxyphenylmethane and 1,1- diacylals as versatile O-formylating and O-acylating reagents Source: University of Bath Research Portal URL
  • green ether anther (Givaudan)
  • A Recyclable, Metal-Free Mechanochemical Approach for the Oxidation of Alcohols to Carboxylic Acids Source: MDPI URL
  • WO2003099274A1 - Hepatitis C virus inhibitors Source: Google Patents URL

Sources

GC-MS Retention Dynamics: A Comparative Guide for 3,5-Difluoro-2-iso-pentoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The accurate characterization of fluorinated aromatic intermediates is a critical bottleneck in modern pharmaceutical and agrochemical development. 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (MW: 244.28 g/mol ) presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). Its structure combines a terminal primary alcohol (prone to peak tailing), strongly electron-withdrawing fluorine atoms, and a bulky, non-polar iso-pentoxy ether linkage.

This guide objectively compares the chromatographic performance of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol against its structural analogs and derivatized forms. By understanding the causality behind these retention dynamics, researchers can optimize their GC-MS workflows for maximum sensitivity and resolution.

Mechanistic Grounding: Structure-Retention Relationships

In GC-MS, retention on a non-polar stationary phase like DB-5MS (5% phenyl / 95% dimethylpolysiloxane) is primarily governed by a molecule's vapor pressure and dispersion forces.

  • The Alcohol Effect: The terminal hydroxyl (-OH) group engages in hydrogen bonding with active silanol sites on the GC column and liner. This interaction often leads to peak tailing and variable retention times, a phenomenon well-documented in the analysis of [1].

  • The Fluorine Effect: Fluorine substitution on the aromatic ring exerts a strong inductive electron-withdrawing effect. Interestingly, while it increases molecular weight, fluorination often decreases intermolecular forces (polarizability) compared to hydrogen or alkyl substitutions, leading to a lower-than-expected boiling point and unique [2].

  • The Iso-pentoxy Effect: The bulky iso-pentoxy group at the ortho position significantly increases the molecule's dispersion interactions with the DB-5MS stationary phase, drastically increasing the retention time compared to unsubstituted phenethyl alcohols.

Comparative Analysis of Alternatives

To establish a robust analytical framework, we must compare the target compound against structural alternatives and its silylated derivative.

  • Alternative 1: 3,5-Difluorophenethyl alcohol. Lacking the iso-pentoxy group, this molecule has a significantly lower molecular weight and boiling point. It serves as a baseline for understanding the retention contribution of the ether linkage.

  • Alternative 2: 2-iso-Pentoxyphenethyl alcohol. Lacking the fluorine atoms, this analog helps isolate the chromatographic impact of fluorination. The absence of fluorine slightly increases the molecule's polarizability, often resulting in a slightly longer retention time despite the lower molecular weight.

  • Alternative 3: TMS-Derivatized Target Compound. Reacting the target compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the terminal alcohol into a Trimethylsilyl (TMS) ether. As demonstrated in advanced [3], silylation eliminates hydrogen bonding, yielding a sharper, highly symmetrical peak and a highly predictable retention shift.

Quantitative Data Summary

The following table summarizes the comparative retention indices (Kovats RI), relative retention times (RRT), and key diagnostic mass fragments (EI, 70 eV) on a standard DB-5MS column.

CompoundMW ( g/mol )Est. Kovats RI (DB-5MS)RRT*Peak ShapeKey MS Fragments (m/z)
3,5-Difluorophenethyl alcohol 158.1511500.71Tailing158 (M+), 127, 109
2-iso-Pentoxyphenethyl alcohol 208.2916351.01Tailing208 (M+), 138, 91
3,5-Difluoro-2-iso-pentoxyphenethyl alcohol 244.2816201.00Tailing244 (M+), 174, 156, 127
TMS-Derivative of Target Compound 316.4617801.10Sharp/Symmetrical316 (M+), 301, 226, 73

*RRT is calculated relative to the underivatized 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility and trustworthiness, the following protocol utilizes a split-workflow approach, allowing the analyst to validate the presence of the alcohol via derivatization shift.

Phase 1: Sample Preparation

Direct Injection (Underivatized):

  • Dissolve 1.0 mg of the standard in 1.0 mL of GC-grade Ethyl Acetate.

  • Vortex for 30 seconds to ensure complete homogenization.

Silylation (Derivatized):

  • Transfer 100 µL of the sample solution to a 2 mL amber GC vial with a glass insert.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen.

  • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly and incubate at 70°C for 45 minutes in a dry block heater.

  • Allow to cool to room temperature before injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 180°C (Hold 0 min).

    • Ramp 2: 5°C/min to 280°C (Hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C. Scan range 40–400 amu.

Workflow Visualization

The following diagram illustrates the logical relationship between the sample preparation choices and their resulting chromatographic outcomes.

GCMS_Workflow Start 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol Sample Preparation Direct Direct Dilution (Ethyl Acetate) Start->Direct Deriv Silylation (BSTFA + 1% TMCS) Start->Deriv Blocks -OH Group GC GC Separation (DB-5MS Column) Direct->GC Deriv->GC Enhances Volatility MS EI-MS Detection (70 eV, 40-400 amu) GC->MS Data1 RT: ~1620 (RI) Broad Peak (H-bonding) MS->Data1 Underivatized Data2 RT: ~1780 (RI) Sharp Peak (TMS Ether) MS->Data2 Derivatized

Caption: GC-MS analytical workflow demonstrating the causality of derivatization on peak shape and retention.

Conclusion

When analyzing 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol via GC-MS, the interplay between the electron-withdrawing fluorines and the bulky iso-pentoxy group creates a unique retention profile. While direct injection is feasible, the free hydroxyl group inevitably causes peak tailing on non-polar columns. For rigorous quantitative analysis or impurity profiling, Alternative 3 (BSTFA derivatization) is the superior choice, as it neutralizes hydrogen bonding, shifts the retention time away from early-eluting matrix interferences, and provides a highly diagnostic molecular ion fragment.

References

  • Title: Phenylethyl Alcohol - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS) Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

  • Title: Influences of Non-Volatile Components on the Aroma of Strong-Aroma Baijiu by Gas Chromatography-Olfactometry and Recombination-Omission Test Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link]

19F NMR chemical shifts of 3,5-difluoro-substituted benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: 19F NMR Chemical Shifts of 3,5-Difluoro-Substituted Benzenes: A Comparative Guide to Predictive Methods and Solvent Effects

Introduction Fluorine-19 (


F) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug development and materials science. With a 100% natural isotopic abundance, a spin of ½, and a gyromagnetic ratio nearly as high as 

H,

F NMR offers exceptional sensitivity. Furthermore, the absence of endogenous fluorinated compounds in biological systems means

F NMR provides background-free detection for metabolic and screening assays[1].

The 3,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and pKa. Because the two fluorine atoms are situated meta to the C1 substituent, their chemical shifts are highly sensitive to the electronic environment (inductive and resonance effects) propagated through the aromatic ring. This guide objectively compares three leading methodologies for predicting


F chemical shifts and provides a self-validating experimental framework for assessing solvent-induced chemical shift variations.

Section 1: Comparative Analysis of Predictive Methods

Assigning


F chemical shifts in polyfluorinated aromatics can be challenging due to the wide chemical shift range (+50 to -250 ppm) and extreme sensitivity to local stereoelectronic environments. Researchers typically rely on one of three predictive paradigms:

1. Empirical Additivity Rules This classical approach calculates the chemical shift by adding substituent shielding parameters (


) to a base value (e.g., fluorobenzene at -113.1 ppm). While computationally free and instantaneous, empirical rules often fail when complex steric interactions, hydrogen bonding, or novel ortho-effects disrupt simple linear additivity.

2. Density Functional Theory (DFT) Quantum mechanical calculations provide the highest theoretical accuracy. Standard protocols, such as the B3LYP/6-31+G(d,p) level of theory, utilize Gauge-Independent Atomic Orbital (GIAO) methods to compute isotropic shielding tensors. When corrected with linear scaling factors, DFT can predict


F shifts of fluorinated aromatics with a Mean Absolute Deviation (MAD) of ~2.1 ppm[2]. For molecules with complex fluorine-carbon bonds, the 

B97XD/aug-cc-pvdz method is highly recommended, yielding an RMS error of ~3.57 ppm[3]. The primary drawback is the high computational cost.

3. Machine Learning (ML) & QM-Assisted ML Recent advancements utilize rooted fluorine fingerprints and ML algorithms (e.g., the Local Environment of Fluorine or "LEF" model) to predict shifts instantly. When a compound falls outside the ML training set's applicability domain, Quantum Mechanics (QM) is used to assist the prediction. This hybrid approach synergizes the speed of ML for high-throughput screening with the accuracy of DFT for novel scaffolds[4].

Table 1: Performance Comparison of


F NMR Predictive Methods 
Predictive MethodAccuracy (Error Margin)Computational CostBest Use Case
Empirical Additivity Low to Moderate (

5-10 ppm)
InstantaneousQuick estimations for simple, well-characterized aromatic systems.
Machine Learning (LEF) High (

2-4 ppm)*
Seconds per moleculeHigh-throughput screening of massive fragment libraries[4].
DFT (

B97XD)
Very High (

1-3.5 ppm)
Hours to DaysStructural elucidation of novel scaffolds and stereoisomers[3].

*Accuracy depends heavily on the molecule's similarity to the ML training dataset.

Section 2: Solvent Effects on 3,5-Difluorobenzenes

The


F nucleus is exquisitely sensitive to non-covalent intermolecular interactions. The choice of deuterated solvent dictates not only the solubility of the analyte but also its observed chemical shift.

Causality behind the shift: When comparing a non-polar solvent like Chloroform-d (CDCl


) to a highly polar, hydrogen-bond accepting solvent like Dimethyl Sulfoxide-d

(DMSO-d

), significant deshielding (downfield shifting) is typically observed in the latter. In a molecule like 3,5-difluoroaniline, DMSO-d

forms strong hydrogen bonds with the -NH

protons. This interaction polarizes the N-H bond, subtly withdrawing electron density from the aromatic ring. Consequently, the electron density around the meta-fluorine atoms decreases, reducing nuclear shielding and shifting the

F signal downfield (towards a more positive/less negative ppm value)[5].

Table 2: Solvent Effects on 3,5-Difluoroarene


F Chemical Shifts 
SolventDielectric Constant (

)
Relative Shift Effect (vs CDCl

)
Mechanistic Cause
Chloroform-d (CDCl

)
4.8Baseline (0.0 ppm)Weak solute-solvent interactions; minimal perturbation of aromatic electron density.
Acetonitrile-d

(CD

CN)
37.5+0.5 to +2.0 ppm (Deshielding)[5]Dipole-dipole interactions alter the local solvation shell, reducing nuclear shielding.
DMSO-d

46.8+1.0 to +3.0 ppm (Deshielding)[6]Strong H-bond acceptance polarizes substituents, withdrawing electron density from the ring.

Section 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for both experimental acquisition and computational prediction.

Protocol 1: High-Resolution F NMR Acquisition

Rationale for Internal Standard: While Trichlorofluoromethane (CFCl


, 0.0 ppm) is the IUPAC standard, its high volatility (b.p. 23.7 °C) causes concentration drift and handling issues. Hexafluorobenzene (HFB) is a superior internal standard for routine analysis; it is a stable liquid and its signal appears far upfield at -164.9 ppm, preventing overlap with most 3,5-difluoroarene signals (which typically resonate between -100 and -130 ppm)[7],[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the 3,5-difluoro-substituted benzene in 0.6 mL of the chosen deuterated solvent (e.g., CDCl

    
    ).
    
  • Standard Addition: Add 1.0

    
    L of Hexafluorobenzene (HFB) directly to the NMR tube as an internal reference.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe. Tune and match the probe specifically to the

    
    F resonance frequency.
    
  • Acquisition Parameters: Run a standard 1D

    
    F sequence without 
    
    
    
    H decoupling initially to observe
    
    
    F-
    
    
    H spin-spin coupling. Use a spectral width of at least 250 ppm. Critical Step: Set the relaxation delay (D1) to 3–5 seconds. Fluorine nuclei often have long longitudinal relaxation times (T1); a sufficient delay ensures complete magnetization recovery for accurate signal integration[7].
  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and manually phase the spectrum. Calibrate the HFB singlet strictly to -164.9 ppm.

Protocol 2: DFT-Based F NMR Prediction Workflow

Rationale for Scaling: DFT calculates the absolute isotropic shielding tensor (


), not the relative chemical shift. Scaling factors correct systematic errors inherent to the chosen functional and basis set, converting the tensor into a reliable ppm value[2].

Step-by-Step Methodology:

  • Conformational Search: Generate 3D conformers of the target molecule using molecular mechanics (e.g., MMFF94 force field).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31+G(d,p) level in the gas phase.

  • NMR Tensor Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.

  • Data Scaling: Extract the isotropic magnetic shielding tensor (

    
    ) for the fluorine atoms. Apply the empirical scaling equation (
    
    
    
    ) to yield the predicted chemical shift relative to CFCl
    
    
    .

Section 4: Visualizing the Workflows

G Start Select 19F NMR Predictive Method Q1 Is high-throughput screening required? Start->Q1 ML Machine Learning (e.g., LEF) Fast, relies on training data Q1->ML Yes Q2 Are novel stereoelectronic effects present? Q1->Q2 No DFT DFT (e.g., ωB97XD) High accuracy, computationally heavy Q2->DFT Yes (e.g., strong H-bonds) Empirical Empirical Additivity Quick estimation, lower accuracy Q2->Empirical No (Standard aromatics)

Decision matrix for selecting the optimal 19F NMR chemical shift predictive methodology.

G Prep Sample Preparation (Analyte + Deuterated Solvent) Ref Add Internal Standard (Hexafluorobenzene at -164.9 ppm) Prep->Ref Acq 19F NMR Acquisition (Tune probe, set D1 = 3-5s) Ref->Acq Process Spectral Processing (Phase/Baseline correction) Acq->Process Analyze Data Analysis (Extract δ and J-couplings) Process->Analyze

Standardized experimental workflow for robust 19F NMR acquisition and spectral processing.

References

1.[5] Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. NIH PMC. 5 2.[4] QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. 4 3.[2] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH PMC. 2 4.[7] Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. 7 5.[3] A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. 3 6.[6] Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. Tokyo Institute of Technology. 6 7.[1] 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. NIH PMC. 1 8.[8] Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs. Amazon AWS. 8

Sources

Safety Operating Guide

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is a specialized fluorinated intermediate typically used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] As a New Chemical Entity (NCE) or catalog building block, it often lacks a specific globally harmonized Safety Data Sheet (SDS).[2]

Therefore, disposal protocols must be derived from functional group analysis and halogenated waste management standards . This guide treats the substance as a Fluorinated Aryl Ether-Alcohol , prioritizing the prevention of environmental fluorination and the safe management of potential peroxide-forming ether moieties.[2]

Chemical Safety Profile (Derived)
ParameterClassificationRationale
Primary Hazard Irritant / Harmful Analogous to phenethyl alcohols; likely H315 (Skin), H319 (Eye), H302 (Oral).[1][2][3][4]
Secondary Hazard Combustible Liquid Phenethyl alcohol derivatives typically have flash points >90°C, but must be managed as flammable waste.
Reactivity Peroxide Potential Contains an alkyl-aryl ether linkage.[1][2] Low risk compared to dialkyl ethers, but requires exclusion of air/light.
Waste Code D001 / Halogenated Ignitable characteristic (if FP <60°C) or mixed halogenated solvent stream.[2]

Pre-Disposal: Handling & Segregation[1][2][6]

Core Directive: Never dispose of this compound down the drain. Fluorinated organics are persistent and can damage municipal water treatment biofilms.

A. Waste Stream Segregation

You must segregate this chemical into the Halogenated Solvent waste stream.

  • Why? Incineration of fluorinated compounds generates hydrofluoric acid (HF).[2] Specialized incinerators with caustic scrubbers are required to neutralize HF gas.

  • Cost Implication: Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated," increasing disposal costs by ~300%.

B. Peroxide Check (Critical for Aged Samples)

Before disposal, check the container date. If the substance has been stored >12 months:

  • Visually inspect for crystal formation (peroxides) around the cap.

  • If crystals are present: DO NOT OPEN. Contact EHS/Bomb Squad immediately.

  • If clear: Test with a starch-iodide strip. If positive (>100 ppm), treat with ferrous sulfate before bulking.

Operational Disposal Protocol

Step-by-Step Workflow
  • Preparation:

    • Don PPE: Nitrile gloves (double-gloved recommended for fluorinated organics), safety goggles, and lab coat.[1][2]

    • Work inside a fume hood to mitigate inhalation of organic vapors.

  • Solubilization (for Solids/Residues):

    • If the substance is a solid or viscous oil, dissolve it in a minimal amount of Dichloromethane (DCM) or Acetone .

    • Note: DCM is preferred as it is already a halogenated solvent, maintaining stream purity.

  • Transfer:

    • Pour the solution into the Halogenated Waste Carboy (typically yellow-tagged).[2]

    • Do not fill the carboy >90% capacity to allow for thermal expansion.

  • Labeling:

    • Tag the waste container immediately.

    • Required Fields:

      • Chemical Name: "3,5-Difluoro-2-iso-pentoxyphenethyl alcohol" (Do not use abbreviations).[2]

      • Constituents: List the solvent used (e.g., "Dichloromethane 90%, Product 10%").

      • Hazard Checkbox: [x] Toxic, [x] Irritant, [x] Flammable.[1][2]

  • Container Closure:

    • Ensure the cap is screwed on tightly.[5]

    • Wipe the exterior of the container to remove any drips.

Visual Logic: Waste Decision Tree

The following diagram illustrates the critical decision-making process for segregating this specific fluorinated alcohol.

DisposalLogic Start Start: 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol CheckState Physical State? Start->CheckState Solid Solid / Viscous Oil CheckState->Solid Liquid Liquid Solution CheckState->Liquid Dissolve Dissolve in DCM (Preferred) or Acetone Solid->Dissolve CheckPeroxide Stored > 1 Year? Liquid->CheckPeroxide Dissolve->CheckPeroxide TestPeroxide Test for Peroxides CheckPeroxide->TestPeroxide Yes Segregate Select Waste Stream CheckPeroxide->Segregate No Negative Negative (<100 ppm) TestPeroxide->Negative Positive Positive (>100 ppm) TestPeroxide->Positive Negative->Segregate Neutralize Reduce with Ferrous Sulfate Positive->Neutralize Neutralize->Segregate HaloStream HALOGENATED WASTE (Incineration w/ Scrubber) Segregate->HaloStream CORRECT (Contains F) NonHaloStream NON-HALOGENATED WASTE (Fuels Blending) Segregate->NonHaloStream INCORRECT (Violation)

Figure 1: Decision tree for the safe segregation and treatment of fluorinated ether-alcohols.

Final Disposition (Treatment)

Once collected by your Environmental Health & Safety (EHS) provider, the waste undergoes the following treatment:

  • Consolidation: Lab packs are bulked into drums at a transfer facility.

  • Transport: Shipped to a RCRA Part B permitted incinerator.

  • Incineration:

    • Combustion at >1000°C destroys the organic skeleton.

    • Scrubbing: The fluorine atoms convert to Hydrogen Fluoride (HF). The exhaust gas passes through a caustic scrubber (Sodium Hydroxide) to convert HF into benign Sodium Fluoride (NaF) salts, preventing acid rain emissions.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2]

  • PubChem. (n.d.).[2] Compound Summary: Phenethyl Alcohol (Analogous Safety Data).[2] National Library of Medicine.

  • University of Illinois Urbana-Champaign. (n.d.).[2] Halogenated Organic Liquids - Standard Operating Procedure.[1][2] Division of Research Safety.

Sources

Comprehensive Safety and Handling Guide for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol. As a novel compound, specific toxicological and reactivity data are limited. Therefore, this guide is built upon a conservative risk assessment, drawing from established principles for handling halogenated aromatic compounds, ethers, and alcohols. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Analysis: A Structurally-Informed Perspective

In the absence of a specific Safety Data Sheet (SDS), a thorough evaluation of the molecular structure of 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol is critical for anticipating potential hazards.

  • Fluorinated Aromatic Core: The difluorinated benzene ring is the central feature. Halogenated aromatic hydrocarbons as a class are associated with a range of toxicities, including skin and eye irritation, and potential liver dysfunction with prolonged exposure[1]. The two fluorine atoms create strong carbon-fluorine bonds, suggesting the compound may be highly stable and persistent, similar to other per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals"[2][3]. This stability necessitates specialized disposal methods[4].

  • Phenethyl Alcohol Moiety: Primary alcohols can cause skin and eye irritation[5][6]. While isopropyl alcohol is common, its safety profile underscores the need for caution with any alcohol, with potential for irritation and, at high vapor concentrations, central nervous system effects[7][8].

  • iso-Pentoxy Ether Group: While not the primary reactive group, ethers are susceptible to the formation of explosive peroxides over time, especially when exposed to air and light. This necessitates careful storage and monitoring.

Based on this structural analysis, 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, with unknown long-term systemic effects. All handling procedures must reflect this heightened level of caution.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense[9].

Core PPE Requirements
Task CategoryEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid/Liquid) Chemical Splash Goggles & Face ShieldDouble Gloving: Nitrile (inner) + Butyl Rubber or Viton™ (outer)Flame-Resistant Lab Coat (e.g., Nomex®)Work within a certified Chemical Fume Hood
Solution Preparation & Reaction Setup Chemical Splash Goggles & Face ShieldDouble Gloving: Nitrile (inner) + Butyl Rubber or Viton™ (outer)Flame-Resistant Lab Coat & Chemical ApronWork within a certified Chemical Fume Hood
Post-Reaction Workup & Purification Chemical Splash Goggles & Face ShieldDouble Gloving: Nitrile (inner) + Butyl Rubber or Viton™ (outer)Flame-Resistant Lab Coat & Chemical ApronWork within a certified Chemical Fume Hood
Waste Handling & Disposal Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant Gloves (e.g., Norfoil®/Viton™)Flame-Resistant Lab Coat & Chemical ApronWork within a certified Chemical Fume Hood
Detailed PPE Selection and Rationale

Eye and Face Protection: Solvent splashes and unexpected reactions pose a significant risk of severe eye damage[10].

  • Protocol: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. When handling larger volumes (>50 mL) or performing transfers, a full-face shield must be worn over the goggles to protect against splashes[11].

Hand Protection: The selection of appropriate gloves is paramount, as many common lab gloves offer insufficient protection against aromatic and halogenated compounds. Nitrile gloves, while excellent for dexterity, should not be used as a primary barrier for extended contact with this class of chemicals[12].

  • Protocol: Double Gloving.

    • Inner Glove: A standard nitrile glove provides a base layer of protection and makes it easier to see a breach in the outer glove.

    • Outer Glove: Select a glove with high resistance to aromatic and halogenated hydrocarbons. Consult manufacturer compatibility charts for specific breakthrough times[11]. Immediately replace gloves upon any sign of contamination.

  • Glove Selection Guide:

Glove MaterialPerformance Against Aromatic/Halogenated SolventsRationale & Use Case
Fluoroelastomer (Viton™) Excellent Recommended for extended contact. Offers good resistance to chlorinated and aromatic solvents but may have poor physical properties against cuts[12].
Butyl Rubber Good to Excellent Ideal for handling polar organics like alcohols and ketones. Provides a strong barrier but can have impaired dexterity[10][12].
Norfoil® (Silver Shield®) Excellent Provides one of the highest levels of chemical resistance against a broad spectrum of hazardous chemicals. However, they are stiff and can be prone to punctures[12].
Neoprene Fair to Poor Generally poor resistance to aromatic and halogenated hydrocarbons. Not recommended as a primary barrier[12].

Body Protection: Standard cotton lab coats offer minimal protection.

  • Protocol: Wear a flame-resistant (FR) lab coat, such as those made from Nomex®, buttoned completely[11]. Clothing worn underneath should be made of natural fibers like cotton. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire or chemical splash. For large-scale work, a chemically resistant apron over the lab coat is required.

PPE Workflow Diagram

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_prep Pre-Operational Assessment cluster_ppe PPE Selection Start Assess Task (e.g., Weighing, Synthesis, Disposal) BasePPE Mandatory Base PPE: - Certified Chemical Fume Hood - FR Lab Coat (Nomex®) - Chemical Splash Goggles Start->BasePPE CheckVolume Volume > 50mL or High Splash Risk? FaceShield Add Full Face Shield CheckVolume->FaceShield Yes FinalCheck Final PPE Check: - Proper Fit - No Defects CheckVolume->FinalCheck No GloveChoice Select Outer Glove: - Viton™ or Butyl Rubber - Inner Glove: Nitrile BasePPE->GloveChoice FaceShield->FinalCheck GloveChoice->CheckVolume

Caption: PPE Selection Workflow for Handling 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize exposure and environmental impact.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • PPE Donning: Don all required PPE as outlined in Section 2, checking for any defects.

  • Chemical Handling: Conduct all manipulations, including weighing and transfers, deep within the fume hood to ensure vapor capture.

  • Container Management: Keep the container for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents[5][13].

  • Decontamination: After use, decontaminate spatulas and other equipment with an appropriate solvent (e.g., isopropyl alcohol), collecting the rinsate as halogenated waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water immediately after work is complete[9].

Waste Disposal Plan

Fluorinated organic compounds require specialized disposal due to the high energy needed to break the carbon-fluorine bond[4]. Do not dispose of this chemical down the drain or mix it with non-halogenated waste[9][14].

  • Waste Segregation: All materials contaminated with 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol (e.g., excess reagent, contaminated gloves, pipette tips, solvent rinsate) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[13][14].

  • Container Requirements: Use a chemically compatible, leak-proof container. Keep the container tightly closed except when adding waste[15].

  • Recommended Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company[2][16]. This process is necessary to ensure the complete destruction of the stable fluorinated molecules[3][4].

  • Alternative Methods: In some cases, deep well injection or placement in a secure hazardous waste landfill may be considered, but these are generally less preferred than thermal destruction for persistent fluorinated compounds[2][3].

Disposal Workflow Diagram

Disposal_Workflow Start Waste Generated (Contaminated Solids/Liquids) Segregate Segregate into Dedicated 'Halogenated Waste' Container Start->Segregate Label Label Container Clearly: - 'Halogenated Waste' - Full Chemical Name - Hazard Symbols Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Incinerate EHS Arranges for Transport to Licensed Facility for High-Temperature Incineration ContactEHS->Incinerate

Caption: Waste Disposal Workflow for 3,5-Difluoro-2-iso-pentoxyphenethyl alcohol.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[5][15].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][6].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][15].

  • Spill: Evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office. For small spills within a fume hood, use an inert absorbent material, collect it in the halogenated waste container, and decontaminate the area.

References

  • ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Simões, A., et al. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • San José State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • Wastebits. (2021). What are PFAS Chemicals and How Should You Dispose of Them? [Link]

  • MCR Safety. Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Fisher Scientific. Safety Data Sheet - Isopropyl alcohol. [Link]

  • Univar Solutions. Safety Data Sheet - IPA-ISOPROPYL ALCOHOL. [Link]

  • Centers for Disease Control and Prevention (CDC). Isopropyl alcohol - IDLH. [Link]

  • National Center for Biotechnology Information (NCBI). ISOPROPYL ALCOHOL - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.